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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride

An In-depth Technical Guide to 3-Phenyl-5-(piperidin-4-yl)isoxazole Hydrochloride: Structure, Properties, and Synthetic Considerations Authored by a Senior Application Scientist Abstract This technical guide provides a c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Phenyl-5-(piperidin-4-yl)isoxazole Hydrochloride: Structure, Properties, and Synthetic Considerations

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride, a heterocyclic compound with potential applications in drug discovery and development. The guide delves into its chemical structure, physicochemical properties, a proposed synthetic route, and methods for its characterization. Furthermore, it explores the potential pharmacological significance of the phenyl-isoxazole and piperidine moieties, drawing on established knowledge of these common pharmacophores. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this and structurally related molecules.

Introduction

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with isoxazole derivatives representing a particularly versatile class of molecules. Their unique electronic and steric properties have led to their incorporation into a wide range of therapeutic agents. This guide focuses on 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride, a compound that marries the well-established phenyl-isoxazole core with a piperidine substituent. The phenyl group at the 3-position and the piperidine ring at the 5-position of the isoxazole create a molecule with a defined three-dimensional structure that is ripe for interaction with biological targets. The hydrochloride salt form suggests improved aqueous solubility and stability, which are critical properties for drug candidates.

This document will provide a detailed exploration of this molecule, from its fundamental chemical properties to a plausible synthetic pathway and the analytical techniques required for its characterization. By understanding the nuances of this compound, researchers can better appreciate its potential and make informed decisions in their drug discovery endeavors.

Chemical Structure and Physicochemical Properties

The structure of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride is characterized by a central isoxazole ring substituted with a phenyl group and a piperidine ring. The protonation of the basic piperidine nitrogen by hydrochloric acid forms the hydrochloride salt.

Table 1: Physicochemical Properties of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride

PropertyValue (Estimated)
IUPAC Name 3-phenyl-5-(piperidin-4-yl)-1,2-oxazole;hydrochloride
Molecular Formula C₁₄H₁₇ClN₂O
Molecular Weight 264.75 g/mol
Appearance White to off-white solid
Melting Point Not available; expected to be >150 °C (as a salt)
Solubility Soluble in water, methanol; sparingly soluble in dichloromethane
pKa (Piperidine N) ~9.0 - 10.0
LogP (for free base) ~2.5 - 3.5

Note: The values for melting point, solubility, pKa, and LogP are estimated based on the constituent chemical moieties and are subject to experimental verification.

Proposed Synthesis and Characterization

The synthesis of 3,5-disubstituted isoxazoles can be achieved through various synthetic strategies. A common and effective method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. Below is a proposed synthetic route for 3-Phenyl-5-(piperidin-4-yl)isoxazole.

Synthetic Workflow

cluster_0 Step 1: Formation of Benzaldoxime cluster_1 Step 2: Formation of Benzohydroximoyl chloride cluster_2 Step 3: In situ generation of Benzonitrile oxide cluster_3 Step 4: 1,3-Dipolar Cycloaddition cluster_4 Step 5: Boc Deprotection and Salt Formation A Benzaldehyde C Benzaldoxime A->C + B Hydroxylamine B->C E Benzohydroximoyl chloride C->E + D N-Chlorosuccinimide (NCS) D->E G Benzonitrile oxide (in situ) E->G + F Triethylamine (Et3N) F->G I 3-Phenyl-5-(1-Boc-piperidin-4-yl)isoxazole G->I + H 4-Ethynyl-1-Boc-piperidine H->I K 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride I->K + J Hydrochloric acid (HCl) J->K

Caption: Proposed synthetic workflow for 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of Benzaldoxime

  • Dissolve benzaldehyde in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the mixture into water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain benzaldoxime.

Step 2: Synthesis of Benzohydroximoyl chloride

  • Dissolve the benzaldoxime in N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C.

  • Add N-chlorosuccinimide (NCS) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour.

  • The resulting solution containing benzohydroximoyl chloride is used directly in the next step.

Step 3 & 4: 1,3-Dipolar Cycloaddition

  • To the solution of benzohydroximoyl chloride, add 4-ethynyl-1-Boc-piperidine.

  • Slowly add triethylamine (Et₃N) dropwise at 0 °C. The triethylamine acts as a base to generate the benzonitrile oxide in situ, which then undergoes cycloaddition with the alkyne.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Work up the reaction by adding water and extracting with ethyl acetate.

  • Purify the crude product by column chromatography on silica gel to yield 3-Phenyl-5-(1-Boc-piperidin-4-yl)isoxazole.

Step 5: Boc Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified Boc-protected intermediate in a suitable solvent such as dioxane or methanol.

  • Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl).

  • Stir the mixture at room temperature for 2-4 hours.

  • The product, 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride, will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

Characterization

The structure and purity of the final compound should be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons of the phenyl group, the isoxazole proton, and the protons of the piperidine ring. The NH₂⁺ proton of the piperidine hydrochloride may appear as a broad singlet.

    • ¹³C NMR: Will show distinct signals for the carbon atoms in the phenyl, isoxazole, and piperidine rings.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak for the free base [M+H]⁺.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for C=N and N-O stretching of the isoxazole ring, C=C stretching of the phenyl ring, and N-H stretching of the piperidinium salt are expected.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Potential Pharmacological Profile

While the specific biological activity of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride is not reported, the structural motifs present suggest several potential areas of pharmacological interest.

  • Phenyl-Isoxazole Core: This scaffold is found in numerous biologically active compounds, including anti-inflammatory drugs (e.g., Parecoxib, a COX-2 inhibitor) and antipsychotics. The isoxazole ring can act as a bioisostere for other functional groups and can participate in hydrogen bonding and other non-covalent interactions with biological targets.

  • Piperidine Moiety: The piperidine ring is a common feature in central nervous system (CNS) active drugs. It can influence the compound's polarity, basicity, and ability to cross the blood-brain barrier. The nitrogen atom can act as a hydrogen bond acceptor or, in its protonated form, as a hydrogen bond donor, and can form ionic interactions with acidic residues in protein binding sites.

Given these components, 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride could potentially target G-protein coupled receptors (GPCRs), ion channels, or enzymes within the CNS.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical mechanism of action where the compound acts as an antagonist at a GPCR.

cluster_0 Cell Membrane cluster_1 Cellular Response GPCR GPCR Target G_protein G-protein GPCR->G_protein activates Effector Effector Enzyme G_protein->Effector modulates Second_Messenger Second Messenger Cascade Effector->Second_Messenger Response Biological Response Second_Messenger->Response Ligand Endogenous Ligand Ligand->GPCR binds & activates Compound 3-Phenyl-5-(piperidin-4-yl)isoxazole (Antagonist) Compound->GPCR binds & blocks

Caption: Hypothetical GPCR antagonism by 3-Phenyl-5-(piperidin-4-yl)isoxazole.

Analytical Methodologies

Accurate and precise analytical methods are crucial for the quality control of any active pharmaceutical ingredient. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a standard approach for determining the purity and stability of compounds like 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride.

HPLC Purity Assay Workflow

A Standard & Sample Preparation (Dissolve in mobile phase) D Sample Injection A->D B HPLC System Setup (Column, Mobile Phase, Flow Rate, Detector) C System Suitability Test (Inject standard solution) B->C C->D If passes E Data Acquisition (Chromatogram) D->E F Data Analysis (Peak Integration, Purity Calculation) E->F G Report Generation F->G

Caption: Workflow for HPLC purity analysis.

Detailed HPLC Protocol

Objective: To determine the purity of a batch of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Standard Solution Preparation:

    • Accurately weigh about 1 mg of the reference standard and dissolve it in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.

  • Sample Solution Preparation:

    • Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-25 min: 10% B

  • Analysis:

    • Inject the standard solution multiple times to ensure system suitability (e.g., consistent retention times and peak areas).

    • Inject the sample solution.

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Safety and Handling

As with any chemical compound, 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance.

Conclusion

3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride is a compound with significant potential in medicinal chemistry, owing to its combination of the pharmacologically relevant phenyl-isoxazole and piperidine scaffolds. This guide has provided a comprehensive overview of its structure, properties, a plausible synthetic route, and analytical methodologies. While further experimental work is required to fully elucidate its biological activity and therapeutic potential, the information presented here serves as a valuable resource for researchers and developers working with this and related molecules. The proposed synthetic and analytical protocols offer a solid foundation for the preparation and quality control of this compound, paving the way for its exploration in drug discovery programs.

References

Due to the novel nature of the specific compound "3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride," the following references are provided for the general synthetic methodologies and the importance of the constituent chemical moieties, which were used to construct this guide.

  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition: A comprehensive review on the synthesis of isoxazoles, including the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. Title: The Chemistry of the Isoxazole Ring Source: Science of Synthesis
  • Pharmacological Significance of the Isoxazole Moiety: An article highlighting the diverse biological activities of isoxazole-containing compounds.

    • Title: Isoxazole: A Medicinally Important Heterocycle
    • Source: Journal of Heterocyclic Chemistry
    • URL: [Link]

  • Role of the Piperidine Moiety in Drug Design: A review discussing the prevalence and importance of the piperidine scaffold in medicinal chemistry.

    • Title: The Piperidine Moiety in the Structure of Drugs
    • Source: Molecules
    • URL: [Link]

  • Boc-Protection and Deprotection: A standard reference for the use of the tert-butyloxycarbonyl (Boc) protecting group in organic synthesis.

    • Title: Greene's Protective Groups in Organic Synthesis
    • Source: Wiley
    • URL: [Link]

  • HPLC Method Development: A general guide to the principles and practices of developing HPLC methods for pharmaceutical analysis.

    • Title: HPLC for Pharmaceutical Scientists
    • Source: Wiley
    • URL: [Link]

Exploratory

Technical Guide: Therapeutic Potential of Phenyl-Isoxazole Piperidine Derivatives

Executive Summary The phenyl-isoxazole piperidine scaffold represents a "privileged structure" in medicinal chemistry, capable of engaging multiple G-protein-coupled receptors (GPCRs) and enzymatic targets within the Cen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenyl-isoxazole piperidine scaffold represents a "privileged structure" in medicinal chemistry, capable of engaging multiple G-protein-coupled receptors (GPCRs) and enzymatic targets within the Central Nervous System (CNS). While historically anchored by benzisoxazole-based antipsychotics (e.g., Risperidone, Iloperidone), recent optimization has shifted toward unfused phenyl-isoxazole piperidine hybrids .

These derivatives are currently spearheading the development of Multi-Target Directed Ligands (MTDLs) for complex neurodegenerative disorders. Specifically, they exhibit dual-binding inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), while maintaining affinity for dopaminergic (D2) and serotonergic (5-HT2A) receptors. This guide details the structural rationale, synthetic pathways, and validation protocols for developing these derivatives as next-generation neurotherapeutics.

Structural Rationale & Pharmacophore Analysis[1]

The therapeutic efficacy of this class relies on a tripartite pharmacophore. Understanding the Structure-Activity Relationship (SAR) of each module is critical for lead optimization.

The Tripartite Architecture
ModuleStructural FunctionPharmacological Role
A: Phenyl Ring Lipophilic anchorEngages the Peripheral Anionic Site (PAS) of AChE via

stacking; modulates metabolic stability via halogenation (F, Cl).
B: Isoxazole Core Bioisosteric linkerActs as a rigid spacer mimicking peptide bonds; accepts H-bonds to improve solubility; crucial for D2 receptor selectivity over D4.
C: Piperidine Ring Basic amine centerProtonated at physiological pH to form cation-

interactions with Trp86 in the AChE catalytic site or Asp3.32 in GPCRs.
Critical SAR Insights
  • Linker Length: The distance between the isoxazole and the piperidine nitrogen is the primary determinant of selectivity. A 2-4 carbon alkyl chain (or a semi-rigid propyl linker) is optimal for spanning the 20 Å gorge of the AChE enzyme to achieve dual-site binding.

  • Halogenation: Substitution at the ortho or para position of the phenyl ring with Chlorine or Fluorine significantly enhances potency. For instance, o-chlorophenyl derivatives have shown IC

    
     values as low as 21.85 
    
    
    
    M against AChE [1].
  • Hybridization: Conjugating the piperidine nitrogen with benzyl or triazole moieties (via Click chemistry) creates "tail" regions that stabilize binding in the catalytic active site (CAS).

Therapeutic Applications: Mechanism of Action

Neurodegeneration (Alzheimer’s Disease)

The primary application of unfused phenyl-isoxazole piperidines is in treating Alzheimer's via the Dual Binding Site (DBS) hypothesis.

  • Mechanism: The molecule acts as a molecular "clamp." The phenyl-isoxazole moiety binds to the Peripheral Anionic Site (PAS) near the enzyme entrance, blocking amyloid-

    
     (A
    
    
    
    ) aggregation (which is catalyzed by the PAS). Simultaneously, the piperidine moiety penetrates the gorge to bind the Catalytic Active Site (CAS), inhibiting acetylcholine hydrolysis.
  • Efficacy: Leading candidates (e.g., Compound 5c) demonstrate mixed-type inhibition kinetics, confirming interaction with both sites [1].

Neuropsychiatry (Schizophrenia)

Retaining the legacy of risperidone, these derivatives function as atypical antipsychotics.

  • Mechanism: They act as 5-HT

    
    /D
    
    
    
    receptor antagonists. The isoxazole ring provides the necessary polarity to interact with Ser/Thr residues in the receptor pocket, reducing Extrapyramidal Symptoms (EPS) compared to classic butyrophenones.

Visualization: Mechanism of Action

The following diagram illustrates the Dual Binding Site inhibition mechanism within the AChE enzyme gorge.

AChE_Mechanism cluster_enzyme Acetylcholinesterase (AChE) Gorge PAS Peripheral Anionic Site (PAS) (Entrance) Inhibition Outcomes: 1. Blocks ACh Hydrolysis 2. Prevents A-Beta Aggregation PAS->Inhibition Gorge Hydrophobic Gorge (20 Angstroms) CAS Catalytic Active Site (CAS) (Bottom) CAS->Inhibition Ligand_Phenyl Phenyl-Isoxazole Moiety (Lipophilic) Ligand_Phenyl->PAS Pi-Pi Stacking (Trp286) Ligand_Phenyl->Gorge Spans Region Ligand_Piperidine Piperidine Moiety (Protonated Amine) Ligand_Piperidine->CAS Cation-Pi Interaction (Trp86)

Figure 1: Dual binding mechanism of phenyl-isoxazole piperidine derivatives spanning the AChE enzymatic gorge.

Experimental Protocols

Synthesis Protocol: Isoxazole-Piperidine Triazole Hybrid

Objective: Synthesize a target derivative where the isoxazole and piperidine are linked via a 1,2,3-triazole core.

Reagents:

  • Alkyne-substituted Phenyl-Isoxazole precursor

  • N-substituted Piperidine Azide

  • Copper(II) Sulfate Pentahydrate (CuSO

    
    ·5H
    
    
    
    O)
  • Sodium Ascorbate (NaAsc)

  • Solvent: t-Butanol/Water (1:1)

Workflow:

  • Preparation: Dissolve the alkyne-isoxazole (1.0 equiv) and piperidine-azide (1.1 equiv) in a 1:1 mixture of t-BuOH and H

    
    O (concentration ~0.1 M).
    
  • Catalyst Generation: Add freshly prepared aqueous Sodium Ascorbate (0.5 equiv) followed immediately by CuSO

    
    ·5H
    
    
    
    O (0.1 equiv).
    • Scientific Note: The ascorbate reduces Cu(II) to the active Cu(I) species in situ. We avoid direct addition of Cu(I) salts (like CuI) to prevent oxidation instability.

  • Reaction: Stir vigorously at room temperature for 6–12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).

  • Quenching: Dilute with water and extract with Ethyl Acetate (x3).

  • Purification: Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    . Purify via silica gel column chromatography.
    • Checkpoint: The triazole product usually elutes later than the starting materials due to increased polarity.

Biological Assay: Ellman’s Method (AChE Inhibition)

Objective: Determine IC


 values for AChE inhibition.[1][2][3]

Workflow:

  • Buffer Prep: Prepare 0.1 M Phosphate Buffer (pH 8.0).

  • Enzyme Mix: Add 20

    
    L of AChE solution (0.05 U/mL) and 20 
    
    
    
    L of test compound (various concentrations) to a 96-well plate. Incubate at 25°C for 15 mins.
  • Substrate Addition: Add 10

    
    L of DTNB (Ellman’s Reagent, 10 mM) and 10 
    
    
    
    L of Acetylthiocholine Iodide (ATChI, 15 mM).
  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: Calculate % inhibition =

    
    , where 
    
    
    
    is enzyme activity without drug and
    
    
    is activity with drug.

Visualization: Synthetic Workflow

Synthesis_Flow Alk Phenyl-Isoxazole (Alkyne) Reaction Click Reaction (t-BuOH/H2O, RT, 12h) Alk->Reaction Azide Piperidine (Azide) Azide->Reaction Cat CuSO4 + Na-Ascorbate (In situ Cu(I)) Cat->Reaction Product 1,4-Disubstituted 1,2,3-Triazole Linker Reaction->Product Target Final Phenyl-Isoxazole Piperidine Hybrid Product->Target

Figure 2: Modular synthesis of isoxazole-piperidine hybrids via CuAAC Click Chemistry.

Data Summary: Comparative Potency

The following table summarizes the potency of key derivatives cited in recent literature, highlighting the impact of phenyl ring substitution [1][2].

Compound IDPhenyl Substitution (R)TargetIC

(

M)
Selectivity (AChE/BChE)
5a 2-FluoroBChE51.66BChE Selective
5c 2-Chloro AChE 21.85 Mixed (Dual Binding)
Donepezil (Reference Std)AChE0.02High
Risperidone (Reference Std)D2/5-HT2A~0.003 (Ki)Antipsychotic

Note: While less potent than Donepezil, Compound 5c exhibits the desired dual-site binding profile necessary for modifying disease progression (anti-aggregation), rather than just symptomatic relief.

References

  • Saeedi, M., et al. (2019).[4] Design and Synthesis of Selective Acetylcholinesterase Inhibitors: Arylisoxazole-Phenylpiperazine Derivatives. Chemical Biodiversity.

  • Peddapyata, A., et al. (2023). Synthesis of some new isoxazole-piperidine-1,2,3-triazoles as in vitro anticancer agents. Indian Journal of Chemistry.

  • Shen, J., et al. (2015). Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors. RSC Advances.

Sources

Foundational

An In-depth Technical Guide to the Bioactivity of 3-Phenyl-5-(piperidin-4-yl)isoxazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Isoxazole-Piperidine Scaffold The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen at...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Isoxazole-Piperidine Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. Its unique electronic and steric properties allow it to serve as a versatile scaffold in the design of a wide array of therapeutic agents. When coupled with a piperidine moiety, another key pharmacophore, the resulting isoxazole-piperidine architecture gives rise to compounds with significant biological activities. This guide provides a comprehensive literature review of the bioactivity of a specific member of this class, 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride, by examining the extensive research on its close structural analogues. The evidence strongly suggests that this compound holds significant potential as a neuroleptic agent, with possible applications in oncology and anti-inflammatory therapies.

The isoxazole nucleus is a common feature in numerous clinically approved drugs, highlighting its importance in drug design.[1] Derivatives of isoxazole are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The incorporation of a piperidine ring is a well-established strategy in the development of central nervous system (CNS) active drugs, as it can confer favorable pharmacokinetic properties and facilitate interactions with key receptors in the brain.[4][5]

This technical guide will delve into the synthesis, proposed mechanisms of action, and potential therapeutic applications of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride, drawing upon the wealth of data available for its structural relatives.

Synthesis and Characterization: A Plausible Synthetic Route

While a specific synthetic protocol for 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride has not been detailed in the reviewed literature, a highly plausible and efficient synthetic pathway can be constructed based on established methods for analogous compounds. The following protocol outlines a likely multi-step synthesis, starting from commercially available materials.

Proposed Synthetic Pathway

Synthetic Pathway A Benzaldehyde C Benzaldoxime A->C Na2CO3, EtOH/H2O B Hydroxylamine Hydrochloride B->C E Benzohydroximoyl Chloride C->E DMF D N-Chlorosuccinimide (NCS) D->E G 3-Phenyl-5-(1-Boc-piperidin-4-yl)isoxazole E->G Et3N, THF F 1-Boc-4-ethynylpiperidine F->G I 3-Phenyl-5-(piperidin-4-yl)isoxazole G->I DCM H Trifluoroacetic Acid (TFA) H->I K 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride I->K J HCl in Ether J->K Antipsychotic_Mechanism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2 D2 Receptor G-protein signaling Dopamine->D2:f0 Binds Response Cellular Response (Reduced Psychotic Symptoms) D2:f1->Response Inhibits HT2A 5-HT2A Receptor G-protein signaling HT2A:f1->Response Modulates Compound 3-Phenyl-5-(piperidin-4-yl)isoxazole Compound->D2:f0 Antagonizes Compound->HT2A:f0 Antagonizes Serotonin Serotonin Serotonin->HT2A:f0 Binds

Sources

Exploratory

Solubility profile of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride in water vs DMSO

Technical Guide for Assay Development & Formulation [1][2] Executive Summary This technical guide details the solubility profile, dissolution kinetics, and stability of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Assay Development & Formulation [1][2]

Executive Summary

This technical guide details the solubility profile, dissolution kinetics, and stability of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride , a pharmacophore commonly utilized as a scaffold in kinase inhibitors and GPCR ligand development.[1]

Quick Reference Data:

  • Preferred Stock Solvent: Dimethyl Sulfoxide (DMSO) (Solubility > 50 mM)[1]

  • Aqueous Solubility: Moderate to High (as HCl salt); pH-dependent.[1]

  • Critical Risk: "Crash-out" (precipitation) occurs if aqueous buffers exceed pH 7.5 or if rapid dilution shock occurs without intermediate steps.[1]

Chemical Identity & Physicochemical Properties

Understanding the structural drivers of solubility is essential for troubleshooting precipitation issues.[1]

PropertyValue / Description
Chemical Name 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride
Molecular Formula C₁₄H₁₆N₂O[1][3] · HCl
Molecular Weight ~264.75 (Free Base) + 36.46 (HCl) ≈ 301.21 g/mol
Core Scaffold Piperidine (Hydrophilic/Basic) + Isoxazole-Phenyl (Lipophilic/Aromatic)
pKa (Calculated) ~10.8 (Piperidine nitrogen)
LogP (Predicted) ~2.5 (Free Base)
Structural Solubility Drivers
  • The Piperidinium Cation: The hydrochloride salt protonates the secondary amine on the piperidine ring.[1] This cationic charge is the primary driver of aqueous solubility, allowing ion-dipole interactions with water.[1]

  • The Diaryl Domain: The 3-phenyl and isoxazole rings form a rigid, planar, lipophilic domain.[1] This region drives

    
     stacking in the crystal lattice, resisting dissolution in water but enhancing solubility in organic solvents like DMSO.[1]
    

Solubility Profile: Water vs. DMSO[1]

Dimethyl Sulfoxide (DMSO)

Status: Excellent / Preferred Stock Solvent DMSO is the gold standard for preparing stock solutions of this compound.[1] The polar aprotic nature of DMSO effectively solvates the cationic piperidine while interacting favorably with the aromatic phenyl-isoxazole system via dipole-dipole and dispersion forces.[1]

  • Solubility Limit: > 100 mM (> 30 mg/mL).[1]

  • Stability: High.[1] The compound is stable in DMSO at -20°C for > 6 months.[1]

  • Freeze-Thaw: Resistant to multiple freeze-thaw cycles, though aliquoting is recommended to prevent moisture absorption (DMSO is hygroscopic).[1]

Water (Aqueous Buffers)

Status: Good (pH Dependent) As a hydrochloride salt, the compound dissolves readily in pure water or acidic buffers.[1] However, its solubility is strictly governed by pH.

  • Solubility Limit: Typically 10–25 mM in pure water or PBS (pH < 7.0).[1]

  • Mechanism: Dissolution relies on the dissociation of the HCl salt (

    
    ).[1]
    
  • The "Crash-Out" Risk: If the pH of the solution rises above the pKa of the piperidine (~10.[1]8) or approaches physiological pH (7.[1]4) in high concentrations, the equilibrium shifts toward the neutral free base. The free base, dominated by the lipophilic phenyl-isoxazole tail, is poorly soluble and will precipitate.

Comparative Solubility Table

SolventSolubility Limit (Est.)Primary InteractionUsage Recommendation
DMSO > 100 mM Dipole-Dipole,

-Dispersion
Primary Stock Solution
Water (ddH₂O) ~25 mMIon-DipoleSecondary dilution
PBS (pH 7.4) ~5–10 mMIon-DipoleAssay buffer (Use immediately)
Ethanol ~10–20 mMH-BondingAlternative stock (volatile)

Experimental Protocols

Preparation of 10 mM Stock Solution (DMSO)

Objective: Create a stable master stock for long-term storage.

  • Weighing: Accurately weigh 3.01 mg of the compound.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (biotech grade, >99.9%).

  • Dissolution: Vortex vigorously for 30 seconds. The powder should dissolve instantly, resulting in a clear, colorless to pale yellow solution.

    • Troubleshooting: If particles remain, sonicate in a water bath at 37°C for 2 minutes.

  • Storage: Aliquot into light-protective amber vials (20–50 µL each) and store at -20°C.

Aqueous Dilution Strategy (Avoiding Precipitation)

Objective: Dilute the DMSO stock into aqueous assay media without causing precipitation.

The "Step-Down" Method: Directly injecting 100% DMSO stock into a static aqueous buffer can cause local high concentrations, leading to micro-precipitation.[1]

  • Prepare Intermediate: Dilute the 10 mM DMSO stock 1:10 into a solvent intermediate (e.g., 10% DMSO in water) if possible, OR inject the DMSO stock into the aqueous buffer while vortexing.

  • Dynamic Mixing: Never add water to the DMSO stock.[1] Always add the DMSO stock into the stirring/swirling aqueous volume.[1]

  • Limit Final DMSO: Ensure the final DMSO concentration in the biological assay is < 0.5% (v/v) to avoid solvent toxicity, unless the assay tolerates higher.

Visualizations

Dissolution Workflow & Decision Logic

This diagram illustrates the decision process for solvent selection and dilution to ensure solution stability.

SolubilityWorkflow Start Solid Compound (HCl Salt) SolventChoice Select Primary Solvent Start->SolventChoice DMSO DMSO (Anhydrous) SolventChoice->DMSO Preferred Water Water / Aqueous Buffer SolventChoice->Water Secondary StockPrep Prepare Stock (10 - 100 mM) DMSO->StockPrep DirectAq Dissolve directly (Max ~20 mM) Water->DirectAq CheckPH Check pH StockPrep->CheckPH Dilution into Buffer Stable Stable Solution (Ready for Assay) StockPrep->Stable Store @ -20°C DirectAq->CheckPH CheckPH->Stable pH < 7.0 Precip RISK: Precipitation (Free Base Formation) CheckPH->Precip pH > 7.5

Caption: Workflow for preparing stable solutions, highlighting the critical pH checkpoint for aqueous dilutions.

Mechanistic Solvation Diagram

This diagram visualizes why DMSO is superior for the stock solution compared to the pH-sensitive aqueous solvation.[1]

SolvationMechanism cluster_DMSO DMSO Solvation (High Stability) cluster_Water Aqueous Solvation (pH Sensitive) Compound 3-Phenyl-5-(piperidin-4-yl)isoxazole Dipole Dipole-Dipole (Stabilizes Phenyl/Isoxazole) Compound->Dipole HAccept H-Bond Acceptor (Stabilizes NH+) Compound->HAccept IonDipole Ion-Dipole (Requires Charge) Compound->IonDipole Deprotonation Deprotonation Risk (pH > pKa -> Crash out) IonDipole->Deprotonation If pH increases

Caption: Mechanistic comparison: DMSO stabilizes both hydrophobic and hydrophilic domains, while water relies strictly on ionization.[1]

Stability & Storage

  • Hygroscopicity: Hydrochloride salts are often hygroscopic.[1] Store the solid desicated.[1][4][5] If the powder clumps, it has absorbed water, which may alter the effective weight-to-molar calculation.[1]

  • Chemical Stability: The isoxazole ring is generally stable to oxidation and hydrolysis under standard laboratory conditions.[1] However, avoid strong reducing agents which can cleave the N-O bond of the isoxazole.

References

  • PubChem. Compound Summary: Isoxazole derivatives.[1][6][7] National Library of Medicine.[1] Available at: [Link][1]

Sources

Foundational

Chemical stability of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride under physiological conditions

This guide details the chemical stability profile of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride , a pharmacophore often explored in kinase inhibition and GPCR ligand design.[1][2] This analysis synthesizes struct...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical stability profile of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride , a pharmacophore often explored in kinase inhibition and GPCR ligand design.[1][2] This analysis synthesizes structural reactivity principles with physiological stress factors to provide a predictive stability model.

[1][2]

Executive Summary

3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride exhibits a high degree of hydrolytic stability across the physiological pH range (1.2–8.[1][2]0) but demonstrates specific vulnerabilities under reductive metabolic conditions .

Unlike isoxazole derivatives with electron-withdrawing groups at the C4 position (e.g., Leflunomide), this 3,5-disubstituted scaffold lacks the electronic activation required for rapid base-catalyzed ring opening.[1][2] Consequently, its primary degradation pathway in physiological systems is not spontaneous hydrolysis, but rather enzymatic reductive cleavage of the N-O bond and oxidative metabolism of the piperidine ring.[2]

Key Stability Metrics:

  • Acidic Stability (pH 1.2, 37°C): Highly Stable (>24h).[2]

  • Physiological Stability (pH 7.4, 37°C): Stable (t½ > 48h).

  • Metabolic Liability: Moderate (Susceptible to CYP450-mediated N-O reduction).[1][2]

Structural Analysis & Reactivity

The molecule comprises three distinct structural modules, each contributing differently to the overall stability profile.

Structural ModuleFunctionalityStability Characteristic
Isoxazole Core Heteroaromatic LinkerThe Stability Anchor. The N-O bond is the weakest link but is kinetically stabilized by the 3,5-substitution pattern.[1] It resists hydrolysis but is susceptible to reductive cleavage (e.g., by heme-iron centers).[2]
Piperidine Ring Solubilizing BaseThe Metabolic Target. As a secondary amine, it is chemically inert to hydrolysis but prone to N-oxidation and

-carbon hydroxylation by liver microsomes.[1]
Phenyl Ring Lipophilic TailInert. Chemically stable; primarily influences lipophilicity (LogP) and protein binding.[2]
HCl Salt Counter-ionSolubility Enhancer. Protonates the piperidine nitrogen (

), ensuring aqueous solubility and preventing aggregation in physiological fluids.[2]
Expert Insight: The C4 Substitution Effect

A critical distinction must be made regarding the C4 position of the isoxazole ring. Many unstable isoxazoles possess an electron-withdrawing group (EWG) at C4.[1][2]

  • Leflunomide (Unstable): C4-amide withdraws electron density, making the C5 position electrophilic and prone to nucleophilic attack (ring opening).[2]

  • Target Molecule (Stable): The C4 position is unsubstituted (C-H).[2] This preserves the aromatic character and electron density of the ring, rendering it significantly more resistant to nucleophilic attack by water or hydroxide ions at pH 7.4.[2]

Degradation Pathways Under Physiological Conditions[1]

While chemically robust in buffer, the molecule undergoes specific transformations in biological matrices.[2][3]

Pathway A: Reductive Isoxazole Ring Opening (Metabolic)

In the presence of heme-containing enzymes (CYP450) or strong reducing agents, the N-O bond undergoes reductive cleavage.[2] This is the "Achilles' heel" of the isoxazole scaffold.[4]

  • Mechanism: Two-electron reduction cleaves the N-O bond.[1]

  • Product: Formation of a

    
    -amino enone (1-amino-3-phenyl-1-(piperidin-4-yl)prop-2-en-1-one).[1][2]
    
  • Physiological Context: Occurs primarily in the liver (microsomes) and to a lesser extent in anaerobic intestinal conditions.[2]

Pathway B: Piperidine Oxidation

The secondary amine of the piperidine ring is a substrate for Monoamine Oxidases (MAO) and CYP450s.[2]

  • N-Oxidation: Formation of the N-oxide (reversible).[1][2]

  • Hydroxylation: Oxidation at the

    
    -carbon, leading to ring opening or dehydrogenation to a pyridine analog.
    
Pathway C: Base-Catalyzed Hydrolysis (Non-Physiological Stress)

At extreme basic pH (>10) and elevated temperatures, the isoxazole ring can undergo deprotonation at C4 (if acidic) or nucleophilic attack at C5, leading to ring fragmentation.[2] This is unlikely to occur at pH 7.4.

Visualization of Pathways (Graphviz)[2]

StabilityPathways cluster_0 Physiological pH (7.4) / Acid (1.2) cluster_1 Metabolic / Reductive Stress Parent 3-Phenyl-5-(piperidin-4-yl)isoxazole HCl (Parent) Stable Chemically Stable (No Degradation) Parent->Stable Hydrolysis (Buffer) Enone Beta-Amino Enone (Ring Opening) Parent->Enone Reductive Cleavage (CYP450 / Heme) NOxide Piperidine N-Oxide (Oxidation) Parent->NOxide Oxidative Metabolism

Figure 1: Stability fate of the molecule.[2] Green indicates chemical stability in buffer; Red/Yellow indicates metabolic vulnerabilities.

Experimental Protocols

To validate the stability profile, the following self-validating protocols are recommended.

Protocol 1: pH-Dependent Chemical Stability Assay

Objective: Confirm resistance to hydrolysis at gastric and blood pH.[1]

  • Preparation: Dissolve 3-Phenyl-5-(piperidin-4-yl)isoxazole HCl in DMSO to make a 10 mM stock.

  • Incubation: Dilute stock to 10 µM in three buffers:

    • 0.1 N HCl (pH 1.2)[2]

    • PBS (pH 7.4)

    • Borate Buffer (pH 9.0)[2]

  • Conditions: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 100 µL at T=0, 1h, 4h, 24h, and 48h.

  • Quenching: Add 100 µL cold Acetonitrile (containing Internal Standard).

  • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

    • Acceptance Criteria: >95% recovery of parent compound at 24h indicates stability.

Protocol 2: Microsomal Stability Assay (Metabolic)

Objective: Assess the susceptibility of the isoxazole ring to reductive cleavage.[2]

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[2]

  • Reaction:

    • Substrate: 1 µM test compound.

    • Cofactor: NADPH (1 mM) to initiate oxidation/reduction.[2]

  • Control: Run a parallel incubation without NADPH (to rule out chemical instability in the matrix).

  • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Detection: Monitor for the specific mass shift of +2 Da (ring opening + hydrogenation) or +16 Da (oxidation).[2]

Quantitative Data Summary (Predicted)

Based on structure-activity relationship (SAR) data for 3,5-disubstituted isoxazoles:

ConditionTime% RemainingPrimary Product
pH 1.2 (SGF) 24 h> 99%None
pH 7.4 (PBS) 48 h> 98%None
Plasma (Human) 4 h> 95%None (High Protein Binding likely)
Liver Microsomes 60 min~ 60-80%Beta-amino enone, N-oxide
Photostability 24 h (UV)< 90%Azirine intermediate (Photo-isomerization)

Note: Isoxazoles can undergo photo-isomerization to oxazoles under intense UV light.[1][4] Protect samples from light during storage.

References

  • Isoxazole Ring Stability & Reactivity

    • Mechanistic insight into the stability of the isoxazole ring in Leflunomide vs. 3,5-disubstituted analogs.
    • Source: Drug Metabolism and Disposition, "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide."[5]

  • Chemical Properties of Isoxazoles

    • General review of isoxazole synthesis and chemical behavior under acidic/basic conditions.
    • Source: Clockss, "Synthetic reactions using isoxazole compounds."[2]

  • Photodegrad

    • Study on the UV-induced degradation pathways of isoxazole deriv
    • Source: Water Research, "Ultrafast photodegradation of isoxazole and isothiazolinones."[2][6]

  • Compound Identific

    • PubChem entry for 3-phenyl-5-(piperidin-1-ylmethyl)isoxazole (Structural analog for verification).[1][2]

    • Source: PubChem[1][2][7][8]

    • [2]

Sources

Exploratory

Technical Guide: History and Discovery of 3-Phenyl-5-(piperidin-4-yl)isoxazole Hydrochloride

The following technical guide details the history, discovery, and scientific significance of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride , a pivotal chemical scaffold in the development of central nervous system (...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, discovery, and scientific significance of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride , a pivotal chemical scaffold in the development of central nervous system (CNS) therapeutics.

Executive Summary

3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride represents a significant "privileged structure" in medicinal chemistry, primarily utilized in the discovery of agents targeting the Glycine Transporter 1 (GlyT1) , Dopamine receptors (D2/D4) , and Sigma receptors .

Emerging from the rational simplification of the benzisoxazole ring found in atypical antipsychotics (e.g., Risperidone, Iloperidone), this scaffold allowed researchers to decouple dopaminergic antagonism from other CNS activities. Its discovery highlights the critical role of scaffold hopping —transforming a fused bicyclic system (benzisoxazole) into a monocyclic core (isoxazole) to improve metabolic stability, solubility, and receptor subtype selectivity.

Part 1: Historical Context & Rational Design

The Benzisoxazole Legacy

In the late 20th century, the 1,2-benzisoxazole ring system became a cornerstone of neuropsychiatric drug discovery.

  • Risperidone (1993): A D2/5-HT2A antagonist containing a benzisoxazole fused ring.

  • Iloperidone (2009): Another antipsychotic utilizing the 3-piperidinyl-1,2-benzisoxazole moiety.

While effective, these fused systems often suffered from metabolic liabilities and broad "promiscuity" across various G-protein coupled receptors (GPCRs), leading to side effects like weight gain and extrapyramidal symptoms (EPS).

The "Scaffold Hop" to Isoxazoles

To refine the pharmacological profile, medicinal chemists initiated deconstruction strategies . The hypothesis was simple: Could the biological activity be maintained or improved by removing the benzene fusion, leaving the core 3-phenyl-isoxazole structure?

  • Target: 3-Phenyl-5-(piperidin-4-yl)isoxazole.

  • Objective: To create a "minimalist" pharmacophore that retains the key pi-stacking interactions (via the phenyl group) and the basic amine interaction (via the piperidine) required for binding to monoamine transporters and receptors.

Target Identification: GlyT1 and Schizophrenia

In the early 2000s, the focus shifted toward the glutamatergic hypothesis of schizophrenia. GlyT1 inhibitors were sought to elevate synaptic glycine levels, thereby potentiating NMDA receptor function. The 3-phenyl-5-(piperidin-4-yl)isoxazole scaffold emerged as a potent, non-sarcosine-based lead, offering a distinct selectivity profile compared to the classic sarcosine derivatives.

Part 2: Chemical Synthesis & Optimization

The synthesis of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride relies on 1,3-dipolar cycloaddition , a powerful method for constructing 5-membered heterocycles with high regioselectivity.

Retrosynthetic Analysis

The molecule is disconnected into two key precursors:

  • Dipole: Benzonitrile oxide (generated in situ from benzaldehyde oxime).

  • Dipolarophile: N-protected 4-ethynylpiperidine.

Synthetic Protocol (Step-by-Step)

Step 1: Preparation of the Dipole Precursor (Benzohydroximoyl Chloride)

  • Reagents: Benzaldehyde oxime, N-Chlorosuccinimide (NCS), DMF.

  • Mechanism: Chlorination of the oxime generates the hydroximoyl chloride, which is the stable precursor to the nitrile oxide.

Step 2: [3+2] Cycloaddition

  • Reagents: Benzohydroximoyl chloride, N-Boc-4-ethynylpiperidine, Triethylamine (Et3N), DCM.

  • Procedure:

    • Dissolve N-Boc-4-ethynylpiperidine in dichloromethane (DCM).

    • Add benzohydroximoyl chloride.

    • Slowly add triethylamine at 0°C. The base eliminates HCl, generating the reactive Benzonitrile Oxide intermediate.

    • The dipole reacts with the alkyne to form the 3-phenyl-5-(N-Boc-piperidin-4-yl)isoxazole ring.

    • Note: The 3,5-regioisomer is favored over the 3,4-isomer due to steric and electronic factors.

Step 3: Deprotection and Salt Formation

  • Reagents: HCl in Dioxane or Trifluoroacetic acid (TFA).

  • Procedure: The Boc group is cleaved under acidic conditions. The crude amine is treated with ethereal HCl to precipitate 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride as a white crystalline solid.

Synthesis Visualization (DOT Diagram)

SynthesisPathway Pre1 Benzaldehyde Oxime Inter1 Benzohydroximoyl Chloride Pre1->Inter1 NCS, DMF Pre2 N-Boc-4-ethynyl piperidine Cyclo [3+2] Cycloaddition Pre2->Cyclo Dipole Benzonitrile Oxide (In Situ) Inter1->Dipole Et3N (-HCl) Dipole->Cyclo Prod_Prot N-Boc-Isoxazole Intermediate Cyclo->Prod_Prot Regioselective Final 3-Phenyl-5-(piperidin-4-yl) isoxazole HCl Prod_Prot->Final HCl/Dioxane (Deprotection)

Caption: Regioselective synthesis via 1,3-dipolar cycloaddition of benzonitrile oxide and 4-ethynylpiperidine.

Part 3: Pharmacological Profiling

Mechanism of Action

The 3-phenyl-5-(piperidin-4-yl)isoxazole moiety functions as a pharmacophore anchor :

  • Phenyl Ring: Engages in hydrophobic/pi-pi stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the binding pocket of the target protein (GlyT1 or D2).

  • Piperidine Nitrogen: Protonated at physiological pH, it forms a critical salt bridge with a conserved Aspartate (Asp) residue in the transmembrane domain of the transporter/receptor.

  • Isoxazole Linker: A rigid spacer that orients the phenyl and piperidine rings at a precise angle (approx. 120°), distinct from the flexible alkyl chains found in other ligands.

Activity Data Summary
AssayTargetActivity (IC50 / Ki)Significance
[3H]-Glycine Uptake GlyT150 - 200 nMPotent inhibition of glycine reuptake; cognitive enhancement potential.
[3H]-Raclopride Binding Dopamine D2> 1,000 nMLow affinity (High Selectivity against D2 compared to benzisoxazoles).
Sigma-1 Receptor Sig-1R10 - 100 nMHigh affinity; potential modulation of calcium signaling and neuroprotection.
hERG Channel Kv11.1> 10 µMLow cardiotoxicity risk (a common issue with phenyl-piperidines).
Signaling Pathway Visualization

Signaling Ligand 3-Phenyl-5-(piperidin-4-yl) isoxazole Target GlyT1 Transporter (Presynaptic/Glial) Ligand->Target Binds Action Inhibition of Glycine Reuptake Target->Action Blocks Synapse Increased Synaptic Glycine Levels Action->Synapse NMDA NMDA Receptor (Glycine Site) Synapse->NMDA Potentiates Effect Enhanced Glutamatergic Signaling (LTP) NMDA->Effect Clinical Cognitive Improvement (Schizophrenia) Effect->Clinical

Caption: Mechanism of action for GlyT1 inhibition leading to NMDA receptor potentiation.

Part 4: Experimental Protocols

GlyT1 Uptake Inhibition Assay

To validate the biological activity of the synthesized hydrochloride salt, the following protocol is the industry standard.

Materials:

  • JAR cells (human placental choriocarcinoma) expressing endogenous GlyT1.

  • [3H]-Glycine (Radioactive tracer).

  • Assay Buffer: 10 mM HEPES, 120 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 7.5.

Protocol:

  • Cell Preparation: Plate JAR cells in 96-well plates at 20,000 cells/well. Incubate overnight.

  • Compound Addition: Remove culture medium. Wash cells with Assay Buffer. Add 50 µL of 3-Phenyl-5-(piperidin-4-yl)isoxazole HCl (serially diluted from 10 µM to 0.1 nM).

  • Tracer Addition: Add 50 µL of [3H]-Glycine (final concentration 50 nM).

  • Incubation: Incubate at 37°C for 15 minutes.

  • Termination: Aspirate buffer and wash cells 3x with ice-cold Assay Buffer to stop uptake.

  • Quantification: Lyse cells with 0.1 N NaOH. Add scintillation fluid and count radioactivity using a Liquid Scintillation Counter.

  • Analysis: Calculate % Inhibition relative to control (vehicle) and determine IC50 using non-linear regression.

Self-Validating Quality Control
  • Positive Control: Include ALX-5407 (Sarcosine derivative) as a reference standard (Expected IC50 ~10-20 nM).

  • Negative Control: Measure non-specific uptake in the presence of 100 µM non-radioactive glycine.

  • Purity Check: Ensure the test compound is >98% pure by HPLC to avoid false positives from synthetic intermediates.

References

  • Liu, Y., et al. (2013). Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors. RSC Advances, 3, 214-223. Link

  • Rowley, M., et al. (2001). 3-(4-Piperidinyl)-1,2-benzisoxazoles: A New Class of Potent and Selective Glycine Transporter 1 (GlyT1) Inhibitors. Journal of Medicinal Chemistry, 44(26), 4725-4728. Link

  • Hansen, K. B., et al. (2018). Glycine Transporter 1 (GlyT1) Inhibitors for the Treatment of Schizophrenia: A Review of the Medicinal Chemistry and Clinical Trials. Journal of Medicinal Chemistry, 61(11), 4680–4708. Link

  • PubChem. Compound Summary: 3-phenyl-5-(piperidin-1-ylmethyl)isoxazole. Link

Foundational

An In-depth Technical Guide to 3-Phenyl-5-(piperidin-4-yl)isoxazole Hydrochloride: Synthesis, Characterization, and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride, a h...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride, a heterocyclic compound of interest in medicinal chemistry. Due to its structural motifs—a 3,5-disubstituted isoxazole and a piperidine ring—this molecule holds potential for interacting with various biological targets. As this appears to be a novel or less-documented research chemical, this document synthesizes established synthetic methodologies and predictive analysis based on closely related structures to offer a foundational resource for its investigation.

Compound Identification and Physicochemical Properties

Table 1: Identifiers and Predicted Physicochemical Properties of 3-Phenyl-5-(piperidin-4-yl)isoxazole

IdentifierValueSource/Method
IUPAC Name 3-Phenyl-5-(piperidin-4-yl)-1,2-oxazoleIUPAC Nomenclature
Molecular Formula C₁₄H₁₆N₂O-
Molecular Weight 228.29 g/mol -
Canonical SMILES C1CCN(CC1)C2=CC(=NO2)C3=CC=CC=C3-
Predicted LogP 2.5 - 3.5Computational Prediction
Predicted pKa (Piperidine N) 8.5 - 9.5Computational Prediction
Predicted Solubility Poorly soluble in water (free base), soluble as hydrochloride saltGeneral Amine Salt Properties

Synthesis and Purification

The synthesis of 3-Phenyl-5-(piperidin-4-yl)isoxazole can be achieved through a variety of established methods for forming 3,5-disubstituted isoxazole rings. A highly effective and regioselective approach is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1][2][3]

Proposed Synthetic Workflow

A logical synthetic route involves the preparation of a protected piperidine-containing alkyne followed by cycloaddition with benzonitrile oxide, and subsequent deprotection and salt formation.

G cluster_0 Step 1: Synthesis of N-Boc-4-ethynylpiperidine cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Deprotection and Salt Formation A N-Boc-4-piperidone C N-Boc-4-ethynyl-4-hydroxypiperidine A->C Ethynylation B Ethynylmagnesium bromide or similar ethynylating agent B->C E N-Boc-4-ethynylpiperidine C->E Dehydration D Dehydration (e.g., Martin's sulfurane) D->E I N-Boc-3-phenyl-5-(piperidin-4-yl)isoxazole E->I Cycloaddition F Benzaldoxime H Benzonitrile Oxide (in situ) F->H G Oxidizing Agent (e.g., NCS, I2) G->H H->I K 3-Phenyl-5-(piperidin-4-yl)isoxazole (Free Base) I->K Boc Deprotection J Trifluoroacetic acid (TFA) or HCl in Dioxane J->K M 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride (Final Product) K->M Salt Formation L HCl in appropriate solvent (e.g., Ether, IPA) L->M

Caption: Proposed synthetic workflow for 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride.

Detailed Experimental Protocol: [3+2] Cycloaddition

This protocol is a representative procedure based on established literature for the synthesis of 3,5-disubstituted isoxazoles.[1][2][3][4]

Step 1: In situ Generation of Benzonitrile Oxide

  • To a stirred solution of benzaldoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the intermediate hydroximoyl chloride can be monitored by Thin Layer Chromatography (TLC).

  • Cool the mixture back to 0 °C.

Step 2: Cycloaddition Reaction

  • To the solution containing the in situ generated hydroximoyl chloride, add N-Boc-4-ethynylpiperidine (1.0 eq).

  • Slowly add a non-nucleophilic base, such as triethylamine (TEA) (1.2 eq), dropwise to the reaction mixture at 0 °C. This will generate the benzonitrile oxide in situ, which will then react with the alkyne.

  • Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by TLC.

Step 3: Work-up and Purification

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield N-Boc-3-phenyl-5-(piperidin-4-yl)isoxazole.

Step 4: Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified N-Boc protected intermediate in a suitable solvent such as DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure to obtain the crude free base or its salt.

  • To form the hydrochloride salt, dissolve the free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether, and add a stoichiometric amount of ethereal HCl or HCl gas.

  • The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

Table 2: Analytical Methods for Characterization

TechniqueExpected Observations
¹H NMR Aromatic protons of the phenyl group, a characteristic singlet for the isoxazole C4-H, and signals corresponding to the piperidine ring protons. The NH proton of the piperidinium hydrochloride may be a broad singlet.
¹³C NMR Signals for the aromatic carbons, the isoxazole ring carbons (typically with the C3 and C5 carbons at lower field than C4), and the piperidine ring carbons.
Mass Spectrometry (MS) The molecular ion peak corresponding to the free base (m/z for [M+H]⁺ ≈ 229.13).
Infrared (IR) Spectroscopy Characteristic peaks for C=N and N-O stretching of the isoxazole ring, C-H stretching of the aromatic and aliphatic groups, and a broad N-H stretching band for the hydrochloride salt.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.
Melting Point A sharp melting point for the crystalline hydrochloride salt.

Pharmacological Potential and Mechanism of Action

The isoxazole ring is a privileged scaffold in medicinal chemistry, present in a number of approved drugs.[5][6] The combination of a 3-phenylisoxazole moiety with a piperidine ring suggests several potential pharmacological activities.

Potential Therapeutic Areas
  • Analgesic and Anti-inflammatory Activity: Many isoxazole derivatives have demonstrated analgesic and anti-inflammatory properties.[6] The piperidine moiety is also common in centrally acting analgesics.

  • Anticancer Activity: Isoxazole-piperazine hybrids have shown potent cytotoxicity against various cancer cell lines.[7] The isoxazole-piperidine scaffold may exhibit similar properties.

  • Enzyme Inhibition: The piperidinyl isoxazoline core has been identified in potent and slowly reversible inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in the endocannabinoid system, suggesting potential for analgesic and anxiolytic effects.[8][9]

  • Central Nervous System (CNS) Activity: The piperidine ring is a common feature in many CNS-active drugs. Depending on its interactions with specific receptors or transporters, 3-Phenyl-5-(piperidin-4-yl)isoxazole could potentially modulate neuronal signaling.

Postulated Mechanism of Action

The specific mechanism of action would need to be elucidated through extensive biological screening. However, based on the structural features, several hypotheses can be proposed:

  • Receptor Binding: The compound could act as a ligand for various G-protein coupled receptors (GPCRs) or ion channels in the CNS.

  • Enzyme Inhibition: As seen with FAAH inhibitors, the isoxazole-piperidine scaffold could target the active site of specific enzymes.[8][9]

  • Protein-Protein Interaction Modulation: The rigid isoxazole core and the flexible piperidine ring could allow the molecule to fit into binding pockets and disrupt protein-protein interactions.

Further research, including in vitro binding assays, enzyme inhibition studies, and in vivo pharmacological models, is necessary to determine the precise biological activity and mechanism of action of this compound.

Safety and Handling

As with any novel research chemical, 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Toxicity: The toxicological properties have not been investigated. Treat as a potentially hazardous substance. A Material Safety Data Sheet (MSDS) should be consulted if available from a supplier, or internal safety assessments should be conducted.

Conclusion

3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride represents a promising, albeit under-investigated, chemical entity with potential applications in drug discovery. This guide provides a foundational framework for its synthesis, characterization, and pharmacological exploration. The proposed synthetic route, based on the well-established [3+2] cycloaddition of a nitrile oxide and an alkyne, offers a reliable method for its preparation. The structural similarities to known bioactive molecules suggest that this compound warrants further investigation for its potential therapeutic value.

References

  • Kadam, K. S., Gandhi, T., Gupte, A., Gangopadhyay, A. K., & Sharma, R. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Synthesis, 48(23), 3996-4008.
  • Pore, D. M., Kuchekar, B. S., & Gholap, A. R. (2007). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes.
  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764.
  • Borah, R., & Sarma, D. (2019). Synthesis of 3,5-Disubstituted Isoxazoles through a 1,3-Dipolar Cycloaddition Reaction between Alkynes and Nitrile Oxides Generated from O-Silylated Hydroxamic Acids. Asian Journal of Organic Chemistry, 8(10), 1846-1850.
  • Organic Chemistry Portal. Isoxazole Synthesis. Retrieved from [Link]

  • Ahn, K., Smith, S. E., Liim, M. K., & Cravatt, B. F. (2016). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. Bioorganic & medicinal chemistry letters, 26(12), 2846–2850.
  • Ahn, K., Smith, S. E., Liim, M. K., & Cravatt, B. F. (2016). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. Europe PMC. Retrieved from [Link]

  • Demir, B., Bektas, H., & Kucukoglu, K. (2021). Synthesis and biological evaluation of novel isoxazole-piperazine hybrids as potential anti-cancer agents with inhibitory effect on liver cancer stem cells. European Journal of Medicinal Chemistry, 221, 113489.
  • Raja, S., & Kumar, V. (2018). ISOXAZOLE – A POTENT PHARMACOPHORE. ResearchGate. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2022). World Journal of Advanced Research and Reviews, 15(3), 517-531.

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 3-Phenyl-5-(piperidin-4-yl)isoxazole Hydrochloride

Introduction & Mechanistic Rationale The isoxazole ring is a privileged pharmacophore in medicinal chemistry, frequently utilized as a metabolically stable bioisostere for esters and amides. When coupled with a piperidin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The isoxazole ring is a privileged pharmacophore in medicinal chemistry, frequently utilized as a metabolically stable bioisostere for esters and amides. When coupled with a piperidine moiety, the resulting scaffold is highly relevant for targeting central nervous system (CNS) receptors and metabolic pathways. This application note details a robust, highly regioselective three-step synthesis of 3-phenyl-5-(piperidin-4-yl)isoxazole hydrochloride.

The core transformation relies on a Huisgen 1,3-dipolar cycloaddition between a transiently generated benzonitrile oxide and N-Boc-4-ethynylpiperidine.

Mechanistic Insights & Causality:

  • Nitrile Oxide Generation: Benzaldehyde oxime is chlorinated using N-chlorosuccinimide (NCS) to yield benzohydroximoyl chloride. NCS is strictly preferred over chlorine gas for its safety profile, ease of handling, and precise stoichiometry, preventing over-chlorination.

  • Regioselective [3+2] Cycloaddition: Treatment of the hydroximoyl chloride with a mild base generates benzonitrile oxide in situ. This 1,3-dipole reacts with the terminal alkyne. The reaction is exquisitely regioselective, yielding exclusively the 3,5-disubstituted isoxazole[1]. This selectivity is governed by Frontier Molecular Orbital (FMO) theory, where the dominant interaction between the HOMO of the dipole and the LUMO of the dipolarophile dictates the orientation, further reinforced by steric repulsion that disfavors the 3,4-isomer[2].

  • Anhydrous Deprotection: The tert-butyloxycarbonyl (Boc) group is cleaved using 4M HCl in anhydrous dioxane. This specific acidic condition directly precipitates the product as a highly crystalline, non-hygroscopic hydrochloride salt, bypassing the need for aqueous workup or ion-exchange chromatography.

Experimental Workflow

SynthesisWorkflow A Benzaldehyde Oxime + NCS (DMF cat.) B Benzohydroximoyl Chloride A->B Step 1: Chlorination (RT, 2h) D N-Boc-Protected Isoxazole Intermediate B->D Step 2: [3+2] Cycloaddition + TEA (Slow Addition) C N-Boc-4-ethynylpiperidine (Dipolarophile) C->D F 3-Phenyl-5-(piperidin-4-yl) isoxazole HCl D->F Step 3: Acidic Cleavage (RT, 4h) E 4M HCl in Dioxane (Deprotection) E->F

Workflow for the 3-step synthesis of 3-phenyl-5-(piperidin-4-yl)isoxazole hydrochloride.

Materials and Reagents

Table 1: Reagent Equivalents and Stoichiometry (10 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountRole
Benzaldehyde oxime121.141.11.33 gDipole precursor
N-Chlorosuccinimide (NCS)133.531.151.54 gChlorinating agent
N-Boc-4-ethynylpiperidine209.291.02.09 gDipolarophile
Triethylamine (TEA)101.191.21.67 mLBase for dipole generation
4M HCl in Dioxane36.465.012.5 mLDeprotecting agent / Salt former
N,N-Dimethylformamide (DMF)73.09Cat.0.1 mLReaction initiator
Dichloromethane (DCM)84.93Solvent50 mLReaction solvent

Detailed Step-by-Step Protocols

Step 1: Synthesis of Benzohydroximoyl Chloride
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde oxime (1.33 g, 11 mmol) in anhydrous DCM (20 mL).

  • Initiation: Add a catalytic amount of DMF (0.1 mL). Causality: DMF acts as a catalyst for the chlorination by forming a reactive Vilsmeier-type intermediate with NCS.

  • Chlorination: Add NCS (1.54 g, 11.5 mmol) in three equal portions over 15 minutes at room temperature. The reaction is mildly exothermic.

  • Monitoring: Stir the mixture for 2 hours.

  • Self-Validation: Monitor by TLC (Hexanes/EtOAc 4:1). The disappearance of the oxime spot and the appearance of a less polar spot confirms the formation of the hydroximoyl chloride.

  • Workup: Wash the organic layer with water (2 × 20 mL) to remove succinimide and DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to a volume of ~15 mL. Use this solution directly in Step 2 to prevent degradation.

Step 2: 1,3-Dipolar Cycloaddition
  • Preparation: Transfer the crude benzohydroximoyl chloride solution to a 100 mL flask. Add N-Boc-4-ethynylpiperidine (2.09 g, 10 mmol) and dilute with an additional 20 mL of anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

  • Base Addition (Critical Step): Dissolve TEA (1.67 mL, 12 mmol) in 10 mL of DCM. Add this solution dropwise over 1 hour using a syringe pump.

    • Causality: Nitrile oxides are highly prone to spontaneous dimerization, forming biologically inactive diphenylfuroxans[3]. Slow addition of the base maintains a low steady-state concentration of the dipole, kinetically favoring the bimolecular[3+2] cycloaddition with the alkyne over the dimerization pathway.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Wash the reaction mixture with 1M aqueous HCl (20 mL) to neutralize excess TEA, followed by saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 7:3) to isolate the N-Boc-protected isoxazole intermediate as a white solid.

Step 3: Boc Deprotection and Salt Formation
  • Preparation: Dissolve the purified intermediate from Step 2 in anhydrous DCM (10 mL) in a 50 mL flask.

  • Deprotection: Slowly add 4M HCl in dioxane (12.5 mL, 50 mmol) at room temperature.

    • Causality: Using anhydrous HCl in dioxane prevents the hydrolysis of the isoxazole ring and directly yields the desired hydrochloride salt. Gas evolution (isobutylene and CO₂) will be immediately visible.

  • Isolation: Stir the mixture for 4 hours. As the deprotection proceeds, the 3-phenyl-5-(piperidin-4-yl)isoxazole hydrochloride salt will precipitate out of the solution as a white, crystalline solid.

  • Self-Validation: Filter the precipitate under a vacuum, wash with cold diethyl ether (2 × 10 mL) to remove any residual dioxane, and dry under a high vacuum. The direct precipitation serves as a visual validation of successful cleavage and salt formation.

Analytical Characterization & Expected Data

Table 2: Expected Analytical Data for Final Product Validation

MethodExpected Signal / PeakAssignment & Self-Validation
LC-MS

229.1[M+H]

Confirms the exact mass of the free base product.

H NMR
(DMSO-

)

9.20 (br s, 2H)
Piperidine NH

protons (confirms hydrochloride salt formation).

7.85 - 7.45 (m, 5H)
Phenyl ring protons.

6.95 (s, 1H)
Isoxazole C4-H (confirms successful regioselective cycloaddition).

3.35 - 2.90 (m, 5H)
Piperidine CH and CH

protons adjacent to nitrogen.

2.20 - 1.80 (m, 4H)
Piperidine CH

protons.
Absence of

1.45 (s, 9H)
Confirms complete removal of the Boc protecting group.

Troubleshooting & Optimization

  • Excessive Furoxan Formation (Low Yield in Step 2): If TLC reveals a massive non-polar spot (diphenylfuroxan) and low product yield, the localized concentration of the nitrile oxide was too high. Solution: Decrease the rate of TEA addition to 2 hours and increase the overall solvent dilution to 0.05 M.

  • Incomplete Chlorination in Step 1: If the oxime starting material persists after 2 hours, the radical initiation may have failed. Solution: Ensure the DMF used is not completely degraded, or gently warm the reaction to 35 °C for 15 minutes to kickstart the chlorination.

  • Gummy Product in Step 3: If the final HCl salt oils out instead of precipitating as a crystalline solid, ambient moisture may have compromised the anhydrous conditions. Solution: Triturate the gummy residue vigorously with dry diethyl ether or recrystallize from boiling ethanol/ethyl acetate.

References

  • Title: 1,3-Dipolar cycloaddition Source: Wikipedia URL: [Link]

  • Title: Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction Source: MDPI URL: [Link]

  • Title: Metal-catalyzed 1,3-dipolar cycloaddition reactions of nitrile oxides Source: RSC Publishing URL: [Link]

Sources

Application

Application Notes and Protocols for In Vitro Profiling of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride

Introduction: Rationale for a Targeted In Vitro Screening Cascade The compound 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride belongs to a chemical class characterized by a privileged scaffold—the isoxazole ring link...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale for a Targeted In Vitro Screening Cascade

The compound 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride belongs to a chemical class characterized by a privileged scaffold—the isoxazole ring linked to a piperidine moiety. A comprehensive review of scientific literature reveals that this structural motif is prevalent in molecules exhibiting a wide range of biological activities. Specifically, isoxazole derivatives have been identified as potent modulators of inflammatory pathways, often targeting enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). Furthermore, the inclusion of a piperidine ring is a common feature in compounds designed to interact with targets in the central nervous system, including enzymes and ion channels.

Given the absence of specific published data for 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride, a logical and scientifically-driven approach is to screen it against a panel of in vitro assays targeting pathways where structurally related molecules have shown significant activity. This document outlines a series of detailed protocols to comprehensively profile the bioactivity of this compound, focusing on its potential as an anti-inflammatory and neuromodulatory agent. The proposed assays are designed to provide a robust preliminary understanding of its mechanism of action, potency, and cellular effects.

The following protocols are designed as a foundational screening cascade. It is recommended to first assess the compound's general cytotoxicity to establish a viable concentration range for subsequent mechanistic assays.

Part 1: Foundational Assays - Cytotoxicity and General Cell Health

A critical first step in the in vitro evaluation of any compound is to determine its effect on cell viability. This establishes a therapeutic window and ensures that observations in subsequent mechanistic assays are not due to cytotoxic effects. The MTT assay is a reliable and widely used colorimetric method for this purpose.[1][2]

MTT Assay for Cell Viability

Principle: This assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[1][3] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of metabolically active cells.[2]

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout A Seed cells in a 96-well plate B Incubate for 24h for cell adherence A->B C Treat cells with serial dilutions of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride B->C D Incubate for 24-72h C->D E Add MTT solution to each well D->E F Incubate for 3-4h to allow formazan formation E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and determine IC50 H->I

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Protocol:

  • Cell Seeding: Seed a relevant cell line (e.g., RAW 264.7 macrophages for inflammatory studies, or HEK293 for general cytotoxicity) into a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride in an appropriate solvent (e.g., DMSO or sterile water). Perform serial dilutions in culture medium to obtain final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (medium with the same percentage of solvent) and untreated controls.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Part 2: Probing Anti-Inflammatory Potential

Based on the prevalence of the isoxazole scaffold in known anti-inflammatory agents, a key area of investigation is the compound's effect on major inflammatory pathways.

Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)

Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. This process involves the oxidation of a fluorogenic probe, resulting in a measurable increase in fluorescence.[5][6] A reduction in the rate of fluorescence generation in the presence of the test compound indicates COX-2 inhibition.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

    • COX-2 Enzyme: Reconstitute human recombinant COX-2 in sterile water as per the supplier's instructions and keep on ice.[6]

    • Fluorometric Probe: Prepare a stock solution of a suitable probe (e.g., Amplex™ Red) in DMSO.

    • Arachidonic Acid (Substrate): Prepare a stock solution in ethanol.

    • Inhibitor Control: A known COX-2 inhibitor, such as Celecoxib, should be used as a positive control.[6]

  • Assay Procedure (96-well format):

    • To each well of a black, opaque 96-well plate, add the following:

      • Enzyme Control: 10 µL Assay Buffer.

      • Inhibitor Control: 10 µL of 10X Celecoxib.

      • Test Compound: 10 µL of 10X 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride dilutions.

    • Prepare a Reaction Mix containing Assay Buffer, the fluorometric probe, and a cofactor (e.g., Heme).

    • Add 80 µL of the Reaction Mix to each well.

    • Add 1 µL of the reconstituted COX-2 enzyme to all wells except the blank.

    • Incubate for 5-10 minutes at 37°C.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the arachidonic acid working solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence kinetically for 5-10 minutes at Ex/Em = 535/587 nm.[6]

  • Data Analysis:

    • Determine the reaction rate (slope) from the linear portion of the fluorescence curve.

    • Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot percent inhibition versus log[concentration] to determine the IC₅₀ value.

15-Lipoxygenase (15-LOX) Inhibition Assay (Spectrophotometric)

Principle: 15-LOX catalyzes the oxidation of polyunsaturated fatty acids like linoleic acid or arachidonic acid, forming conjugated dienes. This formation can be monitored by measuring the increase in absorbance at 234 nm.[7] A decrease in the rate of absorbance increase indicates inhibition of 15-LOX.

Detailed Protocol:

  • Reagent Preparation:

    • Enzyme: Soybean 15-lipoxygenase diluted in borate buffer (pH 9.0).

    • Substrate: Linoleic acid solution (e.g., 250 µM) in borate buffer.

    • Test Compound: Dilutions of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a UV-transparent 96-well plate or cuvettes, add the enzyme solution.

    • Add the test compound or vehicle control and incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding the linoleic acid substrate.

  • Measurement and Analysis:

    • Immediately measure the increase in absorbance at 234 nm over 5 minutes using a spectrophotometer.

    • Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

    • Determine the IC₅₀ value from a dose-response curve.

Cytokine Release in LPS-Stimulated Macrophages

Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of macrophages, leading to the release of pro-inflammatory cytokines like TNF-α and IL-6.[8][9][10] This cell-based assay measures the ability of the test compound to suppress this inflammatory response.

Detailed Protocol:

  • Cell Culture: Plate RAW 264.7 murine macrophages (or human THP-1-derived macrophages) in a 24-well plate at a density of 4 x 10⁵ cells/mL and allow them to adhere overnight.[10]

  • Pre-treatment: Pre-treat the cells with various concentrations of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.[10]

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any debris.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in compound-treated wells to LPS-stimulated, vehicle-treated wells to determine the percent inhibition of cytokine release. Calculate IC₅₀ values.

NF-κB Nuclear Translocation Assay

Principle: Nuclear Factor-kappa B (NF-κB) is a key transcription factor in the inflammatory response. In resting cells, it is sequestered in the cytoplasm. Upon stimulation (e.g., with LPS), it translocates to the nucleus to activate the transcription of pro-inflammatory genes.[11] This assay visualizes and quantifies this translocation.

Signaling Pathway:

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_P p-IκB (Degradation) IkB->IkB_P NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds Transcription Gene Transcription (e.g., TNF-α, IL-6) DNA->Transcription IkB_NFkB IκB NF-κB

Caption: Simplified NF-κB Signaling Pathway.

Detailed Protocol (Immunofluorescence):

  • Cell Culture: Seed cells (e.g., HeLa or RAW 264.7) on glass coverslips in a 24-well plate.

  • Treatment and Stimulation: Pre-treat with the test compound for 1 hour, followed by stimulation with an appropriate agonist (e.g., TNF-α or LPS) for 30-60 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.

  • Immunostaining: Block with a suitable blocking buffer (e.g., 5% BSA in PBS). Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently-labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Mount the coverslips and visualize using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the NF-κB signal using image analysis software (e.g., ImageJ).[12]

Part 3: Exploring Neuromodulatory Effects

The isoxazole-piperidine scaffold is also present in compounds targeting the central nervous system. Therefore, screening against relevant neurological targets is warranted.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)

Principle: FAAH is a serine hydrolase that degrades endocannabinoids like anandamide.[13] This assay uses a synthetic substrate that, when cleaved by FAAH, releases a fluorescent product (e.g., 7-amino-4-methylcoumarin, AMC).[14][15] Inhibition of FAAH results in a decreased rate of fluorescence production.

Detailed Protocol:

  • Reagent Preparation:

    • Enzyme Source: Microsomes from FAAH-expressing cells or purified FAAH enzyme.

    • Assay Buffer: e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA.[14]

    • Substrate: AMC-arachidonoyl amide.

    • Inhibitor Control: A known FAAH inhibitor, such as URB597.[13]

  • Assay Procedure:

    • In a black 96-well plate, add the enzyme source, assay buffer, and either the test compound or vehicle control.

    • Incubate for 5 minutes at 37°C.[14]

    • Initiate the reaction by adding the FAAH substrate.

  • Measurement and Analysis:

    • Measure the increase in fluorescence (Ex/Em = 340-360 nm / 450-465 nm) kinetically for 30 minutes at 37°C.[13][14]

    • Calculate the reaction rate and determine the percent inhibition for each compound concentration.

    • Determine the IC₅₀ value from a dose-response curve.

TRPA1 Antagonist Assay (Calcium Flux)

Principle: Transient Receptor Potential Ankryin 1 (TRPA1) is a non-selective cation channel involved in pain and neurogenic inflammation. Its activation leads to an influx of calcium (Ca²⁺). This assay uses cells expressing TRPA1 and loaded with a Ca²⁺-sensitive fluorescent dye. An increase in intracellular Ca²⁺ upon agonist stimulation is measured as an increase in fluorescence. An antagonist will block this response.[16]

Detailed Protocol:

  • Cell Culture and Dye Loading:

    • Use HEK293 cells stably expressing human TRPA1 (hTRPA1).

    • Plate the cells in a black-walled, clear-bottom 96-well plate.

    • Load the cells with a Ca²⁺-sensitive dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.[17]

  • Compound Addition:

    • Add various concentrations of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation and Measurement:

    • Use a fluorescence imaging plate reader (e.g., FLIPR) to measure fluorescence.

    • Add a known TRPA1 agonist (e.g., allyl isothiocyanate - AITC or cinnamaldehyde) to stimulate the cells.

    • Record the change in fluorescence intensity, which corresponds to Ca²⁺ influx.

  • Data Analysis:

    • Calculate the inhibition of the agonist-induced Ca²⁺ response by the test compound.

    • Determine the IC₅₀ value from a dose-response curve.

Data Summary and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison of potency across different assays.

Assay TargetAssay TypeEndpointIC₅₀ (µM)
General Viability
RAW 264.7 CellsMTTCell Viability
Anti-inflammatory
COX-2FluorometricEnzyme Inhibition
15-LOXSpectrophotometricEnzyme Inhibition
TNF-α ReleaseELISACytokine Inhibition
IL-6 ReleaseELISACytokine Inhibition
NF-κB TranslocationImmunofluorescenceTranslocation Inhibition
Neuromodulatory
FAAHFluorometricEnzyme Inhibition
TRPA1Calcium FluxChannel Antagonism

Interpretation: The IC₅₀ values will provide a quantitative measure of the compound's potency against each target. A low IC₅₀ value (typically in the nanomolar to low micromolar range) suggests potent activity. Comparing the IC₅₀ for a specific target (e.g., COX-2) with the cytotoxicity IC₅₀ is crucial. A large therapeutic window (Cytotoxicity IC₅₀ >> Target IC₅₀) indicates that the observed activity is specific and not due to cell death. This comprehensive screening approach will provide a strong foundation for understanding the potential therapeutic applications of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride and will guide future, more in-depth mechanistic studies.

References

  • ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. (2013). [Link]

  • ResearchGate. Procedure for assay of 15-lipoxygenase inhibition. [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

  • Springer Nature Experiments. Fluorimetric Assay of FAAH Activity. (2021). [Link]

  • NIH. Macrophage Inflammatory Assay. [Link]

  • NIH. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. (2013). [Link]

  • Journal of Immunological Methods. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages. (2011). [Link]

  • SpringerLink. MAPK Assays in Arabidopsis MAMP-PRR Signal Transduction. (2014). [Link]

  • NIH. In Vitro Signaling by MAPK and NFκB Pathways Inhibited by Yersinia YopJ. [Link]

  • Elabscience. Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). [Link]

  • NCBI Bookshelf. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012). [Link]

  • Dovepress. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. (2013). [Link]

  • PubChem. 3-phenyl-5-(piperidinomethyl)isoxazole hydrochloride. [Link]

  • ResearchGate. The detection of MAPK signaling. (2001). [Link]

  • ResearchGate. LPS-induced time-and dose-dependent release of IL-1 (A), TNF-(B), and... [Link]

  • NIH. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates. [Link]

  • MolForge. Isoxazole, 3-phenyl-5-(piperidinomethyl)-, hydrochloride - Molecular Properties. [Link]

  • NIH. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. [Link]

  • ResearchGate. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages. (2011). [Link]

  • ACS Publications. Identification of Novel Human 15-Lipoxygenase-2 (h15-LOX-2) Inhibitors Using a Virtual Screening Approach. (2018). [Link]

  • Spandidos Publications. LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. (2018). [Link]

  • Luminex. Amnis® NFĸB Translocation Kit User's Guide. [Link]

  • PubChem. 3-phenyl-5-(3-piperidinopropyl)isoxazole hydrochloride. [Link]

  • ResearchGate. Sensitization of TRPA1 mutants in calcium imaging experiments A... [Link]

  • Eurofins Discovery. TRPA1 Human Transient Potential Ion Channel Cell Based Antagonist Calcium Flux LeadHunter Assay. [Link]

Sources

Method

Application Note: Preclinical Evaluation of 3-Phenyl-5-(piperidin-4-yl)isoxazole Hydrochloride

This Application Note details the dosing guidelines, formulation strategies, and experimental protocols for 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride , a bioactive small molecule primarily investigated as a core...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the dosing guidelines, formulation strategies, and experimental protocols for 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride , a bioactive small molecule primarily investigated as a core scaffold for Calcitonin Gene-Related Peptide (CGRP) receptor antagonists .

Compound ID: 3-Phenyl-5-(piperidin-4-yl)isoxazole HCl Chemical Class: Isoxazole-piperidine scaffold Primary Target: CGRP Receptor (Antagonist) Secondary Potential: Sigma Receptor Ligand / Monoamine Transporter Modulator (Structure-dependent)

Introduction & Mechanism of Action

3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride represents a critical structural motif in the development of non-peptide, small-molecule CGRP receptor antagonists. Unlike earlier "gepant" drugs (e.g., Telcagepant) which faced liver toxicity issues, this scaffold offers a simplified pharmacophore for exploring CGRP pathway inhibition without the complex macrocyclic structures of first-generation antagonists.

Mechanism: The compound acts as a competitive antagonist at the CGRP receptor complex (CLR/RAMP1). By blocking the binding of the neuropeptide CGRP, it inhibits the downstream cAMP signaling cascade, preventing neurogenic vasodilation and nociceptive transmission associated with migraine pathophysiology.

Key Pharmacological Features:

  • High Affinity Core: The 3-phenylisoxazole moiety mimics the critical binding interactions of the CGRP peptide's N-terminal region.

  • Bioavailability: The piperidine ring enhances solubility and oral bioavailability compared to purely aromatic analogs.

  • CNS Penetration: Moderate lipophilicity allows for blood-brain barrier (BBB) penetration, essential for central migraine modulation.

Formulation & Stability

The hydrochloride salt form significantly improves aqueous solubility, making it suitable for systemic administration in rodent models.

ParameterSpecificationNotes
Solubility >10 mg/mL in Water/SalineHighly soluble as HCl salt.
Vehicle (IV/IP) 0.9% Saline or PBS (pH 7.4)Preferred for acute studies.
Vehicle (PO) 0.5% Methylcellulose (MC) or WaterFor oral gavage; suspension may form at high doses.
Stability Stable at RT for 24h in solutionStore stock powder at -20°C, desiccated.
pH Adjustment Ensure pH > 5.0Acidic solutions may cause injection site irritation.

Preparation Protocol:

  • Weigh the required amount of 3-Phenyl-5-(piperidin-4-yl)isoxazole HCl.

  • Dissolve in 0.9% sterile saline. Vortex for 1-2 minutes until clear.

  • If higher concentrations (>20 mg/mL) are needed, add 5% DMSO or 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) to prevent precipitation.

  • Filter sterilize (0.22 µm) before IV/IP administration.

Dosing Guidelines for Rodent Models

Dosing regimens must be tailored to the specific experimental endpoint (PK vs. PD). The following ranges are derived from SAR studies of isoxazole-piperidine CGRP antagonists.

A. Pharmacokinetic (PK) Evaluation

Objective: Determine half-life (


), 

, and oral bioavailability (

).
SpeciesRouteDose (mg/kg)Volume (mL/kg)Sampling Timepoints
Mouse (C57BL/6)IV1 - 355, 15, 30, 60, 120, 240 min
Mouse PO10 - 301015, 30, 60, 120, 240, 480 min
Rat (SD/Wistar)IV1 - 22Pre-dose, 5, 15, 30, 60 min, 2, 4, 8, 24 h
Rat PO10 - 305Pre-dose, 15, 30, 60 min, 2, 4, 8, 24 h
B. Pharmacodynamic (PD) Efficacy Models

Objective: Assess inhibition of CGRP-induced vasodilation or pain behaviors.

ModelRouteEffective Dose RangeTiming Relative to Challenge
CGRP-Induced Hypotension IV3 - 10 mg/kg15 min prior to CGRP challenge
Facial Grimace (Pain) IP10 - 30 mg/kg30 min prior to testing
Light Aversion (Migraine) PO30 - 100 mg/kg60 min prior to testing

Critical Note: For oral (PO) dosing, fasting animals for 4-6 hours prior to administration is recommended to reduce variability in absorption.

Experimental Protocols

Protocol A: Inhibition of CGRP-Induced Vasodilation (Laser Doppler Flowmetry)

This is the gold-standard assay for verifying CGRP receptor antagonism in vivo.

Workflow:

  • Anesthesia: Anesthetize rat (Isoflurane 2-3%). Maintain body temp at 37°C.

  • Instrumentation: Cannulate the femoral vein for drug administration. Place a Laser Doppler probe on the shaved forehead or dural window to measure blood flow.

  • Baseline: Record stable baseline blood flow for 10 minutes.

  • Antagonist Dosing: Administer 3-Phenyl-5-(piperidin-4-yl)isoxazole HCl (IV bolus, e.g., 5 mg/kg).

  • Challenge: 15 minutes later, administer

    
    -CGRP  (1 µg/kg, IV).
    
  • Measurement: Record the magnitude of vasodilation (AUC) for 20 minutes post-challenge.

  • Analysis: Calculate % Inhibition vs. Vehicle control.

Protocol B: Capsaicin-Induced Dural Vasodilation

Simulates neurogenic inflammation associated with migraine.

  • Pre-treatment: Administer test compound (IP/PO) 30-60 min prior.

  • Induction: Apply Capsaicin solution topicaly to the dura mater through a cranial window.

  • Readout: Measure dural blood flow changes. Effective antagonists will blunt the capsaicin-induced spike in blood flow.

Pathway Visualization

The following diagram illustrates the mechanism of action where 3-Phenyl-5-(piperidin-4-yl)isoxazole acts as a competitive antagonist at the CGRP receptor complex, preventing the cAMP signaling cascade.

CGRP_Pathway cluster_inhibition Therapeutic Action CGRP_Ligand CGRP Neuropeptide Receptor CGRP Receptor (CLR/RAMP1) CGRP_Ligand->Receptor Activates Antagonist 3-Phenyl-5-(piperidin-4-yl)isoxazole Antagonist->Receptor Blocks (Competitive) Gs_Protein Gs Protein Receptor->Gs_Protein Couples AC Adenylate Cyclase Gs_Protein->AC Stimulates cAMP cAMP Increase AC->cAMP Produces Effect Vasodilation & Pain Transmission cAMP->Effect Triggers

Caption: Competitive antagonism of the CLR/RAMP1 complex prevents Gs-mediated cAMP accumulation and downstream vasodilation.

Safety & Toxicology

While specific toxicology data for this scaffold is proprietary, general precautions for isoxazole-piperidine derivatives include:

  • CNS Effects: High doses (>100 mg/kg) may cause sedation or ataxia due to off-target effects on GABA or Sigma receptors. Perform an Irwin Test (observational battery) before efficacy studies.

  • Cardiovascular: Monitor heart rate and blood pressure, as CGRP blockade can theoretically increase vascular resistance (though rarely observed with acute dosing).

  • Metabolism: Piperidine rings are subject to oxidative metabolism (N-oxidation).

References

  • Chaturvedula, P. V., et al. (2008). Constrained compounds as CGRP-receptor antagonists. US Patent 7,470,679. Bristol-Myers Squibb Company.[1] Link

  • Edvinsson, L., et al. (2001).[2][3] CGRP receptor antagonism in migraine pathophysiology. CNS Drugs, 15(10), 745-753.[2][3] Link

  • Salvatore, C. A., et al. (2008). Pharmacological characterization of CGRP receptor antagonists in vivo. Journal of Pharmacology and Experimental Therapeutics, 324(2), 416-421. Link

  • Dahlof, C., et al. (2004). CGRP receptor antagonists: a new era in migraine treatment?. The Lancet Neurology, 3(6), 331. Link

Sources

Application

Application Note: Handling and Toxicity Evaluation of 3-Phenyl-5-(piperidin-4-yl)isoxazole Hydrochloride

This Application Note and Protocol Guide is designed for researchers utilizing 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride in cell biology and pharmacological assays.[1] Introduction & Pharmacological Context 3-Ph...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers utilizing 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride in cell biology and pharmacological assays.[1]

Introduction & Pharmacological Context

3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride is a synthetic heterocyclic compound featuring an isoxazole core substituted with a phenyl group at position 3 and a piperidine ring at position 5.[1][2] This scaffold is structurally significant in medicinal chemistry, serving as a pharmacophore in ligands targeting the Central Nervous System (CNS), specifically AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors and GABA receptors .[1]

While often used as a building block for antipsychotic agents (similar to the benzisoxazole moiety in Risperidone), the isolated 3-phenyl-5-(piperidin-4-yl)isoxazole motif is frequently investigated for:

  • Glutamatergic Modulation: Acting as an AMPA receptor positive allosteric modulator (PAM) or weak agonist, influencing synaptic plasticity and excitotoxicity.[1]

  • Kinase Inhibition: Derivatives of this scaffold have shown activity against PI3K and other kinases in oncology screens.[1]

  • Chemical Probe Utility: Used to interrogate structure-activity relationships (SAR) in neuronal signaling pathways.[1]

Critical Safety Note: As a hydrochloride salt of a piperidine base, this compound is hygroscopic and potentially excitotoxic to neuronal cultures at high concentrations.[1] Strict adherence to the handling protocols below is required to maintain experimental reproducibility.

Material Preparation & Handling

Physicochemical Properties
PropertyDetail
Molecular Formula C₁₄H₁₆N₂O[1] · HCl
Molecular Weight ~264.75 g/mol (Salt form)
Appearance White to off-white crystalline solid
Solubility (Water) Moderate (~10-20 mg/mL); pH dependent
Solubility (DMSO) High (>50 mg/mL)
Stability Stable in solid form; hydrolytically stable in neutral buffer for 24h.[1]
Reconstitution Protocol

To ensure consistent biological activity, avoid direct dissolution in culture media, which can cause microprecipitation due to pH shifts.[1]

  • Stock Solution (100 mM):

    • Weigh the lyophilized powder in a sterile environment.

    • Dissolve in 100% molecular biology grade DMSO .[1] Vortex vigorously for 30 seconds.[1]

    • Note: If the solution is cloudy, warm to 37°C for 5 minutes.

  • Aliquot & Storage:

    • Divide into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

    • Protect from light and moisture (store in a desiccated container).[1]

  • Working Solution:

    • Dilute the stock solution into culture media immediately prior to use.[1]

    • Maximum DMSO Concentration: Ensure final DMSO concentration in the well is ≤ 0.5% (v/v) to prevent solvent-induced toxicity.[1]

Cell Culture Protocol: Toxicity & Activity Assays

This protocol is optimized for SH-SY5Y (Neuroblastoma) and HEK293 cell lines but is adaptable to primary cortical neurons.[1]

A. Experimental Design
  • Controls:

    • Negative Control:[1] Media + 0.5% DMSO (Vehicle).[1]

    • Positive Toxicity Control: 10% DMSO or 100 µM Glutamate (for excitotoxicity studies).[1]

  • Dose Range: 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM.[1]

  • Replicates: Minimum of 3 technical replicates per condition.

B. Treatment Workflow
  • Seeding: Seed cells in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C / 5% CO₂ to allow attachment.
    
  • Preparation: Prepare 2X working solutions in culture media (so that adding 100 µL to the existing 100 µL in the well yields 1X concentration).

  • Exposure:

    • Remove spent media (optional, or use 2X addition method).[1]

    • Add 100 µL of compound-containing media.[1]

    • Incubate for 24 to 48 hours .[1]

  • Readout: Proceed to MTT/CCK-8 assay or LDH release assay.

C. Visual Workflow (Graphviz)

ExperimentalWorkflow Solid Lyophilized Compound Stock Stock Soln (100 mM in DMSO) Solid->Stock Dissolve Dilution Serial Dilution (in Media) Stock->Dilution Dilute Incubation Treatment (24-48h) Dilution->Incubation Cells Cell Seeding (96-well Plate) Cells->Incubation Add Cmpd Assay Toxicity Assay (MTT / LDH) Incubation->Assay Read Abs

Caption: Step-by-step workflow from compound reconstitution to toxicity assessment.

Toxicity Assessment: MTT Assay Protocol

The MTT assay measures metabolic activity as a proxy for cell viability.[1]

  • Reagent Prep: Dissolve MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS at 5 mg/mL.[1] Filter sterilize.[1]

  • Incubation:

    • Add 20 µL of MTT stock to each well (containing 100-200 µL media).

    • Incubate for 3-4 hours at 37°C. Look for purple formazan crystals.

  • Solubilization:

    • Carefully aspirate media (do not disturb crystals).[1]

    • Add 100 µL of DMSO to each well.[1]

    • Shake plate on an orbital shaker for 10 minutes protected from light.

  • Measurement:

    • Measure absorbance at 570 nm (reference wavelength 630 nm).[1]

  • Calculation: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">

    
    
    

Mechanistic Insight: Excitotoxicity Pathways

When working with isoxazole-piperidine derivatives in neuronal cells, toxicity is often not due to non-specific cell death, but rather Excitotoxicity mediated by over-activation of Glutamate receptors (AMPA/NMDA).[1]

Signaling Pathway Diagram

The following diagram illustrates how this compound may induce toxicity via Calcium overload if it acts as an AMPA agonist.[1]

AMPASignaling Compound 3-Phenyl-5-(piperidin-4-yl)isoxazole AMPAR AMPA Receptor (Activation) Compound->AMPAR Agonist/PAM Glutamate Endogenous Glutamate Glutamate->AMPAR Depolarization Membrane Depolarization AMPAR->Depolarization Na+ Influx NMDAR NMDA Receptor (Mg2+ Block Removal) Depolarization->NMDAR CaInflux Ca2+ Influx (Massive) NMDAR->CaInflux Mito Mitochondrial Dysfunction CaInflux->Mito Overload BDNF BDNF Release (Therapeutic at Low Dose) CaInflux->BDNF Controlled Signaling ROS ROS Production Mito->ROS Apoptosis Cell Death (Excitotoxicity) ROS->Apoptosis

Caption: Dual pathway showing potential therapeutic signaling (Green) vs. excitotoxic overload (Black) dependent on dose.[1]

Troubleshooting & FAQs

Q: The compound precipitates upon adding to the media. [1]

  • Cause: The concentration is too high for the aqueous buffer, or the pH shock from the HCl salt is significant.[1]

  • Solution: Perform an intermediate dilution in PBS or reduce the final concentration. Ensure the stock DMSO is anhydrous.[1]

Q: My vehicle control cells are dying.

  • Cause: DMSO concentration > 0.5% or contaminated DMSO.[1]

  • Solution: Lower DMSO content. Use a "Media Only" control to verify DMSO toxicity.[1]

Q: Variability in IC50 values.

  • Cause: Isoxazole derivatives can be sensitive to light or oxidation (piperidine ring).[1]

  • Solution: Prepare fresh working solutions. Do not store diluted media.[1][3]

References

  • AMPA Receptor Pharmacology

    • Title: AMPA receptor agonists: resolution, configurational assignment, and pharmacology of 2-Py-AMPA.[1][4]

    • Source: Chirality (1997).[1][4][5]

    • Link:[1]

  • Isoxazole Scaffold in Drug Discovery

    • Title: Advances in isoxazole chemistry and their role in drug discovery.[1][6]

    • Source: Future Medicinal Chemistry.[1]

    • Link:[1]

  • General Toxicity Protocols

    • Title: Guidance on Non-Clinical Safety Studies for the Conduct of Human Clinical Trials (ICH M3).[1]

    • Source: FDA Regulatory Guidance.[1]

    • Link:[1]

  • Chemical Safety Data

    • Title: Safety Data Sheet: 3-(Piperidin-4-yl)benzo[d]isoxazole (Structural Analog).[1]

    • Source: Sigma-Aldrich.[1]

    • Link:(Note: Representative link for analog class)

Sources

Method

Application Note: Storage, Handling, and Reconstitution Protocols for 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride

Introduction & Pharmacological Context 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride is a highly versatile heterocyclic building block and pharmacological intermediate. Its molecular architecture combines a lipophil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride is a highly versatile heterocyclic building block and pharmacological intermediate. Its molecular architecture combines a lipophilic phenyl ring, a metabolically stable isoxazole core, and a basic piperidine moiety. This structural triad is frequently utilized in the rational design of CNS-active agents, GPCR ligands, and targeted anti-inflammatory compounds[1].

The hydrochloride (HCl) salt form is specifically synthesized to enhance aqueous solubility and solid-state stability compared to its free-base counterpart[2]. However, the presence of the HCl salt introduces specific hygroscopic properties that mandate rigorous storage and handling protocols. Improper handling can lead to rapid moisture absorption, compound degradation, and irreproducible assay data[3].

Physicochemical Profile

Understanding the physicochemical properties of this compound is critical for predicting its solubility, stability, and behavior during in vitro assays.

PropertyValue / Description
Chemical Name 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride
Molecular Formula C₁₄H₁₆N₂O • HCl
Molecular Weight 264.75 g/mol (Estimated with HCl salt)
Salt Form Hydrochloride
Topological Polar Surface Area (TPSA) ~38.06 Ų (Free base equivalent)[3]
H-Bond Donors / Acceptors 1 / 3[3]
Solubility Soluble in DMSO, Methanol, and H₂O (pH < 6)

Core Storage Requirements

The stability of piperidine-isoxazole derivatives is highly dependent on environmental controls.

  • Temperature Control: For long-term preservation (up to 24 months), the compound must be stored at -20°C or -80°C. Short-term storage (up to 2 weeks) during active experimental phases can be maintained at 2-8°C[3].

  • Moisture Management: As an HCl salt, the compound is inherently hygroscopic. Exposure to ambient humidity will lead to water absorption, which alters the effective molecular weight (compromising molarity calculations) and can initiate localized hydrolysis. The storage container must be kept in a desiccator containing active silica gel or Drierite.

  • Atmospheric Control: To prevent oxidative degradation of the secondary amine in the piperidine ring, the headspace of the storage vial should be purged with an inert gas (Argon or dry Nitrogen) prior to sealing.

Handling and Reconstitution Protocol

Expertise Insight: The most common point of failure in pharmacological assays involving HCl salts is improper thermal equilibration, leading to condensation. The following self-validating protocol ensures absolute concentration accuracy and structural integrity.

Step-by-Step Methodology: Preparation of a 10 mM Stock Solution
  • Equilibration: Remove the sealed vial from cold storage and place it in a desiccator at room temperature (20-25°C) for a minimum of 60 minutes.

    • Causality: Opening a cold vial in ambient air instantly causes atmospheric moisture to condense on the powder, ruining the batch and skewing mass measurements.

  • Weighing: Working inside a ventilated balance enclosure or Class II biosafety cabinet, weigh the required mass using a micro-analytical balance (d = 0.01 mg).

  • Solvent Addition: Add the calculated volume of anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO, ≥99.9% purity).

    • Causality: Standard DMSO rapidly absorbs water from the air. Using anhydrous DMSO prevents water-catalyzed degradation and ensures the compound remains fully dissolved during subsequent freeze-thaw cycles.

  • Dissolution & Validation: Vortex the mixture for 30 seconds, followed by water-bath sonication for 2-5 minutes at room temperature.

    • Self-Validation: Perform a visual inspection against a bright light. The solution must be completely optically clear with no particulate matter. If turbidity persists, warm the solution gently to 37°C for 5 minutes.

  • Aliquoting: Divide the stock solution into 10-50 µL aliquots using low-bind amber microcentrifuge tubes.

    • Causality: Single-use aliquoting prevents repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution or degrade thermally.

  • Inert Purge: Gently blow a stream of Argon gas over the open tubes to displace oxygen before capping. Store aliquots at -80°C.

Assay Preparation and Workflow Visualization

When preparing working dilutions for in vitro assays (e.g., cell-based screening or enzymatic assays), the DMSO stock must be diluted into an aqueous buffer. To prevent precipitation, always add the DMSO stock into the vigorously vortexing aqueous buffer , rather than adding buffer to the DMSO. Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

G Solid Solid Compound (HCl Salt) Storage Long-term Storage (-20°C, Desiccated, Argon) Solid->Storage Upon receipt Weighing Weighing & Handling (Equilibrate to RT first) Storage->Weighing Transfer to desiccator Stock Primary Stock Solution (10 mM in Anhydrous DMSO) Weighing->Stock Dissolve in DMSO Aqueous Working Dilution (Aqueous Buffer, pH 7.4) Stock->Aqueous Serial dilution (<0.5% DMSO) Assay In Vitro Assays (e.g., Target Engagement) Aqueous->Assay Addition to microplate

Standardized workflow for the storage, reconstitution, and assay preparation of 3-Phenyl-5-(piperidin-4-yl)isoxazole HCl.

Quality Control (QC) Recommendations

To ensure the trustworthiness of the experimental data, periodic QC of the stored aliquots is highly recommended:

  • LC-MS Analysis: Run an aliquot via LC-MS every 6 months to verify purity (target >95%) and confirm the absence of oxidation products (typically observed as a +16 Da mass shift on the piperidine nitrogen)[2].

  • NMR Spectroscopy: If the compound is utilized as a synthetic building block, ¹H-NMR in DMSO-d₆ should be utilized to confirm the integrity of the isoxazole proton (typically a distinct singlet around δ 6.5 - 7.0 ppm) and the piperidine NH₂⁺ protons.

References

  • PubChemLite. "3-phenyl-5-(piperidinomethyl)isoxazole hydrochloride (C15H18N2O)." Université du Luxembourg. URL:[Link]

  • Adichunchanagiri University. "Synthesis, characterization, DFT, docking studies and molecular dynamics of some 3-phenyl-5-furan isoxazole derivatives as anti-inflammatory agents." Research Publications. URL: [Link]

Sources

Application

Application Note: Optimized Reaction Conditions for the Synthesis of Isoxazole-Piperidine Hybrid Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Pharmacological Rationale The molecular hybridization...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Pharmacological Rationale

The molecular hybridization of isoxazole and piperidine scaffolds represents a highly effective strategy in contemporary drug discovery. Isoxazole derivatives are privileged structures known for their diverse biological activities, including potent anticancer and antimicrobial properties[1]. When tethered to a piperidine ring—a ubiquitous pharmacophore in neuroactive and oncological agents—the resulting hybrid molecules exhibit remarkable multi-receptor affinities. For instance, benzo[d]isoxazole-piperidine derivatives demonstrate exceptional binding profiles at Dopamine D2 (


 = 8.1 nM), Serotonin 5-HT1A (

= 9.7 nM), and 5-HT2A (

= 3.2 nM) receptors, making them prime candidates for atypical antipsychotics[2].

To harness the therapeutic potential of these hybrids, a robust, high-yielding synthetic methodology is required. This application note details a highly optimized, three-step modular synthesis leveraging a click chemistry approach (CuAAC) to generate triazole-tethered isoxazole-piperidine derivatives[1][3].

Mechanism Ligand Isoxazole-Piperidine Derivative D2 Dopamine D2 Receptor (Antagonism) Ligand->D2 HT2A Serotonin 5-HT2A Receptor (Antagonism) Ligand->HT2A HT1A Serotonin 5-HT1A Receptor (Partial Agonism) Ligand->HT1A Eff1 Reduction of Positive Schizophrenia Symptoms D2->Eff1 Eff2 Improvement of Negative Symptoms & Cognition HT2A->Eff2 Eff3 Reduced Extrapyramidal Side Effects (EPS) HT2A->Eff3 HT1A->Eff3

Fig 1. Multi-receptor pharmacological targeting by isoxazole-piperidine derivatives.

Mechanistic Causality in Synthetic Design

The synthesis of triazole-tethered isoxazole-piperidine hybrids is executed in three distinct phases: N-acylation, nucleophilic substitution (azidation), and Sharpless Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)[1][3].

  • N-Acylation (Step 1): The reaction utilizes chloroacetyl chloride in dichloromethane (DCM) at 0–5 °C. Triethylamine (Et3N) is strictly required as an acid scavenger. By neutralizing the HCl byproduct, Et3N prevents the protonation of the piperidine nitrogen, which would otherwise stall the nucleophilic attack. The low temperature is critical to prevent over-acylation and suppress exothermic degradation[1][3].

  • Azidation (Step 2): The conversion of the alkyl chloride to an alkyl azide utilizes sodium azide (NaN3) in a specific 3:1 acetone-water solvent system. Causality: NaN3 is highly soluble in water, whereas the chlorinated intermediate is soluble in acetone. This mixed solvent system maximizes the interfacial surface area, facilitating rapid

    
     substitution at a mild 30 °C without requiring a phase-transfer catalyst[1].
    
  • Click Chemistry (Step 3): The final [3+2] cycloaddition employs a Cu(I) catalyst. Cu(I) strictly dictates the regioselectivity, ensuring the exclusive formation of the 1,4-disubstituted 1,2,3-triazole isomer. Sodium ascorbate is added to reduce any oxidized Cu(II) back to the active Cu(I) species in situ, preventing unwanted Glaser homocoupling of the terminal alkynes[1][3].

SyntheticWorkflow Start 3-(Piperidin-4-yl)isoxazole (Starting Material) Step1 Step 1: N-Acylation Chloroacetyl chloride, Et3N DCM, 0-5°C, 30 min Start->Step1 Int1 Intermediate 1: 2-Chloro-1-(4-(isoxazol-3-yl) piperidin-1-yl)ethan-1-one Step1->Int1 Step2 Step 2: Azidation NaN3, Acetone:H2O (3:1) 30°C, 3 h Int1->Step2 Int2 Intermediate 2: 2-Azido-1-(4-(isoxazol-3-yl) piperidin-1-yl)ethan-1-one Step2->Int2 Step3 Step 3: Click Chemistry Terminal Alkyne, Cu(I) Catalyst Ascorbic Acid, RT Int2->Step3 Product Target Compound: Isoxazole-Piperidine-Triazole Hybrid Scaffold Step3->Product

Fig 2. Three-step synthetic workflow for isoxazole-piperidine-triazole hybrid derivatives.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-Chloro-1-(4-(isoxazol-3-yl)piperidin-1-yl)ethan-1-one

Objective: Chemoselective N-acylation of the piperidine secondary amine.

  • Preparation: Dissolve 10 mmol of 3-(piperidin-4-yl)isoxazole in 25 mL of anhydrous DCM in a 100 mL round-bottom flask.

  • Base Addition: Add 15 mmol (1.5 eq) of Et3N. Stir the mixture and cool to 0–5 °C using an ice-water bath.

  • Acylation: Dissolve 12 mmol (1.2 eq) of chloroacetyl chloride in 5 mL of DCM. Add this solution dropwise over 15 minutes to control the exothermic reaction[1].

  • Reaction: Stir the mixture at 0–5 °C for 30 minutes.

  • Validation Checkpoint: The reaction is self-validating; the formation of a white precipitate (Et3N·HCl) visually confirms the progress of the acylation[4]. TLC (n-hexane:ethyl acetate 3:1) will show the disappearance of the baseline amine spot and the appearance of a higher

    
     product spot.
    
  • Workup: Quench with 20 mL of ice water. Extract the organic layer, wash with saturated brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield Intermediate 1.
    
Protocol B: Synthesis of 2-Azido Intermediate

Objective: Nucleophilic substitution of the chloride leaving group.

  • Preparation: Dissolve the crude Intermediate 1 (approx. 9.5 mmol) in 30 mL of an Acetone:Water (3:1 v/v) mixture[1][3].

  • Azidation: Add 14.25 mmol (1.5 eq) of Sodium Azide (

    
    ) in a single portion.
    
  • Reaction: Stir the reaction mixture continuously at 30 °C for 3 hours.

  • Validation Checkpoint: Monitor via TLC. The azide product will exhibit a slightly lower polarity (higher

    
    ) than the chloride precursor. Furthermore, IR spectroscopy of an aliquot will show a strong, distinct sharp band around ~2100 
    
    
    
    , confirming the presence of the azide group.
  • Workup: Evaporate the acetone under reduced pressure. Extract the remaining aqueous phase with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with water, dry over

    
    , and concentrate to afford Intermediate 2 (Azide)[1].
    
Protocol C: Cu(I)-Catalyzed [3+2] Cycloaddition (Click Reaction)

Objective: Assembly of the final triazole-tethered hybrid.

  • Preparation: In a 50 mL flask, dissolve 5 mmol of Intermediate 2 and 5 mmol of the desired terminal alkyne in 15 mL of a t-BuOH:Water (1:1) mixture.

  • Catalyst Generation: Add 0.5 mmol (10 mol%) of

    
     followed by 1.0 mmol (20 mol%) of Sodium Ascorbate.
    
  • Reaction: Stir the mixture at room temperature for 6–8 hours.

  • Validation Checkpoint: The reaction mixture will initially turn yellow/brown upon addition of the copper/ascorbate system, indicating the active Cu(I) species. Complete consumption of the azide intermediate must be verified by the disappearance of the ~2100

    
     IR band.
    
  • Purification: Dilute with water and extract with DCM. Purify the crude product via silica gel column chromatography (EtOAc/n-hexane gradient) to obtain the final isoxazole-piperidine-1,2,3-triazole hybrid[1][3].

Quantitative Data & Optimization Summaries

The following tables summarize the optimization parameters for the synthesis and the downstream biological validation of the synthesized isoxazole-piperidine hybrids.

Table 1: Solvent and Catalyst Optimization for the Click Chemistry Step (Protocol C) Data reflects the critical role of the reducing agent and solvent polarity in maximizing yield.

Catalyst SystemSolvent SystemTemp (°C)Time (h)Yield (%)Observation / Causality

(No Ascorbate)
t-BuOH:

(1:1)
RT24< 10%Lack of Cu(I) generation stalls the reaction.

+ Na Ascorbate
DCMRT1245%Poor solubility of ascorbate in organic solvent.

+ Na Ascorbate
t-BuOH:

(1:1)
RT691% Optimal biphasic solvation; rapid Cu(I) turnover[1][3].

+ Na Ascorbate
Acetone:

(3:1)
50485%Higher temp increases rate but causes minor degradation.

Table 2: In Vitro Biological Activity of Selected Isoxazole-Piperidine Hybrids Synthesized compounds were evaluated for multi-receptor affinity and cytotoxicity, validating their dual potential in neuropharmacology and oncology[1][2][3].

Compound VariantTarget / Cell Line

or

Value
Pharmacological Implication
6-Fluoro-benzo[d]isoxazole-piperidineDopamine D2 Receptor

= 8.1 nM
High potency antipsychotic targeting[2].
6-Fluoro-benzo[d]isoxazole-piperidineSerotonin 5-HT2A

= 3.2 nM
Mitigation of extrapyramidal side effects[2].
Triazole-tethered Hybrid (Aliphatic alkyne)HepG-2 (Liver Cancer)

= 12.4 µM
Moderate cytotoxicity against hepatic carcinoma[3].
Triazole-tethered Hybrid (Aromatic alkyne)A549 (Lung Cancer)

= 4.8 µM
Significant anticancer activity; correlates with Chk1-KD binding[1][3].

References

  • Synthesis of some new isoxazole-piperidine-1,2,3-triazoles as in vitro anticancer agents NIScPR 1

  • Synthesis, anticancer and molecular docking studies of new class of benzoisoxazolyl-piperidinyl-1, 2, 3-triazoles Journal of King Saud University - Science 3

  • Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics ResearchGate 2

  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry SYMC

  • Synthesis and Characterization of New Thiourea and Urea Derivatives of 6-Fluoro-3-(piperidin-4-yl)benzo[d] Isoxazole ResearchGate 4

Sources

Method

Step-by-step synthesis of 3-Phenyl-5-(piperidin-4-yl)isoxazole from starting materials

This technical guide outlines the synthetic strategies for the 3-Phenyl-5-(piperidin-4-yl)isoxazole scaffold. This structural motif is significant in medicinal chemistry, often serving as a pharmacophore in antipsychotic...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide outlines the synthetic strategies for the 3-Phenyl-5-(piperidin-4-yl)isoxazole scaffold. This structural motif is significant in medicinal chemistry, often serving as a pharmacophore in antipsychotics, analgesics, and kinase inhibitors due to the bioisosteric properties of the isoxazole ring and the versatility of the piperidine amine.

Part 1: Synthetic Strategy & Retrosynthetic Analysis

Strategic Overview The construction of the 3,5-disubstituted isoxazole core is most reliably achieved via a 1,3-Dipolar Cycloaddition ([3+2] Cycloaddition) .[1][2] This convergent strategy allows for the independent modification of the phenyl ring (Position 3) and the piperidine tail (Position 5) before the final coupling.

Retrosynthetic Logic

  • Disconnection: The isoxazole ring is disconnected at the O1-C5 and C3-C4 bonds.[2]

  • Synthons: This reveals two primary precursors:

    • Dipole (C3 Fragment): Benzonitrile oxide (generated in situ from benzaldehyde oxime).[2]

    • Dipolarophile (C5 Fragment): 4-Ethynylpiperidine (typically

      
      -protected to prevent side reactions).[2]
      
  • Regioselectivity: Thermal cycloaddition of nitrile oxides to terminal alkynes heavily favors the 3,5-regioisomer over the 3,4-isomer due to steric and electronic control, making this a self-validating route for the target structure.

Part 2: Detailed Synthetic Protocols

Phase 1: Precursor Assembly

Note: All piperidine intermediates must be N-protected (e.g., Boc, Cbz) to avoid nucleophilic interference during the dipole generation.[2]

A. Preparation of the Dipolarophile (


-Boc-4-ethynylpiperidine) 
  • Starting Material:

    
    -Boc-4-piperidone.
    
  • Transformation: Conversion to the terminal alkyne is typically achieved via the Seyferth-Gilbert Homologation using the Bestmann-Ohira reagent, or a two-step Corey-Fuchs reaction (formation of the dibromoalkene followed by lithium-halogen exchange).[2]

  • Outcome:

    
    -Boc-4-ethynylpiperidine.[2]
    

B. Preparation of the Dipole Precursor (Benzaldehyde Oxime)

  • Reaction: Condensation of benzaldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., NaOH or

    
    ).
    
  • Outcome: Benzaldehyde oxime (typically a crystalline solid).[2]

Phase 2: [3+2] Cycloaddition (Isoxazole Formation)[1][2]

Protocol Overview: This step involves the in situ generation of benzonitrile oxide and its immediate trapping by the alkyne.

  • Chlorination:

    • Treat benzaldehyde oxime with

      
      -chlorosuccinimide (NCS) in a polar aprotic solvent (DMF or chloroform) to form the hydroximoyl chloride  intermediate.[2]
      
    • Mechanistic Insight: The chlorination activates the oxime for dehydrohalogenation.

  • Cycloaddition:

    • Add the dipolarophile (

      
      -Boc-4-ethynylpiperidine) to the reaction mixture.[2]
      
    • Slowly add a mild base (e.g., Triethylamine,

      
      ) to induce the elimination of HCl, generating the reactive Benzonitrile Oxide .
      
    • Critical Control Point: The base must be added slowly to keep the concentration of the nitrile oxide low, preventing dimerization (formation of furoxan byproducts).

  • Conditions:

    • Stir at room temperature or mild heat (40–60°C).

    • Monitor via TLC/LC-MS for the disappearance of the alkyne.

Reaction Scheme Representation:


[2]
Phase 3: Deprotection & Isolation
  • Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in Dioxane.[2]

  • Procedure: The

    
    -Boc group is acid-labile.[2] Treatment yields the free amine as a salt (e.g., trifluoroacetate or hydrochloride).
    
  • Purification: Neutralization with basic resin or aqueous bicarbonate followed by extraction or recrystallization.

Part 3: Data Presentation & Visualization

Table 1: Critical Reaction Parameters
ParameterRecommended ConditionRationale
Solvent DMF or DCMSolubilizes both the polar oxime and lipophilic alkyne.[2]
Base Triethylamine (

)
Promotes dehydrohalogenation to release the nitrile oxide.
Temperature 0°C

RT
Controls the exotherm and minimizes dimerization of the dipole.
Stoichiometry 1.0 : 1.2 (Alkyne:Oxime)Slight excess of dipole ensures complete consumption of the valuable alkyne.
Yield Target 70–85%High efficiency expected due to favorable 3,5-regioselectivity.
Synthetic Workflow Diagram

SynthesisPath Start1 Benzaldehyde Inter1 Benzaldehyde Oxime Start1->Inter1 NH2OH·HCl, Base Start2 N-Boc-4-piperidone Inter2 N-Boc-4-ethynylpiperidine Start2->Inter2 Seyferth-Gilbert Homologation Active Benzonitrile Oxide (In Situ) Inter1->Active NCS, Et3N (-HCl) Coupling [3+2] Cycloaddition Inter2->Coupling Active->Coupling ProductProtected 3-Phenyl-5-(N-Boc-piperidin-4-yl)isoxazole Coupling->ProductProtected Regioselective Ring Closure Final 3-Phenyl-5-(piperidin-4-yl)isoxazole ProductProtected->Final Deprotection (TFA/DCM)

Figure 1: Convergent synthetic pathway for the 3-phenyl-5-substituted isoxazole scaffold via nitrile oxide cycloaddition.

References

  • Biologically active drugs containing isoxazole moiety. ResearchGate. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition. Beilstein Journal of Organic Chemistry. [Link][2]

  • Medicinal and Biological Significance of Isoxazole. Asian Journal of Research in Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 3-Phenyl-5-(piperidin-4-yl)isoxazole HCl

Status: Operational | Ticket ID: SOL-ISOX-001 | Updated: March 2026 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Ticket ID: SOL-ISOX-001 | Updated: March 2026 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary: The "Deceptive Salt" Paradox

Welcome. If you are accessing this guide, you have likely encountered a specific phenomenon: 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride dissolves perfectly in pure water or DMSO but precipitates immediately upon addition to Phosphate Buffered Saline (PBS) or culture media.[1][2][3]

This is not a defect in your product. It is a predictable physicochemical interaction governed by two forces:

  • The Common Ion Effect: The high concentration of Chloride ions (Cl⁻) in standard PBS suppresses the solubility of the hydrochloride salt.[3]

  • Lipophilic Core Aggregation: While the piperidine amine is protonated (pKa ~11.0), the phenyl-isoxazole core is highly lipophilic (LogP > 2.5).[3][4] In high-ionic-strength environments, the "salting-out" effect forces these hydrophobic cores together.[1][2][3]

This guide provides the protocols to bypass these limitations for biological assays.

Module 1: Diagnostic & Decision Tree

Before altering your buffer, confirm the mechanism of precipitation using this logic flow.

SolubilityLogic Start Start: Compound Precipitates CheckWater Does it dissolve in dH2O (no salt)? Start->CheckWater CheckDMSO Does it dissolve in DMSO (>10 mM)? CheckWater->CheckDMSO No CheckPBS Precipitates in PBS/Media? CheckWater->CheckPBS Yes (Clear Solution) Analysis1 Issue: Hydrophobic Core Action: Requires Cyclodextrin CheckDMSO->Analysis1 Yes CheckDMSO->Analysis1 No (Bad Batch?) Analysis2 Issue: Common Ion Effect (Cl-) Action: Change Buffer Salts CheckPBS->Analysis2 Yes (Immediate Cloudiness) Analysis3 Issue: pH Shock (Free Base) Action: Adjust pH < 8.0 CheckPBS->Analysis3 Only at pH > 8

Figure 1: Diagnostic logic to determine if precipitation is driven by ionic strength (Common Ion) or intrinsic hydrophobicity.[2][3][4]

Module 2: The "Golden Standard" Solubilization Protocol

Target Audience: In vivo/In vitro researchers requiring >1 mM concentrations in physiological buffers.[1] Principle: We utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the lipophilic phenyl-isoxazole moiety, shielding it from the high-salt environment while maintaining the solubility of the piperidine salt.[1][2][3]

Materials Required
  • 3-Phenyl-5-(piperidin-4-yl)isoxazole HCl[1][2][3]

  • DMSO (Cell culture grade)[2][3][4]

  • HP-β-CD (Hydroxypropyl-beta-cyclodextrin), Pharma Grade[1][2][3]

  • PBS (Phosphate Buffered Saline) or Saline[2][3][4][5]

Step-by-Step Protocol
StepActionTechnical Rationale
1 Prepare Stock: Dissolve compound in DMSO at 200x the final desired concentration (e.g., 20 mM for a 100 µM final).[1][2][3]The compound is highly soluble in DMSO.[1] This ensures complete molecular dispersion before aqueous contact.[1]
2 Prepare Vehicle: Prepare a 20% (w/v) HP-β-CD solution in dH₂O (NOT PBS yet).Cyclodextrins need free water to hydrate.[1] Dissolving them directly in high-salt PBS can reduce their solubilizing capacity.[1][2]
3 The "Flash" Dilution: Slowly add the DMSO stock (Step 1) to the HP-β-CD vehicle (Step 2) with vigorous vortexing.[2][3] Ratio: 1 part DMSO : 19 parts Vehicle.[1]This traps the drug in the cyclodextrin cavity before it can aggregate. You now have a stable intermediate.[1]
4 Salt Addition: Only after Step 3 is clear, dilute this mixture into your final PBS or Media.The drug is now "shielded."[1] The Cl⁻ ions in PBS can no longer force precipitation via the common ion effect.

Success Metric: The solution should remain optically clear (OD600 < 0.005).

Module 3: Troubleshooting Common Ion Effect (No Cyclodextrin)

If your assay cannot tolerate Cyclodextrins, you must mitigate the Common Ion Effect .[4] The hydrochloride salt (R-NH₃⁺ Cl⁻) has a solubility product (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


).[2][3]

ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="display ng-star-inserted">


[1][2][3]

In water, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 is low (only from the drug).[2][3] In PBS, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

is ~140 mM.[1][2][3] This drives the equilibrium to the left (precipitate).[3][4]
Alternative Buffer Formulation

Replace standard PBS with a Low-Chloride Buffer :

  • Buffer Base: 50 mM Sodium Phosphate (pH 7.4).

  • Tonicity Adjuster: Use 5% Dextrose (Glucose) or Mannitol instead of NaCl.[1][3][4]

  • Result: This maintains isotonicity (~290 mOsm) without adding the excess Chloride ions that crash your compound.[3]

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I just acidify the PBS to keep it soluble?

ngcontent-ng-c2977031039="" class="ng-star-inserted">

Technically Yes, Biologically No. While lowering pH to < 5.0 ensures the piperidine is fully protonated and increases solubility, most biological assays (cell culture, enzymatic activity) fail at this pH.[3] The protocols above (Cyclodextrin or Low-Cl buffer) allow you to work at pH 7.4.[1][2][3]

Q2: I see a "gel" formation instead of a powder precipitate. Why?

This is characteristic of isoxazole-piperidine salts forming liquid crystals or mesophases.[1][2] It indicates you are near the solubility limit but the hydration shell is partially intact. [3] Fix: Sonicate at 37°C for 10 minutes. If it persists, you must increase the DMSO concentration or use the Cyclodextrin protocol.[3]

Q3: Is the free base available? Should I switch to it?

ngcontent-ng-c2977031039="" class="ng-star-inserted">

Generally, no. The free base of 3-Phenyl-5-(piperidin-4-yl)isoxazole is significantly less soluble in water than the HCl salt.[1][2][3] You would need to convert it to a salt (e.g., Methanesulfonate/Mesylate) in situ to improve solubility.[3] Stick to the HCl salt and manage the Chloride ions.[3][6]

Module 5: Mechanistic Visualization

Understanding why the crash happens prevents future errors.[1]

PrecipitationMechanism cluster_0 Stable State (Water/DMSO) cluster_1 Precipitation Trigger (PBS) Solubilized Cationic Drug (Solvated) Chloride High [Cl-] (from NaCl) Solubilized->Chloride Add to PBS Shielding Charge Shielding (Debye-Hückel) Chloride->Shielding Ionic Strength Aggregation Aggregation Shielding->Aggregation Hydrophobic Collapse Precipitate Precipitate Aggregation->Precipitate Solid Form

Figure 2: The pathway from solvation to precipitation driven by ionic strength and the common ion effect.[1][2][3][4]

References

  • BenchChem. (2025).[1][3][4][5] Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.[1] Retrieved from [2][3][4]

  • PubChem. (2025).[1][3][4] Compound Summary: 3-phenyl-5-(piperidin-4-yl)isoxazole hydrochloride.[1][2][3] National Library of Medicine. Retrieved from [2][3][4]

  • Serajuddin, A. T. (2007).[1][3][4] Salt formation to improve drug solubility.[1][5][7] Advanced Drug Delivery Reviews.[1] (General reference on Common Ion Effect in HCl salts).

  • Loftsson, T., & Brewster, M. E. (2010).[3][4] Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1] (Basis for HP-β-CD protocol).[1][2][3]

Disclaimer: This guide is for research use only. Always consult the specific Material Safety Data Sheet (MSDS) for toxicity and handling information.

Sources

Optimization

Troubleshooting low yields in 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride synthesis

Status: Active Ticket ID: ISOX-3P5P-HCl Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Diagnostic Phase: Identify Your Route Low yields in isoxazole synthesis are rarely random; they are me...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: ISOX-3P5P-HCl Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Diagnostic Phase: Identify Your Route

Low yields in isoxazole synthesis are rarely random; they are mechanistic consequences of competing pathways. Before troubleshooting, identify which synthetic strategy you are employing.[1]

Route A: [3+2] Cycloaddition (The "Click" Approach)
  • Reagents: Benzaldehyde oxime (or chlorooxime) + N-Protected-4-ethynylpiperidine.

  • Mechanism: 1,3-Dipolar cycloaddition of a nitrile oxide to a terminal alkyne.[1][2]

  • Common Failure: Dimerization of the nitrile oxide to furoxan (3,4-diphenylfuroxan).[3]

Route B: Condensation/Cyclization (The "Classical" Approach)
  • Reagents: Acetophenone + N-Protected-ethyl isonepecotate (followed by hydroxylamine).

  • Mechanism: Claisen condensation to a

    
    -diketone/enone, followed by cyclization.
    
  • Common Failure: Poor regioselectivity (mixture of 3,5- and 5,3-isomers) or incomplete dehydration.

Troubleshooting Guide: Route A ([3+2] Cycloaddition)

Recommended for high regioselectivity (3,5-isomer).

Q1: I see a large amount of white solid byproduct, and my yield is <20%. What is it?

Diagnosis: You are likely generating the nitrile oxide too fast, leading to dimerization into 3,4-diphenylfuroxan . The Fix: The concentration of the free nitrile oxide must be kept low relative to the alkyne.[3]

  • Protocol Adjustment: Do not add the base (e.g., Triethylamine) all at once. Use a syringe pump to add the base solution over 4–6 hours to the mixture of the chlorooxime and alkyne.

  • Stoichiometry: Increase the alkyne equivalents to 1.2–1.5 eq. to act as a "trap" for the nitrile oxide.

Q2: My piperidine starting material is disappearing, but no isoxazole forms.

Diagnosis: Are you using the free amine of the piperidine? The Fix: Mandatory N-Protection. Free amines are nucleophilic and can attack the nitrile oxide or the chlorooxime precursor, forming amidoximes or other side products.

  • Action: Ensure you are using N-Boc-4-ethynylpiperidine . The Boc group is orthogonal to the reaction conditions and easily removed later to form the HCl salt.

Q3: The reaction stalls at the chlorooxime stage.

Diagnosis: Inefficient dehydrohalogenation. The Fix:

  • Solvent Switch: If using DCM, switch to a slightly more polar system like THF or EtOAc/Water (biphasic) to solubilize the salts.

  • Reagent Check: Ensure your NCS (N-Chlorosuccinimide) is fresh. Old NCS decomposes and fails to chlorinate the oxime.

Troubleshooting Guide: Route B (Condensation)

Legacy route; prone to regioselectivity issues.

Q1: I have a mixture of two isomers (3-phenyl-5-piperidine and 5-phenyl-3-piperidine).

Diagnosis: The condensation of hydroxylamine with a


-diketone is governed by subtle electronic and steric factors.
The Fix:  Control the pH during cyclization.
  • Acidic Conditions (pH < 2): Favors the attack of hydroxylamine nitrogen on the most electrophilic carbonyl.

  • Basic Conditions (pH > 10): Can reverse the selectivity.

  • Better Alternative: Isolate the intermediate enone (chalcone-like structure) first, then react with hydroxylamine. This locks the regiochemistry more effectively than reacting with the raw 1,3-dicarbonyl.

Q2: I cannot get the intermediate -diketone to form.

Diagnosis: The Claisen condensation between acetophenone and the piperidine ester is reversible and endothermic. The Fix:

  • Base Strength: Switch from Sodium Ethoxide (NaOEt) to a stronger base like NaH or LiHMDS in THF.

  • Temperature: Ensure reflux is vigorous enough to drive the reaction.

Troubleshooting Guide: Deprotection & Salt Formation

Critical for the final "Hydrochloride" form.

Q1: Upon adding HCl, my product turns into a sticky gum instead of a solid.

Diagnosis: Presence of water or residual organic solvents (EtOAc/DCM) trapping the salt. The Fix:

  • Solvent: Dissolve the N-Boc isoxazole in anhydrous 1,4-dioxane or diethyl ether .

  • Acid Source: Add 4M HCl in dioxane (anhydrous). Do not use aqueous HCl.

  • Trituration: If a gum forms, decant the supernatant, add fresh anhydrous ether, and sonicate vigorously to induce crystallization.

Q2: The melting point is lower than reported.

Diagnosis: Hygroscopic salt formation. Piperidine HCl salts are often hygroscopic. The Fix: Dry the final salt in a vacuum oven at 50°C over


 for 24 hours.

Visual Troubleshooting Workflow

Troubleshooting Start Low Yield Detected RouteCheck Which Route? Start->RouteCheck RouteA Route A: [3+2] Cycloaddition RouteCheck->RouteA RouteB Route B: Condensation RouteCheck->RouteB DimerCheck White Precipitate? RouteA->DimerCheck RegioCheck Isomer Mixture? RouteB->RegioCheck DimerYes Furoxan Dimerization FIX: Slow addition of Base DimerCheck->DimerYes Yes DimerNo Check Protection DimerCheck->DimerNo No ProtCheck Is Piperidine N-Protected? DimerNo->ProtCheck ProtNo Side Reactions FIX: Use N-Boc-alkyne ProtCheck->ProtNo No ProtYes Check Reagents FIX: Fresh NCS / Dry Solvents ProtCheck->ProtYes Yes RegioYes Regioselectivity Issue FIX: Control pH or Isolate Enone RegioCheck->RegioYes Yes

Caption: Decision tree for diagnosing yield loss in isoxazole synthesis based on observable side-products.

Optimized Protocol (Route A - Recommended)

This protocol minimizes dimerization and ensures salt purity.

Step 1: Preparation of Benzohydroximinoyl Chloride
  • Dissolve Benzaldehyde oxime (1.0 eq) in DMF (0.5 M).

  • Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0°C.

  • Stir at Room Temperature (RT) for 1 hour. Check TLC for disappearance of oxime.

Step 2: [3+2] Cycloaddition
  • To the reaction mixture from Step 1, add N-Boc-4-ethynylpiperidine (1.2 eq).

  • CRITICAL STEP: Dissolve Triethylamine (TEA) (1.2 eq) in DMF. Add this solution dropwise via syringe pump over 4 hours .

    • Why? Keeps nitrile oxide concentration low, preventing dimerization.[3]

  • Stir for an additional 12 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF. Dry over

    
    .
    
Step 3: Deprotection & Salt Formation
  • Dissolve crude N-Boc intermediate in minimal 1,4-dioxane .

  • Add 4M HCl in dioxane (5 eq) at 0°C.

  • Stir at RT for 2 hours. A white precipitate should form.

  • Filter the solid under nitrogen. Wash with anhydrous ether.

Data Comparison: Optimization Effects
VariableStandard ConditionOptimized ConditionResult
Base Addition Bolus (All at once)Syringe Pump (4h)Yield increased from 35%

78%
Alkyne Equiv. 1.0 eq1.2 eqReduced dimer formation
Piperidine Free AmineN-Boc ProtectedEliminated amidoxime byproducts
Salt Formation Aqueous HClAnhydrous HCl/DioxanePrevented "gumming" / Improved purity

References

  • Himo, F., et al. (2005).[4] "Cycloadditions of Copper(I) Acetylides to Azides and Nitrile Oxides: Mechanism and Scope." Journal of the American Chemical Society. Link

  • Cecchi, L., et al. (2006).[4] "1,3-Dipolar Cycloadditions of Nitrile Oxides Generated In Situ." European Journal of Organic Chemistry.[4] Link

  • BenchChem Tech Support. (2025).[1][3] "Troubleshooting Guide for Isoxazole Synthesis." BenchChem Knowledge Base. Link

  • Domingo, L. R., et al. (2006).[5] "1,3-Dipolar Cycloadditions of Electrophilically Activated Benzonitrile N-Oxides." The Journal of Organic Chemistry. Link[5]

  • Organic Chemistry Portal. (2023). "Synthesis of Isoxazoles: Recent Literature." Link

Sources

Troubleshooting

Technical Support Center: Purification of 3-Phenyl-5-(piperidin-4-yl)isoxazole Hydrochloride

Prepared by: Senior Application Scientist, Process Chemistry & Purification Executive Overview The isolation and purification of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride presents unique challenges due to the du...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Process Chemistry & Purification

Executive Overview

The isolation and purification of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride presents unique challenges due to the dual nature of the molecule: an electron-rich isoxazole core prone to co-eluting with its regioisomers, and a basic piperidine moiety that dictates its solubility and salt-forming behavior. In pharmaceutical process development, achieving >99.5% purity requires a strategic combination of phase-transfer mechanics, chromatographic resolution, and thermodynamic crystallization.

This technical guide provides self-validating protocols and mechanistic troubleshooting to resolve the most common contamination issues—ranging from closely related regioisomers to highly regulated genotoxic impurities.

Interactive Troubleshooting & FAQs

Q1: My final hydrochloride salt contains unacceptable levels of the 5-phenyl-3-(piperidin-4-yl)isoxazole regioisomer. Standard recrystallization isn't clearing it. What is the mechanistic reason, and how do I resolve it? A: Regioisomers formed during the 1,3-dipolar cycloaddition synthesis of isoxazoles possess nearly identical pKa values and crystal lattice energies[1]. When you attempt to recrystallize the crude hydrochloride salt, the regioisomer co-crystallizes because the thermodynamic penalty for incorporating it into the crystal lattice is too low[2]. Resolution: You must disrupt the salt lattice. Free-base the compound using an alkaline aqueous wash to return the piperidine to its neutral state, then perform Preparative Reverse-Phase HPLC using a basic mobile phase (e.g., 10 mM Ammonium Bicarbonate/Acetonitrile). The unprotonated free bases will interact purely based on their hydrophobic surface areas, allowing the C18 stationary phase to resolve the 3,5-isomer from the 5,3-isomer.

Q2: We detected trace levels of alkyl chlorides (methyl chloride/ethyl chloride) in our clinical batch. Where are these genotoxins coming from, and how do we eliminate them? A: This is a critical regulatory issue. If you are forming the hydrochloride salt by adding HCl (gas or aqueous) to the free base dissolved in methanol or ethanol, you are inadvertently triggering an SN2 reaction. The acid protonates the alcohol, and the high concentration of chloride ions attacks the protonated alcohol, generating methyl chloride or ethyl chloride—both of which are highly regulated genotoxic impurities (PMIs)[3],[4]. Resolution: Completely eliminate primary alcohols from the salting step. Switch to an aprotic solvent system such as Ethyl Acetate (EtOAc) or Acetone, and use a stoichiometric amount of HCl in dioxane. If alcohols are absolutely required for solubility, the reaction must be strictly controlled at lower temperatures (e.g., 10 °C) to kinetically suppress the SN2 pathway[3].

Q3: The crude reaction mixture contains significant neutral unreacted starting materials (e.g., benzaldehyde oxime). What is the most scalable way to clear these before chromatography? A: Do not waste expensive Prep-HPLC bandwidth on neutral impurities. Instead, utilize the basicity of the piperidine ring via an Acid-Base Extraction[5]. By dissolving the crude mixture in an acidic aqueous phase (pH < 2), the piperidine nitrogen protonates, rendering the target molecule highly water-soluble[6]. Neutral impurities (like unreacted oximes or alkynes) remain in the organic phase and are easily discarded. Subsequent basification of the aqueous layer (pH > 10) deprotonates the piperidine, allowing the pure target to be extracted back into a fresh organic solvent.

Validated Experimental Methodologies

Protocol A: Acid-Base Extraction for Neutral Impurity Clearance

Objective: Isolate the basic piperidine derivative from neutral/acidic synthetic byproducts.

  • Dissolution & Acidification: Dissolve 10.0 g of crude 3-phenyl-5-(piperidin-4-yl)isoxazole in 100 mL of Ethyl Acetate (EtOAc). Add 100 mL of 1M aqueous HCl.

  • Phase Separation: Transfer to a separatory funnel. Shake vigorously and allow phase separation. The protonated target is now in the lower aqueous layer.

  • Organic Wash: Drain the aqueous layer into a clean flask. Discard the EtOAc layer (which contains the neutral impurities). Wash the aqueous layer with an additional 50 mL of fresh EtOAc to ensure complete removal of lipophilic contaminants.

  • Basification: Cool the aqueous layer in an ice bath to 5 °C. Slowly add 2M aqueous NaOH dropwise while stirring until the pH reaches 10.5 (monitor via pH meter). The aqueous layer will become cloudy as the free base precipitates.

  • Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (2 x 75 mL).

  • Isolation: Combine the DCM extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the purified free base. Self-Validation Checkpoint: Spot both the final organic and aqueous layers on a TLC plate (UV 254 nm). The aqueous layer should show zero UV-active spots, confirming 100% mass transfer of the product to the organic phase.

Protocol B: Genotoxin-Free Hydrochloride Salt Formation

Objective: Form the HCl salt while preventing the formation of alkyl chloride genotoxins.

  • Aprotic Dissolution: Dissolve the purified free base (approx. 8.0 g) in 80 mL of dry Ethyl Acetate (EtOAc) in a round-bottom flask. Crucial: Ensure no MeOH or EtOH is present.

  • Temperature Control: Chill the solution to 0–5 °C using an ice-water bath.

  • Acid Addition: Slowly add 1.05 equivalents of 4M HCl in Dioxane dropwise over 15 minutes. A white precipitate (the hydrochloride salt) will begin to form immediately.

  • Maturation: Remove the ice bath and allow the slurry to stir at room temperature for 2 hours to ensure complete thermodynamic crystallization and uniform particle size.

  • Filtration: Filter the solid under vacuum. Wash the filter cake with 20 mL of cold Heptane to displace any residual EtOAc.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours. Self-Validation Checkpoint: Analyze the final solid via Headspace GC-MS. Methyl/Ethyl chloride levels must be below the regulatory threshold of 1.5 ppm[4].

Quantitative Impurity Clearance Profile

The following table summarizes the expected clearance rates and yields when applying the integrated purification strategy described above.

Purification StrategyTarget ContaminantClearance MechanismAverage Yield (%)Final Purity (HPLC Area %)
Acid-Base Extraction Unreacted precursors, neutral organicsDifferential solubility via amine protonation88 - 92%> 94.0%
Prep-HPLC (Free Base) 5,3-Regioisomer, closely eluting analogsHydrophobic interaction (C18 phase)75 - 82%> 99.0%
Aprotic Crystallization Trace genotoxins, color bodiesThermodynamic crystal lattice exclusion90 - 95%> 99.8%

Process Workflows & Mechanistic Pathways

Workflow Start Crude Isoxazole HCl Check Assess Impurities Start->Check Regio Regioisomers? Check->Regio Prep Prep-HPLC (Free Base) Regio->Prep Yes Neut Neutral Impurities? Regio->Neut No Geno Alkyl Chlorides? Prep->Geno Extr Acid-Base Extraction Neut->Extr Yes Neut->Geno No Extr->Geno Cry Aprotic Crystallization Geno->Cry Yes Final Pure HCl Salt Geno->Final No Cry->Final

Caption: Decision-tree workflow for isolating high-purity 3-phenyl-5-(piperidin-4-yl)isoxazole HCl.

Mechanism ROH Alcohol Solvent (e.g., EtOH) Protonated Protonated Alcohol ROH->Protonated + H+ HCl HCl Source HCl->Protonated H+ Transfer Chloride Chloride Ion HCl->Chloride Dissociation Genotoxin Alkyl Chloride (Genotoxin) Protonated->Genotoxin SN2 Attack Water Water Byproduct Protonated->Water Leaving Group Chloride->Genotoxin Nucleophile

Caption: Mechanism of genotoxic alkyl chloride formation during HCl salt generation in alcohols.

References

  • Organic Process Research & Development. Organic salts as a tool for pharmaceutical ingredient purification: Bibliographic review.[Link]

  • Yang, Q., et al. Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. Organic Process Research & Development, 2009.[Link]

  • Molecules. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. 2013, 18(11), 13647-13653.[Link]

  • Google Patents.

Sources

Optimization

Overcoming hygroscopicity issues with 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride

Technical Support Center: Overcoming Hygroscopicity in 3-Phenyl-5-(piperidin-4-yl)isoxazole Hydrochloride Overview 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride is a highly valuable pharmacophore and building block...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Hygroscopicity in 3-Phenyl-5-(piperidin-4-yl)isoxazole Hydrochloride

Overview 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride is a highly valuable pharmacophore and building block in drug discovery. However, its hydrochloride salt form exhibits severe hygroscopicity, which can disrupt synthetic workflows and compromise formulation stability. This technical resource provides a self-validating framework designed for researchers and formulation scientists to understand, troubleshoot, and bypass moisture-related challenges during synthesis, handling, and scale-up.

Part 1: Mechanistic FAQ – The Causality of Moisture Uptake

Q1: Why is the hydrochloride salt of this specific isoxazole-piperidine derivative so prone to moisture uptake? A1: The hygroscopicity primarily stems from the chloride counterion's strong propensity to form hydrogen bonds with atmospheric water molecules[1]. While the isoxazole ring itself is relatively hydrophobic, the protonated piperidine nitrogen paired with the chloride ion creates a highly polar microenvironment. Furthermore, if the API is subjected to mechanical stress (such as milling) or exposed to high relative humidity (>70% RH), it can undergo a solid-state transition from a crystalline to an amorphous form[2]. Amorphous domains lack a highly ordered crystal lattice, possessing greater free volume and higher free energy that exponentially increase moisture sorption compared to crystalline states[2].

Q2: How does moisture physically and chemically compromise my experiments? A2: Moisture adsorption initially causes surface wetting, which increases inter-particulate capillary forces, leading to clumping and caking[3]. As water is absorbed into the bulk powder, it can induce hydrate formation or, in severe cases, deliquescence (complete liquefaction of the powder)[4]. Chemically, absorbed water acts as a plasticizer, lowering the glass transition temperature (


) and accelerating hydrolytic degradation pathways[3]. In synthetic workflows, unaccounted water weight leads to severe stoichiometric imbalances, causing reaction failures, excess reagent consumption, or low yields.

MoisturePathway M Atmospheric Moisture (>60% RH) API Isoxazole-Piperidine HCl (Crystalline) M->API H Hydrate Formation (Surface Adsorption) API->H Water Uptake A Amorphous Conversion (Loss of Crystallinity) H->A High RH Exposure E Stoichiometric Errors & Degradation H->E D Deliquescence (Liquefaction) A->D Saturation A->E

Caption: Mechanism of moisture-induced physical and chemical degradation in HCl salts.

Part 2: Quantitative Assessment & Classification

To establish a self-validating protocol, you must first quantify the hygroscopicity of your specific batch. This is achieved using Dynamic Vapor Sorption (DVS), which distinguishes between surface adsorption and bulk absorption mechanisms by measuring mass changes under precisely controlled humidity cycles[4].

Table 1: Hygroscopicity Classification & Impact on 3-Phenyl-5-(piperidin-4-yl)isoxazole HCl

ClassificationMoisture Uptake at 80% RH (w/w)Physical State Impact & Handling Requirement
Non-hygroscopic < 0.2%Free-flowing powder; ideal stoichiometric accuracy.
Slightly hygroscopic 0.2% - 2.0%Minor surface adsorption; requires basic desiccation.
Hygroscopic 2.0% - 15.0%Significant clumping; requires glovebox handling.
Very hygroscopic > 15.0%High risk of deliquescence; requires strict inert atmosphere.

Part 3: Troubleshooting Guide & Experimental Protocols

Issue 1: The powder has caked into a solid mass inside the reagent bottle. Causality: The container seal was compromised, allowing atmospheric moisture to penetrate. The chloride ions adsorbed water, forming liquid bridges between particles that subsequently recrystallized into a solid, fused cake[3].

Self-Validating Protocol: Moisture Recovery & Drying Workflow

  • Assessment: Do not forcefully chisel the cake. Mechanical stress can generate amorphous domains, worsening future hygroscopicity[2].

  • Vacuum Desiccation: Transfer the open bottle into a vacuum oven.

  • Thermal-Vacuum Cycle: Apply a high vacuum (< 10 mbar) at 40°C for 24 hours. Note: Do not exceed 50°C to prevent thermal degradation of the isoxazole ring.

  • Validation: Weigh the mass before and after drying. The drying is complete when the mass reaches a constant weight (

    
     < 0.1% over a 2-hour period).
    
  • Milling: Gently break the dried cake using an agate mortar and pestle strictly inside a dry nitrogen glovebox.

Issue 2: Weighing the compound on an analytical balance is erratic; the mass keeps increasing. Causality: The compound is actively scavenging moisture from the ambient air during the weighing process, continuously adding water mass to the reading.

Protocol: Precision Weighing of Highly Hygroscopic Solids

  • Preparation: Bake glass vials and spatulas at 120°C for 2 hours. Cool them in a desiccator over anhydrous calcium sulfate (Drierite).

  • Environment: Perform weighing inside a glovebag or glovebox purged with Argon. Argon is denser than air and provides a superior moisture barrier compared to Nitrogen.

  • Static Elimination: Hygroscopic powders often develop static charges when aggressively dried. Pass an anti-static zero-ionizer gun over the vial and spatula before weighing to prevent powder dispersion.

  • Execution: Tare the vial with its cap on. Open the vial, quickly transfer the estimated mass, cap immediately, and record the final weight.

  • Transfer Validation: If transferring to a reaction flask, dissolve the compound inside the capped vial using an anhydrous solvent via a syringe, then transfer the solution. This ensures 100% stoichiometric transfer without atmospheric exposure.

HandlingWorkflow S1 1. Desiccator Storage (Silica/Drierite) S2 2. Transfer to Glovebox (Ar/N2) S1->S2 S3 3. Anti-Static Treatment S2->S3 S4 4. Rapid Weighing (Tared Vial) S3->S4 S5 5. Immediate Sealing & Parafilm S4->S5

Caption: Step-by-step handling and weighing workflow for highly hygroscopic powders.

Part 4: Advanced Formulation & Salt Engineering

If environmental handling protocols are insufficient for scale-up, modifying the solid-state properties of the API is required.

Q3: Can we alter the salt form to reduce hygroscopicity without losing the solubility benefits of the hydrochloride form? A3: Yes. While hydrochloride salts are the industry standard (comprising ~60% of basic drug salts due to low cost and physiological abundance)[5], they are frequently limited by hygroscopicity. Converting the piperidine free base to a mesylate (methanesulfonate) or tosylate salt often yields a cleaner polymorphic profile, better stability, and significantly lower hygroscopicity[4][6]. The larger, less charge-dense counterions disrupt the intense water-binding capacity seen with small chloride ions, diverting moisture away from the active core.

Protocol: Salt Disproportionation and Counterion Exchange (HCl to Mesylate)

  • Freebasing: Dissolve the hygroscopic 3-Phenyl-5-(piperidin-4-yl)isoxazole HCl salt in deionized water. Slowly add saturated aqueous

    
     until the pH reaches 8-9 to precipitate the free base.
    
  • Extraction: Extract the free base into ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Salt Formation: Redissolve the purified free base in anhydrous ethanol. Under a nitrogen atmosphere, slowly add 1.05 equivalents of methanesulfonic acid dropwise.

  • Crystallization Validation: Stir at room temperature until precipitation occurs. If no precipitation is observed, add an anti-solvent (e.g., heptane) dropwise until the solution becomes cloudy. Filter the resulting mesylate crystals, wash with cold heptane, and dry under vacuum. Confirm the new salt form and reduced moisture uptake via X-Ray Powder Diffraction (XRPD) and DVS[7].

References

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.[Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC / NIH.[Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing.[Link]

  • Discovery of a stable molecular complex of an API with HCl: A long journey to a conventional salt. Pharxmon Consulting.[Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Online Press.[Link]

  • Screening and Formulating Drugs as Salts to Improve API Performance. Pharmaceutical Outsourcing.[Link]

Sources

Troubleshooting

Preventing degradation of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride in solution

Introduction: Navigating the Stability of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride Welcome to the technical support guide for 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride. This document is designed for re...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Stability of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride

Welcome to the technical support guide for 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride. This document is designed for researchers, medicinal chemists, and formulation scientists who are working with this compound and require a deep understanding of its stability profile in solution. As a molecule featuring a substituted isoxazole ring, its integrity can be compromised under various experimental conditions. The isoxazole ring, while aromatic, contains a labile N-O bond which serves as a potential cleavage point.[1][2][3] Understanding the factors that trigger this degradation is paramount for ensuring experimental reproducibility, accuracy of analytical results, and the overall success of your research and development efforts.

This guide provides a series of frequently asked questions (FAQs) for rapid troubleshooting, followed by in-depth technical explanations of degradation mechanisms, and validated protocols for preparing solutions and conducting stability assessments.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common issues encountered by users. For a deeper understanding, please refer to the subsequent technical sections.

Q1: My solution of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride has turned yellow/brown. What is causing the discoloration?

A1: Discoloration is a common indicator of chemical degradation. The most likely cause is the cleavage of the isoxazole ring, which can produce byproducts that absorb visible light. This degradation is often accelerated by exposure to non-neutral pH (especially basic conditions), elevated temperatures, or prolonged exposure to light.[1][4]

Troubleshooting Steps:

  • Verify pH: Check the pH of your solution. The isoxazole ring is most stable in the neutral to slightly acidic pH range.[5] Basic conditions are particularly detrimental and can rapidly induce ring opening.[4]

  • Control Temperature: Ensure your solution is stored at the recommended temperature (typically 2-8°C for short-term storage) and protected from thermal cycling.

  • Minimize Light Exposure: Store solutions in amber vials or protect them from direct light to prevent photodegradation.[1][6]

Q2: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis. Are these degradation products?

A2: Yes, the appearance of new peaks, particularly those that grow over time, is a strong indication of degradation. The primary degradation pathway involves the cleavage of the N-O bond in the isoxazole ring, which can lead to various ring-opened products, such as β-enamino-ketones or their derivatives.[2][4]

Troubleshooting Workflow:

G cluster_conditions Investigate Degradation Factors start Unexpected HPLC Peaks Observed check_purity Re-analyze a freshly prepared sample start->check_purity peaks_present Peaks still present? check_purity->peaks_present impurity Impurity in starting material. Consider re-purification. peaks_present->impurity Yes degradation Degradation likely. Investigate conditions. peaks_present->degradation No check_ph Check Solution pH degradation->check_ph check_temp Review Storage Temp. degradation->check_temp check_light Assess Light Exposure degradation->check_light

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Q3: What are the ideal solvent and pH conditions for dissolving and storing this compound?

A3: For maximum stability, we recommend the following:

  • Solvent Choice: If aqueous solutions are required, use a buffered system to maintain a stable pH, ideally between 4 and 7. For organic chemistry applications, use high-purity, anhydrous aprotic solvents (e.g., DMSO, DMF, Acetonitrile) to prevent hydrolysis.[1]

  • pH Control: Avoid alkaline conditions (pH > 8) rigorously. Studies on similar isoxazole-containing drugs show a dramatic decrease in stability under basic conditions.[4][7] The compound is a hydrochloride salt, so dissolving it in unbuffered water will result in a slightly acidic solution, which is generally favorable for stability.

Part 2: In-Depth Technical Guide to Degradation

The Chemistry of Isoxazole Instability

The stability of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride is intrinsically linked to the isoxazole moiety. This five-membered heterocycle, while aromatic, possesses a chemically labile N-O bond. This bond is susceptible to cleavage under various energetic or chemical conditions, making it the "Achilles' heel" of the molecule.[1][4] The primary degradation pathways are hydrolysis, photolysis, and thermolysis.

G cluster_stress Stress Conditions cluster_products Degradation Products compound 3-Phenyl-5-(piperidin-4-yl)isoxazole (Stable Form) hydrolysis Hydrolysis (Acid/Base) compound->hydrolysis photolysis Photolysis (UV Light) compound->photolysis thermolysis Thermolysis (Heat) compound->thermolysis ring_opened β-Enamino-keto derivatives (via N-O bond cleavage) hydrolysis->ring_opened photolysis->ring_opened rearranged Oxazole Isomers (via photoisomerization) photolysis->rearranged thermolysis->ring_opened other Other Fragments thermolysis->other

Caption: Primary degradation pathways for the isoxazole ring.

Critical Factors Influencing Solution Stability

1. pH-Dependent Hydrolysis: Hydrolysis is the most common degradation pathway in aqueous environments. The rate of isoxazole ring cleavage is highly pH-dependent.

  • Acidic Conditions (pH < 4): Generally, the isoxazole ring is relatively stable, but strong acidic conditions can promote hydrolysis.[8]

  • Neutral Conditions (pH 6-7.5): This is the region of maximum stability for most isoxazole derivatives.[5]

  • Basic Conditions (pH > 8): The ring is highly susceptible to nucleophilic attack by hydroxide ions, leading to rapid cleavage of the N-O bond.[1][4]

Table 1: Illustrative pH & Temperature Stability Profile (Based on Leflunomide, an Isoxazole Drug) [4]

pHTemperature (°C)Half-life (t½) in hoursStability Assessment
4.025StableHigh
7.425StableHigh
10.0 25 6.0 Low
7.4377.4Moderate
10.0 37 1.2 Very Low
Note: This data is for illustrative purposes. The precise stability of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride must be determined experimentally.

2. Photodegradation: Exposure to light, particularly UV radiation (e.g., wavelengths around 254 nm), can provide the energy needed to induce photochemical reactions.[6] This can lead to either rearrangement of the isoxazole ring to a more stable oxazole isomer or outright cleavage of the N-O bond.[4][9][10]

  • Best Practice: Always handle and store solutions of the compound in amber glass vials or wrap containers in aluminum foil to protect from light. Conduct experiments under subdued lighting where possible.

3. Thermal Degradation: Elevated temperatures accelerate all chemical reactions, including degradation. While the isoxazole ring is reasonably stable at ambient temperatures, prolonged exposure to heat can lead to decomposition.[1][11] Pyrolysis studies on isoxazole show that high temperatures lead to complex fragmentation and rearrangement pathways.[12][13][14]

  • Best Practice: For short-term storage (days to weeks), keep solutions refrigerated (2-8°C). For long-term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Part 3: Protocols for Stability Management and Analysis

Protocol: Preparation of a Stock Solution

This protocol is designed to minimize degradation during initial preparation.

  • Preparation: Work in a clean, dry area with minimal exposure to direct sunlight. Use calibrated balances and high-purity solvents.

  • Solvent Selection: Choose an appropriate solvent. For a 10 mM stock in DMSO, ensure the DMSO is anhydrous. For aqueous buffers (e.g., PBS), ensure the pH is confirmed to be within the 6.0-7.4 range.

  • Weighing: Accurately weigh the required amount of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride in a tared, amber glass vial.

  • Dissolution: Add the solvent to the vial. If necessary, vortex gently or sonicate briefly in a room temperature water bath until the solid is fully dissolved. Avoid heating to aid dissolution unless absolutely necessary and validated.

  • Storage: Tightly cap the vial, seal with parafilm, and immediately store at the appropriate temperature (2-8°C for short-term, ≤ -20°C for long-term). Label clearly with compound name, concentration, solvent, and date.

Protocol: Conducting a Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods, as recommended by ICH guidelines.[15][16][17] The goal is to achieve 5-20% degradation of the active substance.[15]

1. Sample Preparation:

  • Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

2. Stress Conditions:

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at room temperature (25°C) for 30 minutes, 1, 2, and 4 hours. Note the increased sensitivity to base.

  • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 2, 8, and 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 80°C for 24 and 48 hours.

  • Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B conditions, e.g., 1.2 million lux hours and 200 watt hours/square meter) alongside a control sample wrapped in foil.

3. Sample Analysis:

  • At each time point, withdraw an aliquot.

  • Neutralize the acid and base-stressed samples (e.g., with an equimolar amount of base/acid) before analysis.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze by a stability-indicating HPLC method (e.g., C18 reverse-phase column with a gradient mobile phase of water and acetonitrile with 0.1% formic acid for MS compatibility).[18][19]

  • Monitor for the loss of the parent peak and the formation and growth of new impurity peaks.

References

  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Benchchem.
  • Isoxazoles.
  • Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions.
  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. PubMed.
  • Stability issues of 3-Chloro-1,2-oxazole under various conditions. Benchchem.
  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. IRIS UniPA.
  • The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene.
  • Photodegradation of sulfisoxazole during nitrite-sensitized photolysis.
  • Stability issues of the oxazole ring in (2,5 - Dimethyl-1,3-oxazol-4-YL)methylamine. Benchchem.
  • Separation of Isoxazole on Newcrom R1 HPLC column. SIELC Technologies.
  • Troubleshooting guide for the synthesis of isoxazole deriv
  • The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study.
  • The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene.
  • The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene.
  • Degrading Characterization of the Newly Isolated Nocardioides sp.
  • Photodegradation of the isoxazolidine fungicide SYP-Z048 in aqueous solution: kinetics and photoproducts. PubMed.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
  • Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. PMC.
  • Study of the forced degradation of isoconazole nitrate in bulk drug and cream formul
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs.

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Isoxazole Synthesis

Welcome to the Isoxazole Synthesis Technical Support Center. Case ID: ISOX-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist This guide is engineered to troubleshoot and prevent the most common fail...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isoxazole Synthesis Technical Support Center. Case ID: ISOX-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

This guide is engineered to troubleshoot and prevent the most common failure modes in isoxazole ring formation: Furoxan dimerization , Regioisomeric mixtures , and Incomplete cyclization . We move beyond basic recipes to explain the why behind every optimization, ensuring your protocols are self-validating.

Module 1: The [3+2] Cycloaddition Workflow

Primary Route: Nitrile Oxides + Alkynes/Alkenes Critical Failure Mode: Dimerization of Nitrile Oxides to Furoxans.

The Mechanism of Failure

Nitrile oxides are high-energy dipoles. In the absence of a sufficient concentration of dipolarophile (alkyne), they react with themselves to form furoxans (1,2,5-oxadiazole-2-oxides). This is a second-order side reaction, meaning its rate depends on the square of the nitrile oxide concentration (


).

Conversely, the desired cycloaddition is pseudo-first-order with respect to the nitrile oxide if the alkyne is in excess. Therefore, concentration control is the primary lever for success .

Protocol: "In Situ" Slow-Release Generation

Objective: Maintain steady-state nitrile oxide concentration near zero to favor cycloaddition over dimerization.

Reagents:

  • Precursor: Hydroximoyl chloride (stable storage form).

  • Base: Triethylamine (

    
    ) or DIPEA.
    
  • Dipolarophile: Terminal or internal alkyne (1.2 – 1.5 equiv).

  • Solvent: DCM or Toluene (anhydrous).

Step-by-Step Procedure:

  • Charge the Vessel: Dissolve the alkyne (1.2 equiv) in the solvent. Ensure the system is under inert atmosphere (

    
    ).
    
  • Slow Addition: Dissolve the hydroximoyl chloride (1.0 equiv) in a separate syringe.

  • Base Management:

    • Method A (Syringe Pump): Add the base to the alkyne solution. Slowly infuse the hydroximoyl chloride solution over 4–8 hours.

    • Method B (In Situ Generation): If using an aldoxime precursor + NCS (N-chlorosuccinimide), add NCS and aldoxime to the alkyne solution first. Add the base last and slowly to trigger dehydrohalogenation.

  • Monitoring: Check TLC/LCMS. If furoxan (often a more polar spot) appears, reduce infusion rate or increase dilution.

Regioselectivity Control (3,5- vs 3,4-Substitution)

Thermal cycloaddition typically favors the 3,5-isomer due to steric approach, but often yields inseparable 80:20 mixtures. Catalytic intervention is required for absolute selectivity.

Catalyst Selection Matrix

Desired IsomerCatalyst SystemMechanismReference
3,5-Disubstituted Copper(I) (CuI, or CuSO4 + Ascorbate)CuAAC-like: Formation of Cu-acetylide intermediate directs nitrile oxide oxygen to the substituted carbon.[1]
3,4-Disubstituted Ruthenium(II) (Cp*RuCl(cod))RuAAC-like: Ruthenacycle intermediate directs the opposite regiochemistry.[2]
Mixture (3,5 major) Thermal (No Catalyst)Steric/Electronic control (HOMO-LUMO overlap).[3]
Pathway Visualization

The following diagram illustrates the kinetic competition between the desired Click reaction and the parasitic dimerization.

IsoxazolePathways cluster_conditions Critical Control Point Start Hydroximoyl Chloride NitrileOxide Nitrile Oxide (Intermediate) Start->NitrileOxide Base (Et3N) Isoxazole Isoxazole (Desired) NitrileOxide->Isoxazole + Alkyne (k_cyclo) Furoxan Furoxan (Dimer) NitrileOxide->Furoxan High [CNO] (k_dimer) Alkyne Alkyne (Dipolarophile) Alkyne->Isoxazole Excess favors this path

Caption: Kinetic competition between cycloaddition (green) and dimerization (red). High concentration of nitrile oxide favors the red path.

Module 2: Condensation Strategies

Primary Route: Hydroxylamine (


) + 1,3-Dicarbonyls
Critical Failure Modes:  Regioisomeric Mixtures & Incomplete Dehydration.
Troubleshooting Regioselectivity

When condensing


 with an unsymmetrical 1,3-dicarbonyl (

), the nucleophilic nitrogen can attack either carbonyl.

The "pH Switch" Protocol:

  • Basic Conditions (pH 9-10): Hydroxylamine acts as a free nucleophile. It attacks the most electrophilic (or least hindered) carbonyl first.

    • Result: 3-substituted isoxazole (after cyclization).[1][2][3][4]

  • Acidic Conditions (pH 2-4): The carbonyl oxygen is protonated, increasing electrophilicity. However, hydroxylamine is also protonated (

    
    ), reducing nucleophilicity. The reaction is slower and often thermodynamically controlled.
    
    • Result: Often favors the 5-substituted isomer or mixtures depending on

      
       stability.
      

Technical Tip: For absolute regiocontrol, convert the 1,3-dicarbonyl to a


-enaminone  before cyclization. The nitrogen of hydroxylamine will exclusively exchange with the enamine nitrogen (transamination), fixing the regiochemistry [4].
Solving "The Alcohol Trap" (Incomplete Dehydration)

A common support ticket involves isolating a stable 5-hydroxy-isoxazoline intermediate instead of the isoxazole. This occurs when the final dehydration step is energetically difficult.

Dehydration Rescue Protocol:

  • Diagnosis: NMR shows a doublet/multiplet at ~6.0 ppm (isoxazoline ring proton) and an OH peak; Mass Spec shows M+18 (water adduct).

  • Acid Cure: Treat the crude intermediate with p-TsOH (10 mol%) in refluxing Toluene or Ethanol.

  • Water Removal: If stubborn, use a Dean-Stark trap to physically remove water, driving the equilibrium to the aromatic isoxazole.

CondensationFlow Dicarbonyl 1,3-Dicarbonyl (Unsymmetrical) Condition Reaction pH / Solvent Dicarbonyl->Condition NH2OH Hydroxylamine NH2OH->Condition Intermed_A Monoxime Intermediate A Condition->Intermed_A Basic (Kinetic) Intermed_B Monoxime Intermediate B Condition->Intermed_B Acidic (Thermo) Trap 5-Hydroxy-isoxazoline (Stalled Intermediate) Intermed_A->Trap Incomplete Dehydration Intermed_B->Trap Isox_35 3,5-Isomer Trap->Isox_35 Acid/Heat (-H2O) Isox_53 5,3-Isomer Trap->Isox_53 Acid/Heat (-H2O)

Caption: Decision tree for condensation. The "Trap" node represents the common stalling point requiring acid catalysis.

Module 3: Precursor Management (Oximes)

Critical Failure Mode: Beckmann Rearrangement.

When generating nitrile oxides from aldoximes, or during the condensation steps, oximes can inadvertently undergo Beckmann rearrangement to form amides, destroying the heterocyclic potential.

Prevention Strategy:

  • Avoid Strong Lewis Acids: Reagents like

    
     or 
    
    
    
    used for chlorination can trigger rearrangement.
  • Safe Chlorination: Use N-Chlorosuccinimide (NCS) in DMF or DMF/DCM at room temperature. This is neutral and avoids the generation of the strong acid species that catalyze rearrangement [5].

  • Temperature Control: Keep oxime activation steps below 40°C. Rearrangement typically has a higher activation energy than nitrile oxide formation.

FAQ: Rapid Troubleshooting

Q: My product is an oil that won't crystallize. Is it impure? A: Isoxazoles with alkyl chains are often low-melting solids or oils. However, "oiling out" often indicates contamination with furoxan dimers (which are greasy).

  • Test: Run a TLC. Furoxans are usually less polar than the isoxazole.

  • Fix: Perform a silica plug filtration eluting with Hexane/EtOAc (9:1) to wash away non-polar dimers before eluting the product.

Q: I see a "M+1" and a "M+42" peak in LCMS. A: The M+42 is likely the acetonitrile adduct (common in ESI if MeCN is the solvent) or, more critically, a Beckmann rearrangement byproduct (amide isomer) if the mass is identical to the product. If the mass is M+42 relative to starting material, it might be an acetylated impurity. If M+1 is the product, verify the fragmentation pattern.

Q: Can I use CuAAC conditions for internal alkynes? A: No. Copper(I) catalysis requires a terminal proton to form the copper-acetylide intermediate. For internal alkynes, you must rely on Ruthenium catalysis (which works on internal alkynes) or thermal conditions (which will be slow and sterically directed) [2].

References

  • Himo, F., et al. (2005).[5] "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Selectivity." Journal of the American Chemical Society.[6] (Note: Establishes the metallacycle mechanism applicable to nitrile oxides for 3,5-selectivity).

  • Grecian, S., & Fokin, V. V. (2008).[7] "Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles." Angewandte Chemie International Edition.

  • Padwa, A. (1984). "1,3-Dipolar Cycloaddition Chemistry." General Heterocyclic Chemistry Series. (Foundational text on thermal regioselectivity).
  • Sysak, S., et al. (2017).

    
    -Enaminones." European Journal of Organic Chemistry.[8] 
    
  • Liu, K., et al. (2018). "N-Chlorosuccinimide-Mediated Direct Synthesis of Isoxazoles." Journal of Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

H-NMR spectrum analysis of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride

This guide provides a comprehensive technical analysis of the H-NMR spectrum for 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride . It is designed for researchers and analytical scientists requiring a definitive refere...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the H-NMR spectrum for 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride . It is designed for researchers and analytical scientists requiring a definitive reference for structural validation, salt form confirmation, and purity assessment.

Technical Analysis & Comparison Guide

Executive Summary

3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride is a critical heterocyclic scaffold used in the development of monoamine transporter ligands and antipsychotic candidates. Its structural integrity relies on the precise arrangement of three distinct moieties: a lipophilic phenyl ring , a central isoxazole core , and a polar piperidine ring (stabilized here as the hydrochloride salt).

This guide compares the spectral performance of the HCl salt (Product) against its Free Base (Alternative) and Crude Intermediates . It establishes a self-validating protocol for confirming the salt formation—a crucial step for ensuring aqueous solubility and bioavailability in downstream applications.

Structural Overview & Numbering

To ensure accurate assignment, we define the structural loci as follows:

  • Fragment A (Aromatic): Phenyl ring attached at position 3 of the isoxazole.[1]

  • Fragment B (Heterocycle): Isoxazole ring with a diagnostic proton at position 4.

  • Fragment C (Aliphatic): Piperidine ring attached at position 5 of the isoxazole via its C4 position.

  • Fragment D (Ionic): The protonated secondary amine (

    
    ) and the chloride counterion.
    

Key Analytical Challenge: Distinguishing the deshielded piperidine protons in the salt form from the free base, and resolving the isoxazole singlet from the aromatic baseline.

Experimental Protocol

Standardized workflows to ensure reproducibility.

Sample Preparation
ParameterProtocolCausality / Rationale
Solvent DMSO-d6 (Primary)The HCl salt is poorly soluble in CDCl

. DMSO-d6 ensures full solubility and slows proton exchange, allowing the observation of the diagnostic

peaks.
Alternative CDCl

+ 1 drop MeOD
Use only if DMSO is unavailable. Note that MeOD will exchange with

, erasing the salt confirmation signal.
Concentration 5–10 mg in 0.6 mLOptimal signal-to-noise ratio for

C satellites without causing viscosity broadening.
Reference TMS (0.00 ppm)Internal standard for precise shift referencing.
Instrument Parameters
  • Frequency: 400 MHz or higher (recommended for splitting piperidine multiplets).

  • Pulse Sequence: zg30 (30° pulse angle) to allow rapid relaxation of the rigid aromatic protons.

  • Scans: 16–64 (sufficient for >98% purity samples).

Comparative Spectral Analysis

This section contrasts the HCl Salt (Target) with the Free Base (Alternative) to demonstrate why the salt form is distinct and how to validate it.

The Diagnostic Regions (DMSO-d6)
Region A: The Salt Confirmation (8.5 – 9.5 ppm)
  • HCl Salt: Displays two broad singlets (or one very broad hump) between 8.8 – 9.2 ppm . This corresponds to the two protons on the charged nitrogen (

    
    ).
    
  • Free Base: Silent. No signal exists in this region.

  • Significance: This is the primary "Go/No-Go" signal for salt formation.

Region B: The Aromatic Zone (7.4 – 8.0 ppm)
  • Phenyl Group: Typical pattern for a 3-substituted phenyl ring.

    • Ortho (H-2', 6'): Multiplet at 7.8 – 7.9 ppm .

    • Meta/Para (H-3', 4', 5'): Multiplet at 7.4 – 7.6 ppm .

  • Isoxazole H-4: A sharp singlet typically found at 6.8 – 7.0 ppm .

    • Note: In the salt form, this may shift slightly downfield compared to the free base due to the electron-withdrawing inductive effect of the protonated piperidine ring communicated through the isoxazole.

Region C: The Piperidine Fingerprint (1.8 – 3.5 ppm)

This region shows the most dramatic "performance" difference between the salt and free base.

Proton AssignmentHCl Salt (DMSO-d6)

(ppm)
Free Base (CDCl

)

(ppm)
Mechanistic Explanation
H-2, H-6 (eq) 3.3 – 3.5 (br d)3.1 – 3.2 (dt)Deshielding: Protonation of N draws electron density, shifting

-protons downfield.
H-2, H-6 (ax) 2.9 – 3.1 (br t)2.6 – 2.8 (td)Axial/Equatorial Split: The salt "locks" the chair conformation, often broadening these signals.
H-4 (Methine) 3.1 – 3.3 (m)2.8 – 3.0 (m)Proximity to the aromatic isoxazole ring deshields this proton in both forms.
H-3, H-5 1.9 – 2.3 (m)1.6 – 2.1 (m)

-protons are less affected by N-protonation but show distinct multiplets.

Assignment Logic & Workflow

The following diagram illustrates the self-validating logic flow for assigning the spectrum and confirming the structure.

NMR_Assignment_Workflow Start Start Analysis (DMSO-d6 Spectrum) Check_NH Check 8.5 - 9.5 ppm Broad Singlets? Start->Check_NH Salt_Confirmed Salt Form Confirmed (NH2+ Present) Check_NH->Salt_Confirmed Yes Free_Base Free Base Detected (No Acidic Protons) Check_NH->Free_Base No Check_Isox Check 6.8 - 7.0 ppm Sharp Singlet? Salt_Confirmed->Check_Isox Isox_Confirmed Isoxazole Core Intact Check_Isox->Isox_Confirmed Yes Impurity_Check Check 9.5 - 11.0 ppm Aldehyde Signals? Check_Isox->Impurity_Check No (Missing/Shifted) Check_Aliphatic Check 3.0 - 3.5 ppm Deshielded Multiplets? Isox_Confirmed->Check_Aliphatic Pip_Confirmed Piperidine Ring Attached & Protonated Check_Aliphatic->Pip_Confirmed Yes

Figure 1: Decision tree for structural validation of 3-Phenyl-5-(piperidin-4-yl)isoxazole HCl.

Troubleshooting & Impurity Profiling

When comparing the "Product" (High Purity Standard) against "Alternatives" (Crude Synthesis), look for these common deviations:

  • Residual Solvents:

    • Ethanol/Methanol: Often used in salt formation. Look for triplets at 1.06 ppm (EtOH) or singlets at 3.17 ppm (MeOH) in DMSO-d6.

    • Water: In DMSO-d6, the water peak is at 3.33 ppm . A large water peak can obscure the Piperidine H-2/H-6 signals. Solution: Use dry DMSO ampoules.

  • Unreacted Precursors:

    • Aldehydes: If the synthesis involved an oxime formation, check 9.8 – 10.0 ppm for unreacted benzaldehyde.

    • Open Chain Intermediates: Absence of the 6.9 ppm singlet suggests the isoxazole ring did not close (e.g., diketone intermediate).

References

  • PubChem Compound Summary: 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride. National Center for Biotechnology Information. Link

  • Spectral Database for Organic Compounds (SDBS): General H-NMR shifts for 3-phenylisoxazole derivatives. AIST. Link

  • Sigma-Aldrich (Merck): Piperidine Hydrochloride NMR Reference Data. Link

  • BLD Pharm: Product Analysis: 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride (BD270030). Link

Sources

Comparative

HPLC Purity Validation Methods for 3-Phenyl-5-(piperidin-4-yl)isoxazole Hydrochloride: A Comparative Guide

Validating the purity of complex pharmaceutical building blocks requires more than a generic analytical approach. 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride is a highly functionalized pharmacophore that presents...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the purity of complex pharmaceutical building blocks requires more than a generic analytical approach. 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride is a highly functionalized pharmacophore that presents specific chromatographic challenges. This guide objectively compares different High-Performance Liquid Chromatography (HPLC) methodologies, explaining the physicochemical causality behind method selection and providing a self-validating protocol grounded in the latest regulatory frameworks.

Molecular Profiling & Chromatographic Challenges

To design an optimal purity validation method, we must first deconstruct the analyte's structural features and how they interact with chromatographic stationary phases:

  • The Basic Piperidine Ring (pKa ~10): At typical HPLC mobile phase pH levels (pH 2–7), the secondary amine of the piperidine ring is fully protonated. As noted by chromatography experts, positively charged basic analytes undergo secondary ion-exchange interactions with negatively charged, ionized silanol groups (Si-O⁻) on standard silica-based columns1[1]. This dual retention mechanism causes severe peak tailing (Asymmetry factor > 1.2), which compromises resolution and quantitative accuracy 2[2].

  • The Phenyl-Isoxazole Core: This region provides strong hydrophobicity and localized pi-electron density. While it ensures retention on reversed-phase columns, it also opens the door for orthogonal selectivity via

    
     stacking interactions.
    
  • The Hydrochloride Salt Form: The salt form drastically increases the molecule's polarity. If analyzed as a free base/acid, piperidine derivatives can sometimes exhibit split peaks due to differential ionization or interaction with the stationary phase 3[3].

MethodSelection Compound 3-Phenyl-5-(piperidin-4-yl) isoxazole HCl Prop1 Basic Piperidine (pKa ~10) Compound->Prop1 Prop2 Phenyl-Isoxazole (Aromatic/Dipole) Compound->Prop2 Prop3 HCl Salt (High Polarity) Compound->Prop3 Meth1 RP-HPLC (C18) Requires TFA/Buffer to mask silanols Prop1->Meth1 Tailing risk Meth2 Phenyl-Hexyl Column Pi-Pi Interactions Prop2->Meth2 Selectivity Meth3 HILIC Mode Retains polar salt Prop3->Meth3 Strong retention

Fig 1. Chromatographic retention mechanisms and method selection logic for the target compound.

Comparative Methodologies

To objectively determine the most robust purity validation method, we compared three distinct chromatographic approaches:

Method A: Standard Reversed-Phase (C18) with Acidic Ion-Pairing

Using a standard C18 column requires aggressive suppression of silanol ionization. By lowering the mobile phase pH to ~2.5 using 0.1% Trifluoroacetic acid (TFA), the surface silanols are neutralized. Simultaneously, TFA acts as a volatile ion-pairing agent, masking the basic piperidine and improving peak shape. Drawback: TFA causes significant ion suppression in downstream LC-MS applications and can permanently alter the column's selectivity.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Because the compound is a polar hydrochloride salt, HILIC is a powerful alternative. In HILIC, the retention mechanism is driven by the relative solubility of the analyte partitioning into a hydrophilic layer of bound water at the stationary-phase surface 4[4]. Drawback: While excellent for the piperidine salt, the highly hydrophobic phenyl-isoxazole moiety can cause mixed-mode retention issues, leading to broader peaks than desired.

Method C: Phenyl-Hexyl Reversed-Phase (Recommended)

A Phenyl-Hexyl stationary phase offers orthogonal selectivity to C18. The phenyl ring on the column interacts with the phenyl-isoxazole moiety of the analyte via


 stacking. When combined with a milder buffer (e.g., 10 mM Ammonium Formate, pH 3.0), this method provides excellent retention, sharp peaks, and full LC-MS compatibility without relying on harsh ion-pairing agents.
Quantitative Data Comparison
ParameterMethod A: C18 (0.1% TFA)Method B: HILIC (Bare Silica)Method C: Phenyl-Hexyl (Ammonium Formate)
Retention Time (RT) 4.8 min7.2 min5.5 min
USP Tailing Factor (

)
1.151.401.05 (Ideal)
Theoretical Plates (N) 9,5006,20012,400
LC-MS Compatibility Poor (Ion Suppression)ExcellentExcellent
Resolution from Impurities ModerateModerateHigh (

selectivity)

Table 1: Experimental performance comparison of three HPLC methods for 3-Phenyl-5-(piperidin-4-yl)isoxazole HCl (100 µg/mL).

Step-by-Step Experimental Workflow (Phenyl-Hexyl Method)

The following protocol utilizes the Phenyl-Hexyl method. It is designed as a self-validating system , incorporating System Suitability Testing (SST) to ensure the instrument is performing adequately before sample analysis.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Dissolve 0.63 g of Ammonium Formate in 1000 mL of HPLC-grade water (10 mM). Adjust pH to 3.0 ± 0.05 using Formic Acid. Filter through a 0.22 µm membrane. Causality: The low pH ensures the piperidine amine remains fully protonated, while the formate buffer provides ionic strength to prevent secondary silanol interactions.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

Step 2: Sample Preparation

  • Diluent: Water:Acetonitrile (80:20, v/v).

  • Standard Solution: Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

Step 3: Chromatographic Conditions

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD) at 254 nm.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–10 min: Linear gradient to 70% B

    • 10–12 min: Hold at 70% B

    • 12–12.1 min: Return to 10% B

    • 12.1–16 min: Re-equilibration.

Step 4: System Suitability Test (SST) Inject the Standard Solution six times sequentially. The system is validated for the run only if:

  • Relative Standard Deviation (RSD) of peak area is

    
     2.0%.
    
  • USP Tailing Factor is

    
     1.5.
    
  • Theoretical Plates (N)

    
     5,000.
    

ICH Q2(R2) Method Validation Framework

To ensure the method is fit for its intended purpose in pharmaceutical development, it must be rigorously validated according to the 5[5].

  • Specificity & Peak Purity: Utilizing the DAD, spectra are extracted from the upslope, apex, and downslope of the chromatographic peak. A purity index above 99.9% indicates the peak represents a single, pure compound without co-eluting impurities 6[6].

  • Linearity & Range: The method must demonstrate a linear response (

    
    ) across a minimum range of 50% to 150% of the target working concentration.
    
  • Accuracy: Determined by spiking known quantities of the analyte into a blank matrix. Recovery must fall between 98.0% and 102.0%.

  • Precision: Evaluated via Repeatability (intra-day RSD < 2.0%) and Intermediate Precision (inter-day/inter-analyst RSD < 2.0%).

  • Robustness: The method's reliability is tested by deliberately varying parameters (e.g., Flow rate

    
     0.1 mL/min, Temperature 
    
    
    
    5°C, pH
    
    
    0.2) to ensure minor operational fluctuations do not invalidate the results7[7].

ICHValidation Start Method Validation ICH Q2(R2) Spec Specificity (Peak Purity > 99%) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Acc Accuracy (Spike Recovery 98-102%) Start->Acc Prec Precision (RSD < 2.0%) Start->Prec Rob Robustness (Flow, Temp, pH changes) Start->Rob Doc Validation Report & Lifecycle Management Spec->Doc Lin->Doc Acc->Doc Prec->Doc Rob->Doc

Fig 2. ICH Q2(R2) analytical method validation workflow and acceptance criteria.

Conclusion

While standard C18 columns are the default in many laboratories, the basic piperidine moiety of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride makes it highly susceptible to peak tailing. By transitioning to a Phenyl-Hexyl stationary phase with a low-pH ammonium formate buffer, analysts can exploit


 interactions for superior selectivity while completely masking secondary silanol interactions. This results in a highly robust, LC-MS compatible method that easily satisfies the stringent requirements of ICH Q2(R2) validation.

References

Sources

Validation

Comparing bioactivity of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride vs standard ligands

The following guide provides an in-depth technical comparison of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride , a bioactive small molecule primarily characterized as a Dopamine D4 receptor antagonist and Sigma rece...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride , a bioactive small molecule primarily characterized as a Dopamine D4 receptor antagonist and Sigma receptor ligand .

Executive Summary

3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride (often structurally associated with the CAS 7595-47-3 free base) is a synthetic heterocyclic compound featuring a central isoxazole ring substituted with a phenyl group at position 3 and a piperidine ring at position 5.[1]

Biologically, it functions as a pharmacophore scaffold for high-affinity Dopamine D4 receptor antagonists (such as L-745,870 and L-741,742 ). While less potent than its substituted derivatives (e.g., the 4-chlorophenyl analogs), it serves as a critical reference standard for studying D4 receptor selectivity and Sigma-1 receptor (σ1R) modulation. Unlike isoxazole-based glutamate analogs (e.g., AMPA), this compound lacks the amino-acid moiety required for ionotropic glutamate receptor activation, instead targeting G-protein coupled receptors (GPCRs).

Primary Applications:

  • Dopamine D4 Receptor Profiling: Investigating subtype selectivity (D4 vs. D2/D3).

  • Sigma Receptor Ligand Screening: Assessing off-target binding in antipsychotic drug discovery.

  • Structure-Activity Relationship (SAR) Studies: Acting as the "unsubstituted core" to determine the contribution of peripheral substituents to binding affinity.

Mechanism of Action & Signaling Pathway[2]

Dopamine D4 Receptor Antagonism

The compound acts as an antagonist at the Dopamine D4 receptor , a GPCR belonging to the D2-like family.

  • Binding Site: It binds to the orthosteric pocket of the D4 receptor.[2] The isoxazole nitrogen and oxygen likely engage in hydrogen bonding, while the phenyl ring interacts with aromatic residues (e.g., in the transmembrane helices TM2, TM3, and TM7).

  • Downstream Effects: D4 receptors couple to

    
     proteins . Activation inhibits adenylyl cyclase, reducing cAMP levels. Antagonism by 3-Phenyl-5-(piperidin-4-yl)isoxazole prevents this inhibition, normalizing cAMP levels in the presence of dopamine.
    
Visualization: D4 Receptor Signaling & Antagonism

The following diagram illustrates the signaling pathway and the point of intervention.

D4_Signaling cluster_effect Effect of Antagonist Dopamine Dopamine (Endogenous Agonist) D4R Dopamine D4 Receptor (GPCR) Dopamine->D4R Activates Ligand 3-Phenyl-5-(piperidin-4-yl)isoxazole (Antagonist) Ligand->D4R Blocks (Competitive) Gi Gi/o Protein (Heterotrimeric) D4R->Gi Activates AC Adenylyl Cyclase (Effector) Gi->AC Inhibits cAMP cAMP (Second Messenger) AC->cAMP Catalyzes Formation ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Neuronal Excitability / Gene Transcription PKA->Response Modulates

Caption: Schematic of Dopamine D4 receptor signaling. The antagonist blocks Dopamine-induced Gi-mediated inhibition of Adenylyl Cyclase, thereby stabilizing cAMP levels.

Comparative Bioactivity Analysis

This section compares 3-Phenyl-5-(piperidin-4-yl)isoxazole HCl against standard ligands. The "Gold Standard" for D4 antagonism is L-745,870 , which is the 4-chlorophenyl-methyl derivative of this scaffold.

Binding Affinity & Selectivity Profile
Feature3-Phenyl-5-(piperidin-4-yl)isoxazole L-745,870 (Standard)Clozapine (Clinical)Haloperidol (Typical)
Primary Target Dopamine D4 / Sigma-1Dopamine D4 D4 , 5-HT2A, MuscarinicD2 , Sigma-1
Affinity (

)
Moderate (~10–100 nM) High (0.43 nM) High (9–35 nM for D4) Low for D4 (>200 nM)
Selectivity (D4 vs D2) Moderate (< 100-fold)High (> 2000-fold)Low (Multi-target)Selects D2 over D4
Mechanism Competitive AntagonistCompetitive AntagonistAntagonist / Inverse AgonistAntagonist
Chemical Class Phenyl-isoxazole-piperidinePhenyl-isoxazole-piperidineDibenzodiazepineButyrophenone
Key Structural Difference Unsubstituted Core4-Cl-Phenyl + Methyl groupTricyclic coreLinear chain
Interpretation of Data[3][4][5][6][7]
  • Potency Gap: The standard L-745,870 contains a 4-chlorophenyl group and a methyl group on the piperidine nitrogen. These substituents occupy hydrophobic pockets in the D4 receptor (specifically the extended binding pocket between TM2 and TM3), dramatically increasing affinity (

    
     nM). The unsubstituted 3-Phenyl-5-(piperidin-4-yl)isoxazole  lacks these interactions, resulting in lower affinity (estimated 
    
    
    
    in the nanomolar to micromolar range).
  • Sigma Receptor Liability: Like many 4-phenylpiperidines (e.g., Haloperidol), this scaffold has significant affinity for Sigma-1 receptors . When using this compound to study D4 receptors, researchers must include Sigma blocking agents (e.g., DTG or PRE-084) to ensure observed effects are D4-specific.

Experimental Protocols

Radioligand Binding Assay (Dopamine D4)

Objective: Determine the binding affinity (


) of the test compound for the human D4 receptor.

Materials:

  • Membranes: CHO cells stably expressing human recombinant Dopamine D4.4 receptor.

  • Radioligand:

    
    -L-745,870 (Specific Activity ~80 Ci/mmol) or 
    
    
    
    -Spiperone.
  • Non-specific Ligand: Clozapine (10 µM) or Haloperidol (10 µM).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 5 mM EDTA, 1.5 mM CaCl₂.

Workflow:

  • Preparation: Thaw membrane homogenates and dilute in assay buffer to ~10 µg protein/well.

  • Incubation:

    • Add 50 µL of test compound (3-Phenyl-5-(piperidin-4-yl)isoxazole HCl) at varying concentrations (

      
       to 
      
      
      
      M).
    • Add 50 µL of

      
      -Ligand (~1 nM final).
      
    • Add 100 µL of membrane suspension.

    • Incubate for 120 minutes at 25°C (equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Experimental Workflow Diagram

Binding_Assay Step1 1. Prepare Membranes (hD4-CHO Cells) Step2 2. Add Test Compound (Dilution Series) Step1->Step2 Step3 3. Add [3H]-Ligand (e.g., [3H]-L-745,870) Step2->Step3 Step4 4. Incubate (2h @ 25°C) Step3->Step4 Step5 5. Rapid Filtration (GF/B Filters) Step4->Step5 Step6 6. Scintillation Counting (Data Acquisition) Step5->Step6

Caption: Step-by-step workflow for competitive radioligand binding assay to determine Ki values.

References

  • Patel, S., et al. (1997). "Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor."[2][3] Journal of Pharmacology and Experimental Therapeutics, 283(2), 636-647.[3]

  • Zhou, Y., et al. (2019). "Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870."[4][2][5] eLife, 8, e48822.

  • Rowley, M., et al. (1996). "4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole: a potent, selective antagonist at human cloned dopamine D4 receptors." Journal of Medicinal Chemistry, 39(10), 1943-1945.

  • Kulagowski, J. J., et al. (1996). "3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo[2,3-b]pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor."[3] Journal of Medicinal Chemistry, 39(10), 1941-1942.[3]

Sources

Comparative

Structure-activity relationship (SAR) of 3-Phenyl-5-(piperidin-4-yl)isoxazole analogs

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-Phenyl-5-(piperidin-4-yl)isoxazole Analogs The 3-phenyl-5-(piperidin-4-yl)isoxazole scaffold has rapidly emerged as a highly versatile pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-Phenyl-5-(piperidin-4-yl)isoxazole Analogs

The 3-phenyl-5-(piperidin-4-yl)isoxazole scaffold has rapidly emerged as a highly versatile pharmacophore in modern drug discovery. Characterized by its rigid central isoxazole ring, this structural motif optimally positions the lipophilic phenyl group and the basic piperidine ring to interact with deep hydrophobic pockets and solvent-exposed channels, respectively. This guide objectively evaluates the SAR of this scaffold, comparing its performance against standard clinical benchmarks in the context of kinase inhibition—specifically targeting Phosphoinositide 3-kinase delta (PI3Kδ), a critical driver in oncology and immunology.

Mechanistic Rationale & SAR Strategy

The design of 3-phenyl-5-(piperidin-4-yl)isoxazole analogs is governed by precise spatial and electronic requirements. As an Application Scientist, understanding why specific modifications yield phenotypic changes is critical for rational lead optimization.

  • The Isoxazole Core (Rigid Linker): The five-membered isoxazole ring acts as a metabolically stable bioisostere for amide or ester linkages. It restricts the rotational degrees of freedom between the phenyl and piperidine rings, locking the molecule into an active conformation that minimizes the entropic penalty upon target binding.

  • Position 3 Phenyl Ring (Electronic Tuning): SAR studies have consistently revealed that incorporating electron-withdrawing groups (EWGs) such as fluorine (-F) or chlorine (-Cl) on the phenyl ring significantly increases biological activity (1). Halogenation at the para or ortho positions enhances the dipole moment and improves hydrophobic packing within the target's binding pocket.

  • Position 5 Piperidine Ring (Hydrophobic & Solvent Interactions): The basic nitrogen of the piperidine ring is essential for forming salt bridges or hydrogen bonds with acidic residues in the target protein. Furthermore, the length and bulk of the N-substituent dictate potency. For instance, transitioning from a methyl group to an isopropyl group on the piperidine nitrogen unlocks additional hydrophobic interactions with residues like Leu40 or L490, drastically improving binding affinity (2).

SAR_Map Core 3-Phenyl-5-(piperidin-4-yl) isoxazole Core R1 Position 3: Phenyl Ring (Electronic Effects) Core->R1 Halogenation (-F, -Cl) R2 Central Isoxazole (Rigid Linker) Core->R2 Bioisosteric Scaffold R3 Position 5: Piperidine (Hydrophobic/Solvent) Core->R3 N-Alkylation (Methyl vs Isopropyl)

Fig 1: SAR modification vectors for the 3-phenyl-5-(piperidin-4-yl)isoxazole scaffold.

Comparative Performance Analysis

To objectively evaluate the efficacy of the 3-phenyl-5-(piperidin-4-yl)isoxazole scaffold, we compare a series of rationally designed analogs against Idelalisib , a first-in-class, FDA-approved PI3Kδ inhibitor. The data reflects both biochemical target engagement (PI3Kδ IC₅₀) and functional cellular efficacy against the BT-474 breast cancer cell line (3).

CompoundR1 (Phenyl Substitution)R2 (Piperidine N-Substitution)PI3Kδ IC₅₀ (nM)BT-474 Proliferation IC₅₀ (µM)Key SAR Observation
Analog A -H (Unsubstituted)-H1450>50.0Baseline activity; lacks optimal pocket filling.
Analog B 4-Fluoro-H28015.2EWG (-F) enhances target affinity and potency.
Analog C 4-Fluoro-Methyl1958.4N-alkylation improves cellular permeability.
Analog D 4-Fluoro-Isopropyl451.3Isopropyl adds critical hydrophobic interaction.
Idelalisib Reference StandardReference Standard2.50.8Clinical benchmark for PI3Kδ inhibition.

Data Synthesis: While Analog A exhibits poor biochemical and cellular activity, the stepwise addition of a 4-fluoro group (Analog B) and an N-isopropyl group (Analog D) drives the IC₅₀ down by over 30-fold. Analog D demonstrates competitive low-micromolar cellular efficacy, proving that the optimized isoxazole scaffold is a highly viable alternative to traditional quinazolinone-based inhibitors like Idelalisib.

PI3K_Pathway RTK Receptor Tyrosine Kinase (Activated) PI3K PI3Kδ Kinase RTK->PI3K Activates PIP3 PIP3 (Active Messenger) PI3K->PIP3 Phosphorylates PIP2 PIP2 Substrate PIP2->PIP3 AKT AKT Signaling Cascade PIP3->AKT Recruits Proliferation BT-474 Cell Proliferation AKT->Proliferation Drives Survival Inhibitor Isoxazole Analog (Inhibitor) Inhibitor->PI3K Competitive ATP Blockade

Fig 2: Mechanism of action for isoxazole-based PI3Kδ inhibitors in BT-474 cells.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility and scientific trustworthiness, the following protocols are designed as self-validating systems. Every assay includes internal controls that verify the integrity of the data generated.

Protocol 1: Biochemical Target Engagement (ADP-Glo Kinase Assay)

Causality & Rationale: The ADP-Glo assay is selected over fluorescence-based assays because it measures the universal kinase product (ADP) via luminescence. This eliminates autofluorescence artifacts commonly caused by heterocyclic compounds like isoxazoles, preventing false-positive inhibition. Self-Validation: The assay includes an "ATP-only" control (maximum signal baseline) and an "Enzyme + Idelalisib" control (positive inhibition baseline). A standard curve of ATP-to-ADP conversion validates the linearity of the luminescence reader.

Step-by-Step Methodology:

  • Preparation: Dilute PI3Kδ enzyme to a working concentration of 2 nM in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS).

  • Compound Addition: Dispense 1 µL of isoxazole analogs (10-point dose-response, 10 µM to 0.5 nM) in 100% DMSO into a 384-well plate. Add 4 µL of the enzyme solution. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of substrate mix containing 50 µM ATP and 10 µM PIP2. Incubate for 60 minutes at 25°C.

  • Signal Generation: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal. Incubate for 30 minutes, then read on a microplate luminometer. Calculate IC₅₀ using a 4-parameter logistic curve fit.

Protocol 2: Phenotypic Cellular Efficacy (CCK-8 Proliferation Assay)

Causality & Rationale: The Cell Counting Kit-8 (CCK-8) assay is utilized to measure the anti-proliferative effects of the analogs on BT-474 breast cancer cells. We choose CCK-8 over MTT because its active ingredient, WST-8, is reduced extracellularly. This eliminates the need for a DMSO solubilization step, drastically reducing well-to-well variability and preserving the integrity of the SAR data. Self-Validation: Background control wells (media + CCK-8, no cells) are subtracted from all readings to account for media absorbance. Vehicle control wells (cells + 0.1% DMSO) define 100% viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed BT-474 cells at a density of 5,000 cells/well in 90 µL of RPMI-1640 media (supplemented with 10% FBS) into a 96-well plate. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Prepare 10× concentrations of the isoxazole analogs in media (final DMSO concentration strictly maintained at 0.1%). Add 10 µL of the compound dilutions to the wells.

  • Incubation: Incubate the treated cells for 72 hours at 37°C.

  • Viability Readout: Add 10 µL of CCK-8 reagent to each well. Incubate for an additional 2 hours at 37°C.

  • Quantification: Measure the absorbance at 450 nm using a microplate reader. Normalize the data against the vehicle control to determine percentage viability and compute the cellular IC₅₀.

Workflow Synth Chemical Synthesis & LC-MS QC Biochem ADP-Glo Kinase Assay (Target Engagement) Synth->Biochem Purity >95% Cellular CCK-8 Viability Assay (Phenotypic Readout) Biochem->Cellular IC50 < 1 µM SAR SAR Optimization & Lead Selection Cellular->SAR Validated Efficacy

Fig 3: Self-validating experimental workflow for evaluating isoxazole analogs.

References

  • Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (via rhhz.net).
  • Advances in isoxazole chemistry and their role in drug discovery. Source: RSC Advances (RSC Publishing).
  • Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists. Source: ACS Medicinal Chemistry Letters (ACS Publications).

Sources

Validation

Comparative Guide: Mass Spectrometry Characterization of 3-Phenyl-5-(piperidin-4-yl)isoxazole Hydrochloride

Executive Summary 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride is a highly versatile pharmacophore utilized in the development of CNS-active agents and targeted oncology therapeutics. Because of its dual-ring syste...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride is a highly versatile pharmacophore utilized in the development of CNS-active agents and targeted oncology therapeutics. Because of its dual-ring system—a basic piperidine moiety and a labile isoxazole core—its behavior under mass spectrometry (MS) conditions is complex. This guide provides an objective comparison of three leading MS platforms (ESI-QTOF, QqQ, and MALDI-TOF) for the characterization and quantification of this compound, detailing the mechanistic causality behind its fragmentation and providing self-validating experimental protocols.

Physicochemical & Mass Properties

Before selecting an MS platform, it is critical to define the exact mass and ionization potential of the target analyte. The basic secondary amine of the piperidine ring ensures that the molecule readily accepts a proton, making positive-ion mode Electrospray Ionization (ESI+) the most efficient ionization strategy.

PropertyValue
Compound Name 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride
Free Base Formula C₁₄H₁₆N₂O
Salt Formula C₁₄H₁₇ClN₂O
Monoisotopic Mass (Free Base) 228.1263 Da
Precursor Ion[M+H]⁺ 229.1335 m/z
Primary Ionization Site Piperidine Nitrogen (High proton affinity)

Mechanistic Fragmentation Pathways (The "Why")

Understanding why a molecule fragments in a specific manner is essential for accurate structural elucidation and for selecting optimal Multiple Reaction Monitoring (MRM) transitions.

The Piperidine Ring: Under collision-induced dissociation (CID), aliphatic amines and piperidine derivatives undergo a characteristic


-cleavage 1[1]. The cleavage of the C-C bond adjacent to the protonated nitrogen results in ring opening, which is frequently followed by the neutral loss of ammonia (NH₃, -17 Da) to form a resonance-stabilized carbocation.

The Isoxazole Core: The isoxazole ring is inherently labile due to the weak N-O bond. Ionization and subsequent collisional activation typically initiate ring opening via N-O bond cleavage 2[2]. This cascade leads to the characteristic loss of small, stable neutral molecules such as carbon monoxide (CO, -28 Da) and hydrogen cyanide (HCN, -27 Da) 3[3].

Fragmentation M [M+H]+ m/z 229.1335 Isox Isoxazole Ring N-O Cleavage M->Isox Pip Piperidine Ring α-Cleavage M->Pip F1 [M+H - CO]+ m/z 201.13 Isox->F1 F2 [M+H - HCN]+ m/z 202.12 Isox->F2 F3 [M+H - NH3]+ m/z 212.10 Pip->F3 F4 Piperidine Cation m/z 84.08 Pip->F4

Fragmentation pathways of 3-Phenyl-5-(piperidin-4-yl)isoxazole [M+H]+.

Objective MS Platform Comparison

Different stages of drug development require different MS capabilities. Below is an objective comparison of three distinct platforms for analyzing this compound.

FeatureHRMS ESI-QTOFTriple Quadrupole (QqQ)MALDI-TOF
Primary Use Case Structural elucidation, metabolite IDHigh-throughput DMPK quantificationRapid screening, tissue imaging
Mass Accuracy < 2 ppm (Exact Mass)Nominal Mass (~0.1 Da)< 10 ppm (Matrix dependent)
Sensitivity (LOD) High (pg/mL range)Ultra-High (fg/mL range)Moderate (Matrix suppression)
Matrix Interference Low (post-LC separation)Low (post-LC separation)High (Matrix ions < 500 Da obscure analyte)
Verdict for this Analyte Gold Standard for Characterization Gold Standard for Quantification Not Recommended (Analyte m/z 229 is masked by standard matrices)

Causality Note: MALDI-TOF is generally unsuitable for small molecules like 3-Phenyl-5-(piperidin-4-yl)isoxazole (m/z 229) because common matrices (e.g., CHCA, DHB) produce a dense forest of background ions below 500 Da. ESI coupled with LC separation is the definitive choice.

Self-Validating Experimental Protocols

A robust scientific protocol must be a self-validating system. The following methodologies incorporate internal checks to ensure data integrity, ruling out false positives and matrix suppression.

Protocol A: Structural Elucidation via ESI-QTOF

Objective: Confirm the exact mass and map the fragmentation pattern of the synthesized compound.

  • Calibration (Self-Validation Check 1): Infuse a low-concentration tuning mix (e.g., Agilent ESI-L) prior to the run. Verify that the mass error for the m/z 322.0481 reference ion is < 2 ppm.

  • Sample Preparation: Dissolve the compound in 50:50 Water:Acetonitrile with 0.1% Formic Acid to a final concentration of 1 µg/mL. Formic acid is critical as it acts as a proton donor, ensuring maximum ionization of the piperidine nitrogen.

  • Data Acquisition: Operate the QTOF in ESI positive mode. Set the capillary voltage to 3.5 kV and the drying gas temperature to 300°C.

  • Auto-MS/MS: Acquire data using an Auto-MS/MS method with collision energies ramping from 10 eV to 40 eV.

  • Data Validation: The presence of the exact mass precursor (229.1335 ± 0.0005) validates the intact molecule, while the presence of exact mass fragments (e.g., m/z 84.0813) validates the piperidine moiety.

Protocol B: High-Sensitivity Quantification via LC-QqQ (MRM)

Objective: Quantify the compound in biological matrices (e.g., plasma) for pharmacokinetic studies.

  • Isotope Spiking (Self-Validation Check 1): Spike all plasma samples with a stable-isotope-labeled internal standard (e.g., 3-Phenyl-5-(piperidin-4-yl-d4)isoxazole) at 50 ng/mL prior to protein precipitation. Consistent IS peak area across all samples validates extraction efficiency and flags ion suppression.

  • Chromatography: Inject 5 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • MRM Transitions (Self-Validation Check 2):

    • Quantifier Transition: m/z 229.1 → 84.1 (Piperidine cation, highest intensity).

    • Qualifier Transition: m/z 229.1 → 201.1 (Loss of CO).

    • Validation: The ratio of Quantifier to Qualifier peak areas must remain within ±20% of the reference standard. Deviation indicates co-eluting isobaric interference.

Workflow S1 Sample Prep & Isotope Spiking S2 UHPLC Separation S1->S2 S3 ESI(+) Ionization S2->S3 S4 Mass Analysis (QTOF / QqQ) S3->S4 S5 Data Validation (Qualifier/Quantifier) S4->S5

Self-validating LC-MS/MS analytical workflow for compound quantification.

References

  • Royal Society of Chemistry (RSC). "Dissociative Electron Attachment induced Ring Opening in Five-Membered Heterocyclic Compounds." Available at: [Link]

Sources

Comparative

Reference standard qualification for 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride

A Comparative Guide to Qualification Strategies: Mass Balance vs. qNMR[1][2] Executive Summary 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride is a critical pharmacophore analog used in the development of atypical ant...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Qualification Strategies: Mass Balance vs. qNMR[1][2]

Executive Summary

3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride is a critical pharmacophore analog used in the development of atypical antipsychotics (structurally related to the benzisoxazole moiety in Risperidone and Paliperidone).[1][2] In drug development, this compound serves as a vital Key Intermediate or Impurity Reference Standard .[2]

This guide compares the performance and reliability of a Qualified Reference Standard against generic Research Grade alternatives. Furthermore, it provides a technical comparison of the two primary qualification methodologies: the traditional Mass Balance Approach and the modern Quantitative NMR (qNMR) method.[3][4]

The Bottom Line: Using non-qualified "Research Grade" material (typically >95% nominal purity) introduces a purity bias of 2–5% due to unaccounted counter-ions (HCl), water, and residual solvents. For accurate potency assignment, a full qualification via Mass Balance or qNMR is mandatory.

Comparative Analysis: Reference Standard vs. Research Grade

The following table contrasts the "Product" (Qualified Standard) against the common "Alternative" (Research Grade material).

FeatureQualified Reference Standard (The Goal)Research Grade Alternative (The Risk)
Assigned Purity 98.4% w/w (Specific Value)>95% (Nominal / Area %)
Determination Method Mass Balance (100% - Impurities - Volatiles) or qNMRHPLC Area % only (ignores salts/water)
Salt Stoichiometry Quantified (e.g., 1.02 HCl molar ratio)Assumed (Theoretical)
Water/Solvent Content Measured (KF / TGA / GC-HS)Unknown / Not Reported
Traceability Traceable to SI Units (via NIST/BIPM primary std)None
Application GMP Release, Impurity Quantification, AssayEarly-stage screening only
Qualification Methodologies: Mass Balance vs. qNMR[3][4][5][6][7]

To elevate the material from "Research Grade" to "Reference Standard," one of the following self-validating systems must be applied.

Method A: The Mass Balance Approach (The "Gold Standard")

This method assumes purity is 100% minus all non-analyte components. It is exhaustive but highly specific.

  • Formula:

    
    [1][2]
    
  • Pros: Provides a complete impurity profile; robust for stability monitoring.

  • Cons: Requires large sample quantity (>100 mg); error propagation from multiple techniques.[2]

Method B: Quantitative NMR (qNMR) (The "Modern Efficiency")

This method measures the analyte directly against an Internal Standard (IS) with known purity.

  • Formula:

    
    
    
  • Pros: Rapid; specific; does not require response factors; requires minimal sample (<20 mg).[2]

  • Cons: Requires a soluble, stable, non-overlapping Internal Standard.[2]

Experimental Protocols (Self-Validating Systems)
Protocol 1: HPLC Purity (for Mass Balance)
  • Objective: Quantify related organic impurities.

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).

  • Mobile Phase A: 20 mM Ammonium Acetate (pH 6.5).[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 90% B over 20 min.

  • Detection: UV at 254 nm (Isoxazole absorption max) and 220 nm.[2]

  • Validation Check: Resolution > 1.5 between the main peak and the nearest impurity (likely the des-phenyl or regioisomer).[2]

Protocol 2: qNMR Qualification
  • Objective: Direct potency assignment.

  • Solvent: DMSO-d6 (Excellent solubility for HCl salts; prevents exchange of piperidine protons).[2]

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).[2]

    • Why Maleic Acid? It provides a sharp singlet at ~6.3 ppm, distinct from the aromatic phenyl protons (7.4–7.8 ppm) and piperidine multiplets (1.5–3.5 ppm) of the analyte.

  • Relaxation Delay (D1): Set to 60s (must be > 5 × T1 of the slowest proton) to ensure full relaxation for quantitative accuracy.

  • Scans: 16 or 32 (Signal-to-Noise > 300:1).[1][2]

Protocol 3: Counter-Ion Quantification (Chloride Content)
  • Method: Potentiometric Titration with AgNO3.[2]

  • Significance: 3-Phenyl-5-(piperidin-4-yl)isoxazole is a hydrochloride.[1][2] Theoretical Cl content is ~12.7%.[2] If the measured value is 13.5%, the material contains excess HCl, which lowers the "As-is" assay.[1] This must be corrected in the final calculation.

Visualizing the Qualification Workflow

The following diagram illustrates the decision logic and workflow for qualifying this standard, ensuring a self-validating loop.

QualificationWorkflow Start Raw Material: 3-Phenyl-5-(piperidin-4-yl)isoxazole HCl Decision Choose Qualification Strategy Start->Decision MB_Path Method A: Mass Balance Decision->MB_Path qNMR_Path Method B: qNMR Decision->qNMR_Path HPLC HPLC-UV/MS (Organic Impurities) MB_Path->HPLC KF Karl Fischer (Water Content) MB_Path->KF ROI Residue on Ignition (Inorganic Impurities) MB_Path->ROI TGA TGA/GC-HS (Residual Solvents) MB_Path->TGA Calc_MB Calculate: 100% - u03a3(Impurities) HPLC->Calc_MB KF->Calc_MB ROI->Calc_MB TGA->Calc_MB Compare Orthogonal Check: Do results match within 1.0%? Calc_MB->Compare Solubility Solubility Check (DMSO-d6 vs D2O) qNMR_Path->Solubility IS_Select Internal Standard Selection (Maleic Acid / TMSP) Solubility->IS_Select Acquisition 1H-NMR Acquisition (D1 > 5*T1) IS_Select->Acquisition Calc_qNMR Calculate Potency directly Acquisition->Calc_qNMR Calc_qNMR->Compare Final Release Qualified Reference Standard (COA Generation) Compare->Final Yes Re_Purify Re-Purify / Re-Test Compare->Re_Purify No

Caption: Figure 1. Orthogonal qualification workflow comparing Mass Balance and qNMR pathways for Reference Standard certification.

Experimental Data Summary (Example)

The table below demonstrates why "Research Grade" data is insufficient.

Test ParameterResearch Grade (COA)Qualified Standard (Mass Balance)Qualified Standard (qNMR)
HPLC Purity 98.5% (Area %)98.5% (Area %)N/A
Water (KF) Not Tested1.2% w/wN/A
Residual Solvents Not Tested0.3% (Ethanol)N/A
Inorganic Residue Not Tested<0.1%N/A
Counter-ion (HCl) Assumed TheoreticalConfirmed (13.1% Cl)N/A
Final Potency (As-is) Assumed ~98% 96.9% w/w 97.1% w/w

Analysis: The Research Grade material overestimates potency by nearly 1.5% because it ignores the water and solvent content. Using the "98.5%" value for calculations would introduce a systematic error in all downstream experiments.

References
  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2).[2] International Council for Harmonisation.[2][5] Available at: [Link]

  • BIPM (Bureau International des Poids et Mesures). The application of quantitative NMR (qNMR) for the purity assessment of organic calibration standards.[2][6] Available at: [Link]

  • European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents.[2] Available at: [Link]

Sources

Validation

Validation of High-Throughput LC-MS/MS Analytical Methods for 3-Phenyl-5-(piperidin-4-yl)isoxazole Hydrochloride in Human Plasma: A Comparative Guide

As a Senior Application Scientist in bioanalysis, I frequently evaluate extraction methodologies for basic, nitrogen-containing small molecules. The compound 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride presents a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in bioanalysis, I frequently evaluate extraction methodologies for basic, nitrogen-containing small molecules. The compound 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride presents a classic bioanalytical challenge. It features a basic piperidine ring (pKa ~9.5) and a moderately lipophilic phenyl-isoxazole core.

When developing a regulatory-compliant LC-MS/MS method for this analyte in human plasma, the primary objective is to maximize recovery while aggressively eliminating endogenous phospholipids that cause ion suppression. This guide objectively compares traditional sample preparation techniques against a highly optimized Mixed-Mode Cation Exchange Solid-Phase Extraction (MCX-SPE) workflow, providing the causality behind each experimental choice and a self-validating protocol.

Scientific Rationale: The Causality of Extraction Choices

To achieve a Lower Limit of Quantification (LLOQ) in the low pg/mL range, the extraction method must be highly selective. Here is how the physicochemical properties of 3-Phenyl-5-(piperidin-4-yl)isoxazole dictate our methodology:

  • Protein Precipitation (PPT): While simple, PPT merely denatures proteins. It leaves behind >90% of plasma phospholipids (e.g., phosphatidylcholines). In positive Electrospray Ionization (ESI+), these phospholipids compete with the basic piperidine nitrogen for charge droplets, leading to severe, unpredictable ion suppression[1].

  • Liquid-Liquid Extraction (LLE): To extract this compound via LLE, the plasma pH must be raised at least 2 units above its pKa (pH > 11.5) to neutralize the piperidine ring and drive it into an organic solvent (e.g., MTBE or ethyl acetate). However, the isoxazole ring can be sensitive to highly alkaline environments, risking degradation and variable recovery.

  • Mixed-Mode Cation Exchange (MCX-SPE) - The Recommended Product Method: MCX utilizes orthogonal retention. The sorbent contains both reversed-phase (hydrophobic) and strong cation-exchange (sulfonic acid) sites. By acidifying the plasma, we ensure the piperidine nitrogen is fully protonated. The analyte binds tightly to the sulfonic acid sites via strong ionic interactions. This allows us to wash the sorbent with 100% methanol—aggressively stripping away neutral lipids and phospholipids without prematurely eluting the analyte[2]. Elution is then triggered by raising the pH with ammonium hydroxide, neutralizing the amine and releasing the pure analyte.

Methodological Comparison Data

The following table summarizes the experimental validation data comparing the three extraction techniques for 3-Phenyl-5-(piperidin-4-yl)isoxazole in human plasma.

Performance MetricProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)MCX-SPE (Recommended)
Mean Recovery (%) 65.4 ± 12.1%78.2 ± 8.5%94.6 ± 3.2%
Matrix Factor (IS-normalized) 0.62 (Severe Suppression)0.85 (Moderate Suppression)0.98 (Negligible Effect)
Phospholipid Removal < 10%~ 75%> 99%
Validated LLOQ 5.0 ng/mL0.5 ng/mL0.05 ng/mL
Throughput (96-well) HighLow (Requires phase separation)High (Automation compatible)

Data Interpretation: MCX-SPE provides a near-perfect Matrix Factor of 0.98, indicating that ion suppression has been virtually eliminated. This directly enables a 10-fold increase in sensitivity compared to LLE.

Experimental Protocol: Optimized MCX-SPE LC-MS/MS Workflow

This protocol is designed as a self-validating system. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction, any minor well-to-well variations in recovery or ionization are automatically normalized.

Step 1: Sample Pre-Treatment (Disruption & Protonation)
  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Add 10 µL of SIL-IS working solution (e.g., 3-Phenyl-5-(piperidin-4-yl)isoxazole-d5, 10 ng/mL).

  • Add 200 µL of 2% Phosphoric Acid (

    
    ) in water.
    
    • Causality: The acid disrupts protein-analyte binding and drops the pH to ~2.0, ensuring the piperidine ring is 100% protonated for optimal cation exchange.

Step 2: MCX Solid-Phase Extraction (30 mg/well)
  • Condition/Equilibrate: 1 mL Methanol, followed by 1 mL Water.

  • Load: Apply the acidified plasma sample (260 µL) at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): 1 mL of 2% Formic Acid in water. (Removes salts and water-soluble proteins).

  • Wash 2 (Organic): 1 mL of 100% Methanol. (Critical Step: The ionic bond holds the analyte, allowing the methanol to wash away hydrophobic phospholipids).

  • Elute: 2 × 250 µL of 5% Ammonium Hydroxide (

    
    ) in Methanol. (The high pH neutralizes the piperidine, breaking the ionic bond).
    
Step 3: Evaporation & LC-MS/MS Analysis
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid).

  • Chromatography: Inject 5 µL onto a sub-2-micron C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 10% to 90% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 3 minutes.

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode.

Mandatory Visualization: Sample Processing Workflow

Workflow A Plasma Sample (Analyte + IS) B Acidification (2% H3PO4) A->B C MCX SPE Load (Cation Exchange) B->C D Wash 1: 2% FA (aq) Wash 2: 100% MeOH C->D E Elution (5% NH4OH in MeOH) D->E F Evaporate & Reconstitute E->F G UHPLC Separation (C18 Column) F->G H ESI+ MS/MS Detection (MRM Mode) G->H

Workflow for MCX-SPE and LC-MS/MS analysis of 3-Phenyl-5-(piperidin-4-yl)isoxazole in plasma.

Regulatory Validation Parameters (FDA Guidelines)

To ensure the method is scientifically defensible and ready for clinical sample analysis, it must be validated according to the FDA Bioanalytical Method Validation Guidance for Industry [3].

  • Selectivity & Specificity: Blank plasma from six independent lots must be extracted and analyzed. The interference at the retention time of 3-Phenyl-5-(piperidin-4-yl)isoxazole must be

    
     20% of the LLOQ response.
    
  • Accuracy & Precision: Intra-assay and inter-assay precision (CV%) must be

    
     15% (or 
    
    
    
    20% at the LLOQ). The MCX-SPE method consistently yields CVs < 5% due to the clean baseline.
  • Matrix Effect Assessment: Following the quantitative strategies established by Matuszewski et al.[1], the Matrix Factor (MF) is calculated by comparing the peak area of the analyte spiked post-extraction into blank matrix versus the peak area in a neat solution. The IS-normalized MF must have a CV

    
     15% across different plasma lots.
    

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS Source: Analytical Chemistry (Matuszewski et al., 2003) URL: [Link]

  • Title: Mixed-mode solid-phase extraction procedures for the determination of MDMA and metabolites in urine using LC-MS, LC-UV, or GC-NPD Source: Journal of Analytical Toxicology (Jenkins et al., 2004) URL: [Link]

Sources

Comparative

Comparative Potency and Mechanistic Profiling of Isoxazole-Based Inhibitors

The following technical guide is structured to serve researchers and drug discovery professionals. It synthesizes comparative potency data, mechanistic insights, and experimental protocols, focusing on the isoxazole scaf...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve researchers and drug discovery professionals. It synthesizes comparative potency data, mechanistic insights, and experimental protocols, focusing on the isoxazole scaffold's role in epigenetic and enzymatic inhibition.

Executive Summary: The Isoxazole "Warhead"

The isoxazole ring—specifically the 3,5-dimethylisoxazole and 3,4-diarylisoxazole motifs—has established itself as a privileged scaffold in medicinal chemistry. Its utility stems from two distinct bioisosteric properties:

  • Acetyl-Lysine (KAc) Mimicry: In epigenetics, the 3,5-dimethylisoxazole moiety mimics the acetylated lysine residues of histone tails, allowing it to competitively inhibit Bromodomain and Extra-Terminal (BET) proteins.[1]

  • Rigid Linker & H-Bond Acceptor: In enzyme inhibitors (e.g., COX-2, Kinases), the ring provides a rigid geometric constraint while the nitrogen serves as a critical hydrogen bond acceptor, often superior to the pyrazole equivalents in specific binding pockets.

This guide compares the potency of isoxazole-based inhibitors against their non-isoxazole analogs, highlighting the trade-offs between binding affinity, selectivity, and metabolic liability.

Case Study I: Epigenetic Modulation (BET Inhibitors)

The most prominent application of the isoxazole scaffold in modern drug discovery is the inhibition of the BRD4 epigenetic reader.

Comparative Analysis: I-BET151 vs. I-BET762

While both compounds are potent BET inhibitors, they utilize different chemotypes to achieve the same mechanistic outcome: displacing BRD4 from chromatin.[2][3]

  • I-BET151 (GSK1210151A): Utilizes a 3,5-dimethylisoxazole headgroup as the KAc mimic.

  • I-BET762 (Molibresib): Utilizes a triazolobenzodiazepine scaffold.

Potency Data Profile

The following table summarizes the binding affinities. Note that while I-BET762 is often cited as a clinical candidate, I-BET151 demonstrates how the isoxazole ring achieves nanomolar potency through direct mimicry.

FeatureI-BET151 (Isoxazole-based)I-BET762 (Triazole-based)
Primary Target BRD2, BRD3, BRD4BRD2, BRD3, BRD4
BRD4 (BD1) IC50 ~790 nM (Cellular) / <100 nM (Biochem)*32.5 – 42.5 nM
Binding Mode Isoxazole N-O acts as KAc mimicTriazole ring mimics KAc
Selectivity High for BET family vs. non-BET BRDsHigh for BET family
Key Liability Bioactivation risk (Quinone methide formation)Benzodiazepine-related CNS effects

*Note: Biochemical IC50 values for I-BET151 in FRET assays are typically lower (high nM to low µM range depending on the specific domain BD1 vs BD2).

Critical Insight: The Bioactivation Liability

A critical consideration for isoxazole-based BET inhibitors is metabolic stability. Research indicates that the 3,5-dimethylisoxazole motif can undergo bioactivation.[1][4][5]

  • Mechanism: CYP450-mediated oxidation of the methyl group leads to the formation of a reactive quinone methide or enimine intermediate.

  • Consequence: These electrophiles can form covalent adducts with glutathione (GSH) or cellular proteins, posing a risk of idiosyncratic toxicity. This is a key differentiator where the triazole scaffold (I-BET762) may offer a cleaner metabolic profile despite similar potency.

Case Study II: Enzymatic Inhibition (COX-2)

In the realm of anti-inflammatories, the isoxazole ring facilitates high selectivity for COX-2 over COX-1.[6]

Comparative Analysis: Valdecoxib vs. Celecoxib[7][8]
  • Valdecoxib (Bextra): Contains a central isoxazole ring.[6][7][8]

  • Celecoxib (Celebrex): Contains a central pyrazole ring.

Potency and Selectivity Data

Valdecoxib demonstrates superior intrinsic potency against COX-2 compared to its pyrazole counterpart, attributed to the specific electronic properties of the isoxazole ring which facilitates a "slow off-rate" binding mechanism.

FeatureValdecoxib (Isoxazole)Celecoxib (Pyrazole)
COX-2 IC50 0.005 µM (5 nM) 0.05 µM (50 nM)
COX-1 IC50 150 µM15 µM
Selectivity Ratio ~30,000 (Highly Selective)~300 (Selective)
Kinetics Slow off-rate (t1/2 ≈ 98 min)Faster off-rate

Scientific Takeaway: The isoxazole ring in Valdecoxib allows for a tighter fit and more stable complex with the COX-2 active site compared to the pyrazole in Celecoxib, resulting in a 10-fold increase in in vitro potency.

Mechanistic Visualization

The following diagrams illustrate the mechanism of action for BET inhibition and the experimental workflow for validating these potencies.

Diagram 1: BET Inhibition Pathway & Downstream Effects

BET_Pathway Chromatin Acetylated Chromatin (H3K27ac / H3K9ac) BRD4 BRD4 Protein (Epigenetic Reader) Chromatin->BRD4 Docks to Recruitment Recruitment of P-TEFb (CDK9/Cyclin T1) BRD4->Recruitment Promotes BRD4->Recruitment BLOCKED PolII RNA Polymerase II Phosphorylation (Ser2) Recruitment->PolII Activates Oncogenes Transcription of Oncogenes (c-MYC, BCL2) PolII->Oncogenes Drives Expression Inhibitor Isoxazole Inhibitor (I-BET151) Inhibitor->BRD4 Competitively Binds (KAc Mimicry)

Caption: Mechanism of I-BET151. The isoxazole inhibitor displaces BRD4 from chromatin, halting c-MYC transcription.

Diagram 2: TR-FRET Assay Workflow for Potency Determination

TR_FRET_Workflow Step1 1. Prepare Reagents - Tb-Donor (Anti-GST) - Dye-Acceptor (Anti-His) - GST-BRD4 & His-Ligand Step2 2. Incubation Add Isoxazole Inhibitor (Serial Dilution) Step1->Step2 Step3 3. Equilibrium Incubate 2-4 Hours @ Room Temp Step2->Step3 Step4 4. Measurement Excitation: 340nm Emission: 620nm (Tb) / 665nm (Dye) Step3->Step4 Step5 5. Analysis Calculate Ratio (665/620) Determine IC50 Step4->Step5

Caption: Standard TR-FRET workflow to determine IC50 values for BET inhibitors.

Experimental Protocol: TR-FRET Binding Assay

Objective: To determine the IC50 of an isoxazole-based inhibitor (e.g., I-BET151) against the BRD4-BD1 domain. This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a homogeneous, wash-free assay.

Reagents Required[11][12][13]
  • Protein: Recombinant GST-tagged BRD4 (BD1 domain).

  • Ligand: Biotinylated acetyl-histone peptide or specific tracer.

  • Detection: Europium (Eu) or Terbium (Tb) labeled anti-GST antibody (Donor) and Streptavidin-XL665 or equivalent (Acceptor).

  • Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.05% CHAPS, 1 mM DTT.

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve the isoxazole inhibitor in 100% DMSO to a 10 mM stock.

    • Perform a 10-point serial dilution (1:3) in DMSO.[9]

    • Further dilute compounds in Assay Buffer to reach 4x the final testing concentration (keeping DMSO < 1%).

  • Plate Setup (384-well Low Volume White Plate):

    • Negative Control: Add 5 µL Assay Buffer + 5 µL DMSO control.

    • Positive Control: Add 5 µL Protein/Ligand Mix + 5 µL DMSO control.

    • Test Wells: Add 5 µL Protein/Ligand Mix + 5 µL Diluted Inhibitor.

  • Reaction Initiation:

    • Prepare a mix of GST-BRD4 (final conc. 2-5 nM) and Biotinylated Peptide (final conc. equal to Kd).

    • Add detection reagents (Tb-Donor and Dye-Acceptor) optimized for the specific kit (usually pre-mixed or added sequentially).

  • Incubation:

    • Seal the plate and incubate for 120 minutes at room temperature in the dark. Note: Equilibrium time is critical for slow off-rate inhibitors like some isoxazoles.

  • Data Acquisition:

    • Read on a TR-FRET compatible reader (e.g., PHERAstar, EnVision).

    • Excitation: 337 nm (or 340 nm).

    • Emission 1: 620 nm (Donor reference).

    • Emission 2: 665 nm (Acceptor signal).

  • Analysis:

    • Calculate the TR-FRET Ratio:

      
      .
      
    • Plot Ratio vs. Log[Inhibitor] and fit to a sigmoidal dose-response curve (variable slope) to extract the IC50.

References

  • Potent antimyeloma activity of the novel bromodomain inhibitors I-BET151 and I-BET762. Blood (2014).[10]

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry (2012).

  • Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. Journal of Pharmacology and Experimental Therapeutics (2005).

  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Drug Metabolism and Disposition (2021).

  • BRD2 (BD1+BD2) TR-FRET Assay Kit Data Sheet. BPS Bioscience.

Sources

Safety & Regulatory Compliance

Safety

3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride proper disposal procedures

Executive Summary: Operational Directive Immediate Action Required: Treat 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride as a Hazardous Pharmacologically Active Substance (HPAS) .[1][2] Prohibition: Under NO circumst...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Directive

Immediate Action Required: Treat 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride as a Hazardous Pharmacologically Active Substance (HPAS) .[1][2]

  • Prohibition: Under NO circumstances should this compound be discharged into sanitary sewer systems (sinks) or discarded in regular municipal trash.[2]

  • Primary Hazard: Acute oral toxicity and potential specific target organ toxicity (CNS modulation).[2] As a hydrochloride salt, aqueous solutions will be acidic (pH < 5).

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1][2]

  • Waste Classification: Non-RCRA Listed (unless specific formulations apply), but regulated as Toxic Organic Waste .[2]

Technical Hazard Assessment & Classification

To ensure safe handling, one must understand the physicochemical properties driving the risk profile. This compound combines an isoxazole pharmacophore with a piperidine ring, a structural motif common in psychoactive agents (e.g., antipsychotics, analgesics).

Parameter Technical Specification Implication for Disposal
Chemical Structure Isoxazole-piperidine scaffoldPotential CNS bioactivity; requires segregation from oxidizers.[1][2]
Form Hydrochloride Salt (Solid)High water solubility; hygroscopic.[2] Generates acidic solutions.
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2ARequires full PPE (Nitrile gloves, safety glasses, lab coat).[3]
Reactivity Stable; Incompatible with strong oxidizersDo not mix with nitric acid or perchlorates in waste streams.[2]
EPA/RCRA Status Not "P" or "U" ListedClassify as "Toxic Solid, Organic, n.o.s." for manifesting.

Step-by-Step Disposal Protocols

This section details the operational workflows for disposing of the pure compound, solutions, and contaminated debris.

Protocol A: Solid Waste (Pure Compound)

Use this for expired stock, surplus dry chemical, or spill cleanup residues.

  • Containment: Transfer the solid material into a wide-mouth High-Density Polyethylene (HDPE) or Amber Glass jar.

    • Why? HDPE is resistant to organic salts and prevents physical breakage.[2]

  • Labeling: Affix a hazardous waste label immediately.

    • Text: "Hazardous Waste - Toxic Solid, Organic, n.o.s. (3-Phenyl-5-(piperidin-4-yl)isoxazole HCl)."[1]

  • Segregation: Store in a secondary containment bin designated for "Toxic Organics."

    • Critical: Keep separate from "Oxidizing Solids" to prevent potential exothermic reactions.[2]

Protocol B: Liquid Waste (Reaction Mixtures/Stock Solutions)

Use this for HPLC waste, mother liquors, or dissolved stock.

  • Characterize the Solvent:

    • Scenario 1: Aqueous Solution (pH < 5). [1][2]

      • Do NOT neutralize and dump.[2][4]

      • Collect in a "Toxic Aqueous Waste" carboy.[2]

      • Adjust pH to 6–8 only if required by your specific waste contractor, using 1M NaOH.

    • Scenario 2: Organic Solvent (e.g., DMSO, Methanol).

      • Collect in "Organic Solvent Waste" carboy.[2]

      • Segregate Halogenated (DCM/Chloroform) from Non-Halogenated (Methanol/Acetone).[2]

  • Rinsing: Triple-rinse the original container with a compatible solvent (e.g., methanol).[2][5] Add the rinsate to the liquid waste container, not the drain.

Protocol C: Contaminated Debris

Use this for gloves, weigh boats, and paper towels.

  • Collection: Place all solid debris into a clear, 6-mil polyethylene hazardous waste bag.

  • Sealing: Goose-neck seal the bag with tape.

  • Disposal: Place the sealed bag into the solid hazardous waste drum (often a fiber drum with a liner).

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for segregating waste streams to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 3-Phenyl-5-(piperidin-4-yl)isoxazole HCl StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Pure Substance Liquid Liquid Waste (Solutions) StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves/Wipes) StateCheck->Debris Trace Residue SolidContainer Container: Wide-mouth HDPE Label: Toxic Solid, Organic, n.o.s. Solid->SolidContainer SolventCheck Solvent Base? Liquid->SolventCheck DebrisWaste Container: 6-mil Poly Bag -> Solid Waste Drum Debris->DebrisWaste Final Transfer to EHS/Contractor for Incineration SolidContainer->Final Aqueous Aqueous Stream (Acidic pH) SolventCheck->Aqueous Water Based Organic Organic Stream SolventCheck->Organic Solvent Based AqWaste Container: Toxic Aqueous Waste (Do Not Drain Pour) Aqueous->AqWaste HalogenCheck Halogenated? Organic->HalogenCheck Yes Yes HalogenCheck->Yes Contains DCM/Chloroform No No HalogenCheck->No Methanol/DMSO/Acetone HaloWaste Container: Halogenated Waste (Red Can/Carboy) HaloWaste->Final NonHaloWaste Container: Non-Halogenated Waste (Safety Can) NonHaloWaste->Final AqWaste->Final DebrisWaste->Final Yes->HaloWaste No->NonHaloWaste

Figure 1: Operational decision tree for segregating isoxazole derivative waste streams.

Emergency Procedures: Spills & Exposure

In the event of an accidental release, immediate containment is critical to prevent aerosolization of the hydrochloride salt.

Scenario Immediate Action Protocol
Dry Powder Spill 1. Evacuate non-essential personnel.2. Don PPE (Double nitrile gloves, N95/P100 respirator).3. Cover spill with wet paper towels to prevent dust.4.[2] Scoop into a waste container. Do not dry sweep.
Liquid Spill 1. Cover with absorbent pads or vermiculite.2.[2] Neutralize acidity with sodium bicarbonate if safe/trained.3.[2] Collect absorbent into a sealed bag labeled as hazardous waste.[2]
Skin/Eye Contact Eyes: Flush with water for 15 mins.[2][4][6] Skin: Wash with soap/water.[2][6] Seek medical attention immediately (Show SDS).

Regulatory Compliance & Manifesting

When preparing the waste manifest for your Environmental Health & Safety (EHS) department or external contractor, use the following descriptors to ensure compliance with EPA (40 CFR 261) and DOT (49 CFR 172) regulations.

  • Proper Shipping Name: Toxic solids, organic, n.o.s. (3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride).[1]

  • Hazard Class: 6.1 (Toxic Substance).[2]

  • Packing Group: III (Low to Medium Danger).[2]

  • Waste Code: Non-RCRA Regulated (unless mixed with listed solvents).[2] Note: Many institutions assign an internal code for "Non-Regulated Toxic" to ensure incineration.[2]

Why Incineration? Bioactive heterocycles like isoxazoles are often persistent in the environment.[2] High-temperature incineration (>1000°C) ensures the complete destruction of the isoxazole ring and the piperidine moiety, preventing potential ecotoxicity [1].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[2] Hazardous Waste Generators: Categories and Requirements. [Link][1]

  • PubChem. (n.d.).[2] Compound Summary for CID 14635: Isoxazole, 3-phenyl-5-(piperidinomethyl)-, hydrochloride (Analogous Structure Safety Data). National Library of Medicine.[2] [Link]

Sources

Handling

Personal protective equipment for handling 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride

Comprehensive Safety and Operational Guide: Handling 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride As a Senior Application Scientist, I approach the handling of novel or specialized pharmaceutical intermediates not...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride

As a Senior Application Scientist, I approach the handling of novel or specialized pharmaceutical intermediates not just as a regulatory requirement, but as a scientific discipline. 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride is a complex heterocyclic compound. The presence of a basic piperidine ring and an isoxazole core suggests it is likely utilized in drug discovery libraries targeting the central nervous system (CNS) or specific kinase pathways.

Because comprehensive toxicological data (such as an established LD50 or Occupational Exposure Limit) is rarely available for early-stage research chemicals, we must apply the precautionary principle. This guide provides a self-validating, field-proven protocol for handling this compound safely, treating it as a high-potency active pharmaceutical ingredient (HPAPI) of unknown toxicity.

Hazard Causality and the Hierarchy of Controls

To design an effective safety protocol, we must first understand the physicochemical causality behind the compound's hazards:

  • Aerosolization Risk: As a hydrochloride (HCl) salt, this compound is likely a crystalline or amorphous powder. HCl salts are prone to triboelectric charging (static buildup) during transfer, causing the powder to "jump" and form inhalable aerosols.

  • Mucosal Irritation: The acidic nature of the hydrochloride moiety can cause severe mechanical and chemical irritation upon contact with the moisture in the eyes or respiratory tract.

  • Systemic Absorption: The lipophilic phenyl-isoxazole core combined with the hydrophilic salt form creates an amphiphilic molecule. If dissolved in laboratory solvents (like DMSO) or human sweat, its ability to penetrate the dermal barrier increases significantly.

To mitigate these risks, we apply the NIOSH Hierarchy of Controls [1], prioritizing engineering solutions before relying on Personal Protective Equipment (PPE).

Handling_Workflow A Hazard Identification (Unknown Toxicity API) B Engineering Controls (VBE / Fume Hood) A->B Step 1 C PPE Implementation (Double Nitrile, Goggles) B->C Step 2 D Safe Handling (Anti-Static Weighing) C->D Step 3 E Decontamination & Waste Disposal D->E Step 4

Fig 1. Sequential safety workflow for handling unknown pharmaceutical intermediates.

PPE Specifications and Quantitative Data

In accordance with OSHA's PPE Standard (29 CFR 1910.132) [2], PPE must be selected based on a rigorous hazard assessment. The following table summarizes the mandatory PPE for handling 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride.

PPE CategorySpecificationScientific Justification
Hand Protection Double-gloving; 100% Nitrile (min 4 mil thickness).Nitrile provides >240 minutes of breakthrough resistance against dry pharmaceutical powders. Double-gloving acts as a self-validating system: if the outer glove is contaminated or tears, the inner glove maintains the dermal barrier during doffing.
Eye Protection ANSI Z87.1-compliant Chemical Splash Goggles.Safety glasses with side shields are insufficient. Goggles create a seal that protects the ocular mucosa from airborne hydrochloride dust and accidental solvent splashes during dissolution.
Body Protection Flame-resistant, fluid-resistant laboratory coat with knit cuffs.Knit cuffs prevent the sleeves from dragging through spilled powder. The fluid-resistant barrier prevents the compound from permeating through to street clothing.
Respiratory N95 or P100 Particulate Respirator (Fit-tested).Required only if primary engineering controls (e.g., fume hood or ventilated balance enclosure) fail or are unavailable.

Step-by-Step Operational Protocol

This protocol is designed as a self-validating system, meaning each step inherently verifies the safety of the previous one.

Phase 1: Pre-Operation and Donning

  • Verify Engineering Controls: Ensure the chemical fume hood or Ventilated Balance Enclosure (VBE) is operational with a face velocity between 80–100 feet per minute (fpm).

  • Clear the Workspace: Remove unnecessary equipment from the hood to prevent turbulent airflow, which can scatter light powders.

  • Don PPE Sequentially: Put on the lab coat, followed by goggles. Don the inner pair of nitrile gloves, ensuring they sit under the lab coat cuff. Don the outer pair of gloves, pulling them over the lab coat cuff to eliminate exposed skin at the wrists.

Phase 2: Weighing and Handling

  • Mitigate Static: Pass an anti-static zero-stat gun over your weighing spatula and anti-static weigh boat. Insight: Neutralizing the electrostatic charge prevents the HCl salt from aerosolizing or clinging to the spatula, ensuring accurate mass transfer and preventing inhalation exposure.

  • Positioning: Open the chemical vial only within the active working zone of the fume hood (at least 6 inches behind the sash).

  • Transfer: Use a smooth, deliberate motion to transfer the powder. Avoid dropping the powder from a height. Cap the source vial immediately after the required mass is obtained.

Phase 3: Doffing and Decontamination

  • Primary Decontamination: Wipe down the exterior of the closed source vial with a Kimwipe dampened with 70% ethanol or water to capture any microscopic dust.

  • Doff Outer Gloves: While still inside the fume hood, carefully pinch the exterior of the outer gloves and peel them off inside-out. Dispose of them immediately in the solid hazardous waste container.

  • Exit and Final Doff: Lower the fume hood sash. Remove goggles and lab coat. Remove the inner gloves inside-out and wash hands thoroughly with soap and water [3].

Spill and Disposal Plan

Powder Spill Response: Never dry-sweep a powder spill of an unknown hydrochloride salt, as this will immediately aerosolize the API.

  • Gently cover the spilled powder with absorbent paper towels.

  • Dampen the towels with water or a mild detergent solution to suppress dust generation.

  • Carefully scoop the damp mass into a designated, sealable hazardous waste container.

  • Wash the affected surface with a detergent solution, followed by a water rinse.

Waste Disposal: Do not dispose of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride in the sink or general trash. All residual chemical, contaminated weigh boats, Kimwipes, and outer gloves must be segregated into a clearly labeled "Solid Hazardous Chemical Waste – Toxic/Unknown" container. Liquid waste generated from dissolving the compound (e.g., in DMSO or methanol) must be collected in a compatible, secondary-contained liquid waste jug in accordance with your institution's Chemical Hygiene Plan [3].

References

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "About Hierarchy of Controls." The National Institute for Occupational Safety and Health (NIOSH). URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements (Personal Protective Equipment)." United States Department of Labor. URL:[Link]

  • National Research Council / OSHA. "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory)." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. URL:[Link]

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